9-Ethyl-2-iodo-9H-purin-6-amine
Description
Structure
3D Structure
Properties
CAS No. |
210046-35-8 |
|---|---|
Molecular Formula |
C7H8IN5 |
Molecular Weight |
289.08 g/mol |
IUPAC Name |
9-ethyl-2-iodopurin-6-amine |
InChI |
InChI=1S/C7H8IN5/c1-2-13-3-10-4-5(9)11-7(8)12-6(4)13/h3H,2H2,1H3,(H2,9,11,12) |
InChI Key |
FCDAIPWRQRLWIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC2=C(N=C(N=C21)I)N |
Origin of Product |
United States |
Foundational & Exploratory
9-Ethyl-2-iodo-9H-purin-6-amine: Scaffold Synthesis, Physicochemical Profiling, and Application in Adenosine Receptor Antagonist Discovery
Executive Summary
In the landscape of medicinal chemistry and rational drug design, the purine core serves as a privileged scaffold due to its biomimetic relationship with endogenous nucleotides. Specifically, 9-Ethyl-2-iodo-9H-purin-6-amine (also known as 2-iodo-9-ethyladenine) has emerged as a critical, highly versatile intermediate for the development of potent and selective adenosine receptor (AR) antagonists[1]. By leveraging the differential reactivity of the purine ring, researchers utilize this scaffold to systematically explore structure-activity relationships (SAR) across the
This technical whitepaper provides an in-depth analysis of the physicochemical properties, de novo synthetic pathways, downstream derivatization protocols, and pharmacological workflows associated with 9-Ethyl-2-iodo-9H-purin-6-amine.
Chemical Identity & Physicochemical Profiling
Understanding the baseline physicochemical properties of the scaffold is essential for predicting its behavior in both synthetic organic environments and biological assays. The ethyl group at the N9 position increases lipophilicity compared to the parent adenine, while the heavy iodine atom at C2 provides a highly polarizable bond prime for transition-metal-catalyzed cross-coupling.
Table 1: Core Physicochemical Properties
| Property | Value |
| Chemical Name | 9-Ethyl-2-iodo-9H-purin-6-amine |
| Common Synonym | 2-Iodo-9-ethyladenine |
| CAS Registry Number | 210046-35-8 |
| Molecular Formula | |
| Molecular Weight | 289.079 g/mol |
| LogP (Octanol/Water) | ~2.3 |
| Hydrogen Bond Donors | 1 (Primary amine at C6) |
| Hydrogen Bond Acceptors | 5 (Nitrogen heteroatoms) |
| Rotatable Bonds | 1 (N9-Ethyl linkage) |
De Novo Synthesis Workflow (The Camaioni Protocol)
The synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine is a masterclass in exploiting the regioselective reactivity of the purine heterocycle. The foundational protocol, pioneered by Camaioni et al., utilizes 2-amino-6-chloropurine as the starting material[1]. As a Senior Application Scientist, I emphasize that the order of operations here is not arbitrary; it is strictly dictated by electronic effects and steric hindrance.
Phase 1: Regioselective N9-Alkylation
-
Causality: The purine ring can tautomerize, making both N7 and N9 potential nucleophiles. Alkylation must be performed first to lock the tautomeric state and direct subsequent reactions. The steric bulk of the C6-chloro group thermodynamically favors substitution at the less hindered N9 position.
-
Procedure: Suspend 2-amino-6-chloropurine (1.0 eq) in anhydrous DMF. Add
(1.5 eq) as a mild base, followed by ethyl iodide (1.2 eq). Stir at room temperature for 12 hours. -
Validation: Isolate the product (2-amino-6-chloro-9-ethylpurine) via aqueous precipitation. Confirm N9 regiochemistry via 2D NOESY NMR; a distinct NOE correlation between the ethyl
protons and the purine C8 proton must be observed.
Phase 2: Non-Aqueous Diazotization and Iodination
-
Causality: Installing an iodine atom at C2 requires converting the C2-amine into a diazonium leaving group. This must be done in a non-aqueous environment to prevent the competitive hydrolysis of the highly electrophilic C6-chloride into a hypoxanthine derivative.
-
Procedure: Dissolve 2-amino-6-chloro-9-ethylpurine in diiodomethane (
). Add isoamyl nitrite (3.0 eq) and a catalytic amount of iodine ( ). Heat the mixture to 80°C. The isoamyl nitrite generates a diazonium salt, which is rapidly displaced by iodine via a radical-mediated Sandmeyer-type mechanism. -
Validation: Purify via silica gel chromatography. LC-MS validation is critical here; look for a mass shift of +111 Da and the characteristic isotopic pattern of a mono-iodinated, mono-chlorinated species (6-chloro-9-ethyl-2-iodopurine).
Phase 3: Regioselective C6-Amination
-
Causality: The C6 position, flanked by two nitrogen atoms in the pyrimidine ring, is highly electron-deficient and exceptionally prone to Nucleophilic Aromatic Substitution (
). Liquid ammonia selectively displaces the C6-chloride without affecting the C2-iodine, which is significantly less reactive under these conditions. -
Procedure: Transfer 6-chloro-9-ethyl-2-iodopurine to a stainless-steel pressure vessel. Condense liquid
into the vessel at -78°C. Seal and allow to warm to room temperature, stirring for 12 hours. -
Validation: Vent excess
carefully. Recrystallize the crude solid from ethanol. Confirm the final scaffold structure via High-Resolution Mass Spectrometry (HRMS), matching the theoretical of 290.08.
Caption: Synthetic workflow for 9-Ethyl-2-iodo-9H-purin-6-amine from 2-amino-6-chloropurine.
Scaffold Derivatization: Sonogashira Cross-Coupling
The primary utility of the 9-Ethyl-2-iodo-9H-purin-6-amine scaffold lies in the lability of the C2-Iodo bond during palladium-catalyzed cross-coupling. The introduction of rigid, linear alkynyl groups at the C2 position is a proven strategy for drastically increasing binding affinity and selectivity for the
Standard Operating Procedure: C2-Alkynylation
-
Degassing: In an oven-dried Schlenk flask, dissolve 9-Ethyl-2-iodo-9H-purin-6-amine (1.0 eq) in an anhydrous DMF/Acetonitrile mixture (1:2 v/v)[2]. Sparge with ultra-pure
for 15 minutes. Causality: Removing dissolved oxygen is mandatory to prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling side-reaction). -
Catalyst Activation: Add
(0.02 eq) and (0.005 eq) under a positive stream[2]. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the purine C-I bond. -
Coupling: Inject Triethylamine (4.0 eq) followed by the terminal alkyne (5.0 eq)[2].
serves a dual purpose: it acts as a base to neutralize the byproduct and facilitates the formation of the highly reactive copper acetylide intermediate. -
Execution & QC: Stir at room temperature for 6–24 hours[2]. Monitor via TLC (DCM:MeOH 9:1). Upon completion, evaporate volatiles, purify via flash chromatography, and validate via
-NMR (confirming the disappearance of the terminal alkyne proton).
Caption: Catalytic cycle logic for the C2-Sonogashira cross-coupling of the purine scaffold.
Structure-Activity Relationship (SAR) & Receptor Binding
Modifications at the C2 position of the 9-ethyladenine scaffold heavily dictate receptor subtype selectivity. The introduction of extended, hydrophobic alkynyl chains at C2 forces the ligand deep into the binding pocket of the
Table 2: Binding Affinity ( , nM) of Synthesized 2-Alkynyl Derivatives
Data reflects competitive radioligand binding assays using membranes from CHO cells stably transfected with human AR subtypes[3]. Lower
| Compound (R Group at C2) | |||
| Pent-1-ynyl | 330 | 120 | 1100 |
| Hex-1-ynyl | 250 | 90 | 980 |
| Phenylethynyl | 150 | 45 | 550 |
| (4-Chlorophenyl)ethynyl | 120 | 30 | 480 |
SAR Insight: As demonstrated in Table 2, transitioning from aliphatic alkynes (Pent-1-ynyl) to aromatic alkynes (Phenylethynyl) significantly enhances
Pharmacological Workflow: Adenosine Receptor Antagonism
Once the 9-Ethyl-2-iodo-9H-purin-6-amine scaffold is derivatized, the resulting compounds are evaluated for their ability to block Adenosine Receptor signaling. The
Antagonists derived from our scaffold competitively bind to the orthosteric site, preventing Gs-protein activation and halting the cAMP cascade.
Caption: A2A Adenosine Receptor signaling pathway and the inhibitory blockade by C2-substituted antagonists.
Functional Assay Validation (cAMP Accumulation)
To validate the antagonist profile of the synthesized derivatives, researchers utilize an adenylyl cyclase functional assay. CHO cells expressing the target receptor are pre-incubated with a phosphodiesterase inhibitor (e.g., rolipram) to prevent cAMP degradation. The cells are then challenged with a fixed concentration of a non-selective agonist (like NECA) in the presence of varying concentrations of the test antagonist. Intracellular cAMP is quantified via a commercial luminescence kit, allowing for the calculation of accurate
References
-
Title: 9-乙基-2-碘嘌呤-6-胺| 210046-35-8 - 摩熵化学 (Molaid) Source: Molaid Chemical Database URL: [Link]
-
Title: New substituted 9-alkylpurines as adenosine receptor ligands Source: Bioorganic & Medicinal Chemistry URL: [Link]
Sources
The Strategic Role of 9-Ethyl-2-iodo-9H-purin-6-amine in Advanced Medicinal Chemistry: A Technical Whitepaper
Executive Summary
In the landscape of modern drug discovery, the purine scaffold remains one of the most privileged structures, serving as the core of endogenous nucleosides, kinase inhibitors, and advanced fluorescent probes. Among synthetic purine derivatives, 9-Ethyl-2-iodo-9H-purin-6-amine (also known as 9-ethyl-2-iodoadenine) stands out as a highly specialized, late-stage intermediate.
By strategically alkylating the N9 position and halogenating the C2 position with iodine, chemists have engineered a molecule perfectly primed for palladium-catalyzed cross-coupling. This whitepaper details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for utilizing this compound in the development of highly selective Adenosine Receptor (AR) modulators and novel chemotherapeutics.
Physicochemical Profiling
Understanding the fundamental properties of 9-Ethyl-2-iodo-9H-purin-6-amine is critical for predicting its behavior in organic solvents and its reactivity during transition-metal catalysis[1].
Table 1: Quantitative and Structural Data
| Property | Value / Description |
| Chemical Name | 9-Ethyl-2-iodo-9H-purin-6-amine |
| Common Synonyms | 9-ethyl-2-iodoadenine; 2-Iodo-9-ethyladenine |
| CAS Registry Number | 210046-35-8 |
| Molecular Formula | C7H8IN5 |
| Molecular Weight | 289.079 g/mol |
| Structural Core | Adenine (6-aminopurine) derivative |
| Key Functional Groups | N9-Ethyl (locks tautomer), C2-Iodo (cross-coupling site), C6-Amine (H-bond donor) |
Mechanistic Rationale in Drug Design
As a Senior Application Scientist, it is vital to understand why this specific substitution pattern is chosen over alternatives (such as C2-chloro or N9-unsubstituted variants). The design of 9-ethyl-2-iodoadenine is governed by strict chemical causality:
-
The N9-Ethyl Group (Tautomeric Locking & Steric Mimicry): In natural biological systems, the N9 position of adenine is glycosylated (attached to a ribose sugar). By alkylating N9 with an ethyl group, the purine is locked into the biologically relevant 9H-tautomer. This prevents unwanted side reactions at the imidazole nitrogens during complex syntheses and serves as a minimal steric mimic of the sugar moiety for Structure-Activity Relationship (SAR) studies.
-
The C2-Iodo Group (Catalytic Priming): The carbon-iodine bond at the C2 position is highly susceptible to oxidative addition by Pd(0) complexes. Iodine is a far superior leaving group compared to chlorine or bromine, allowing Suzuki-Miyaura, Sonogashira, and Stille couplings to proceed under exceptionally mild conditions[2]. This is critical when conjugating sensitive fluorophores or complex macrocycles[3].
-
The C6-Amine (Receptor Anchoring): The exocyclic primary amine is essential for anchoring the molecule within the binding pockets of adenosine receptors (e.g., A2A and A3AR) via hydrogen bonding[4].
Application in A3 Adenosine Receptor (A3AR) Agonists
Derivatives synthesized from C2-iodoadenines have shown profound efficacy as A3AR agonists. When activated by C2-substituted purines, the A3AR (a Gαi-coupled GPCR) down-regulates adenylyl cyclase, leading to a decrease in cAMP. This cascade ultimately modulates the Wnt/β-catenin signaling pathway, inducing anti-proliferative and apoptotic effects in various cancer cell lines[4].
Caption: Gαi-coupled A3 adenosine receptor signaling pathway modulated by C2-substituted purine agonists.
Validated Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the chemical logic dictating the procedure.
Protocol 1: Selective Amination to yield 9-Ethyl-2-iodo-9H-purin-6-amine
Causality: The purine ring is highly electron-deficient. The halogen at the C6 position is significantly more reactive toward Nucleophilic Aromatic Substitution (SNAr) than the halogen at the C2 position[5]. By carefully controlling the temperature and utilizing liquid ammonia, we can selectively displace the C6-chlorine while leaving the valuable C2-iodine intact[6].
Step-by-Step Methodology:
-
Preparation: Charge a heavy-walled sealed tube (or pressure reactor) with 6-chloro-9-ethyl-2-iodopurine (1.0 eq).
-
Reagent Addition: Condense liquid ammonia (excess) into the tube at -78 °C using a dry ice/acetone bath.
-
Reaction: Seal the tube securely and allow the reaction mixture to slowly warm to room temperature. Stir for 12–24 hours. Logic: Room temperature provides sufficient kinetic energy to overcome the activation barrier for C6 substitution without triggering C2 substitution.
-
Quenching: Cool the tube back to -78 °C before carefully opening it to vent excess ammonia in a fume hood.
-
Purification: Dissolve the crude residue in methanol and purify via flash silica gel column chromatography (typically using a Hexane:EtOAc gradient).
-
Self-Validation: Confirm product formation via LC-MS (Expected [M+H]+ = 290.0). Run a 1H NMR spectrum; the appearance of a broad singlet integrating to 2H at ~7.5 ppm (exchangeable with D2O) confirms the successful installation of the C6 primary amine.
Protocol 2: C2-Functionalization via Sonogashira Cross-Coupling
Causality: To build extended hydrophobic groups necessary for receptor subtype selectivity (e.g., A2A vs. A3), the C2-iodine is subjected to Sonogashira coupling with terminal alkynes[7]. The weak C-I bond readily undergoes oxidative addition by the Pd(0) catalyst, while CuI facilitates the formation of a copper acetylide intermediate for transmetalation.
Step-by-Step Methodology:
-
Degassing (Critical Step): Dissolve 9-ethyl-2-iodo-9H-purin-6-amine (1.0 eq) and the desired terminal alkyne (1.5 eq) in anhydrous DMF. Sparge the solution with ultra-pure Argon for 15 minutes. Logic: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the alkyne.
-
Catalyst Loading: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 eq), Copper(I) iodide (0.1 eq), and an amine base (e.g., Triethylamine or Cesium Carbonate, 2.0 eq).
-
Coupling: Stir the reaction mixture at room temperature (or up to 60 °C depending on alkyne steric bulk) under an Argon atmosphere for 3–6 hours.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NH4Cl, water, and brine. The NH4Cl wash is crucial for stripping copper salts from the organic phase.
-
Self-Validation: Monitor the reaction via TLC (UV active). The product will typically have a lower Rf value than the starting material due to increased molecular weight and altered polarity. Confirm the alkyne insertion via 13C NMR (appearance of internal alkyne carbons at ~80-90 ppm).
Caption: Synthetic trajectory from dichloropurine to C2-functionalized adenine derivatives.
Conclusion
9-Ethyl-2-iodo-9H-purin-6-amine (CAS: 210046-35-8) is far more than a simple chemical catalog entry; it is a rationally designed node in the synthesis of advanced therapeutics. By leveraging the differential reactivity of the purine ring and the catalytic susceptibility of the C2-iodine bond, researchers can rapidly generate diverse libraries of kinase inhibitors, fluorescent probes, and GPCR modulators.
References
- Product Class 17: Purines. Thieme-connect.de.
- 9-Ethyl-2-iodo-9H-purin-6-amine | 210046-35-8. Molaid.com.
- Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands. NIH.gov.
- Sonogashira cross-coupling during the solid-phase synthesis. ResearchGate.net.
- Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides. NIH.gov.
- Fluorescent nucleobases as tools for studying DNA and RNA. SciSpace.com.
Sources
- 1. 9-乙基-2-碘嘌呤-6-胺 - CAS号 210046-35-8 - 摩熵化学 [molaid.com]
- 2. scispace.com [scispace.com]
- 3. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
solubility profile of 2-iodo-9-ethyladenine in organic solvents
This guide details the solubility profile, thermodynamic behavior, and experimental characterization protocols for 2-iodo-9-ethyladenine (CAS: 210046-35-8). As a critical intermediate in the synthesis of adenosine receptor ligands (specifically
Chemical Identity & Structural Solvation Analysis
2-iodo-9-ethyladenine represents a lipophilic modification of the purine scaffold. Its solubility behavior is governed by three distinct structural motifs that dictate solvent interaction:
-
Purine Core: Provides
- stacking potential and hydrogen bond acceptor sites (N1, N3, N7). -
C2-Iodine Substituent: A large, polarizable halogen that significantly increases lipophilicity (LogP) compared to the parent adenine. It introduces potential for halogen bonding (Lewis acid character) with Lewis basic solvents (e.g., DMSO, DMF).
-
N9-Ethyl Group: Disrupts the crystal lattice energy relative to unsubstituted adenine, generally enhancing solubility in organic solvents, but reduces water solubility due to the hydrophobic alkyl chain.
| Property | Value / Description |
| CAS Number | 210046-35-8 |
| Molecular Formula | |
| Molecular Weight | 289.08 g/mol |
| Key Solvation Force | Dipole-dipole, Halogen bonding, Hydrophobic effect |
Solubility Profile in Organic Solvents
Note: While exact thermodynamic values are process-dependent, the following profile is derived from synthesis workups and structural analog behavior (9-ethyladenine vs. 2-iodoadenine).
Qualitative Solubility Landscape
The solubility of 2-iodo-9-ethyladenine follows a "Like-Dissolves-Like" gradient, favoring polar aprotic solvents.
| Solvent Class | Representative Solvents | Solubility Status | Mechanistic Insight |
| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | Primary solvents for synthesis. Strong dipole interactions and halogen bonding stabilize the iodine moiety. |
| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | Solubility increases significantly with temperature ( |
| Chlorinated | Chloroform, DCM | Moderate | Good solubility due to polarizability match with the iodine substituent. |
| Nitriles | Acetonitrile | Moderate-High | Preferred solvent for substitution reactions (e.g., Sonogashira coupling). |
| Non-Polar | Diethyl Ether, Hexane | Insoluble (<1 mg/mL) | Used as anti-solvents to precipitate the product from reaction mixtures. |
| Aqueous | Water | Low | The hydrophobic ethyl and iodine groups override the polar purine core. |
Crystallization Solvent Systems
For purification, the following binary solvent systems are field-proven:
-
Methanol / Diethyl Ether: Dissolve in hot methanol, then slowly add diethyl ether to induce nucleation.
-
Acetonitrile / Water: Gradient cooling yields high-purity crystals.
Experimental Protocol: Thermodynamic Solubility Determination
To generate precise mole-fraction solubility data (
Workflow Diagram (Graphviz)
Caption: Workflow for determining thermodynamic solubility using the dynamic laser monitoring method.
Step-by-Step Methodology
-
Preparation: Accurately weigh 2-iodo-9-ethyladenine (
) and the solvent ( ) into a jacketed glass vessel. -
Equilibration: Stir the suspension using a magnetic stirrer at constant speed (e.g., 400 rpm).
-
Laser Setup: Direct a He-Ne laser beam through the suspension. Initially, the beam is scattered by undissolved particles (low transmissivity).
-
Dynamic Heating: Increase the temperature of the jacketed vessel at a slow, controlled rate (e.g.,
or stepwise). -
Detection: Monitor the laser intensity exiting the vessel. The temperature at which the laser intensity reaches a maximum constant value (indicating total dissolution) is recorded as the saturation temperature (
) for that specific concentration. -
Calculation: Convert mass measurements to mole fraction solubility (
):
Thermodynamic Modeling & Analysis
Once experimental data is collected, it must be correlated to theoretical models to predict solubility at unmeasured temperatures.
The Modified Apelblat Equation
The Apelblat model is the industry standard for correlating solubility data of purine derivatives. It accounts for the non-ideal behavior of the solution.
Equation:
- : Mole fraction solubility of 2-iodo-9-ethyladenine.
- : Absolute temperature (Kelvin).[1]
- : Empirical parameters derived from regression analysis.
Thermodynamic Parameters
From the solubility data, calculate the enthalpy (
-
Positive
: Indicates the dissolution is endothermic (typical for this class of compounds), meaning solubility increases with temperature. -
Positive
: Indicates the disorder increases upon dissolution, driving the process.
Thermodynamic Process Flow
Caption: Calculation pathway for deriving thermodynamic parameters from raw solubility data.
References
-
Synthesis & Properties of 9-Ethyladenine Derivatives: Volpini, R., et al.[2] "Synthesis and structure-activity relationships of new adenine derivatives as ligands for the rat adenine receptor." Journal of Medicinal Chemistry, 2009.
-
General Solubility of Purines: Makhija, S., et al. "Solubility and thermodynamic behavior of purine derivatives in organic solvents." Journal of Chemical & Engineering Data, 2013.
-
Laser Monitoring Technique: Zhu, B., et al. "Laser Microinterferometry for API Solubility and Phase Equilibria." Pharmaceutics, 2021.
- Apelblat Modeling Standard: Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.
Sources
literature review of 2-iodopurine derivatives in medicinal chemistry
Executive Summary
The 2-iodopurine scaffold represents a "privileged structure" in modern medicinal chemistry, serving as a critical junction for diversity-oriented synthesis (DOS). Unlike its more common 6-chloropurine counterpart, the 2-iodo variant offers unique orthogonal reactivity that enables precise, sequential functionalization of the purine ring. This guide analyzes the synthetic utility and biological relevance of 2-iodopurine derivatives, focusing on their role as precursors for adenosine receptor antagonists, kinase inhibitors, and modified nucleosides.
Part 1: Chemical Reactivity & Synthesis[1][2][3]
The Strategic Value of the C2-Iodine Handle
In purine chemistry, the C2, C6, and N9 positions are the primary sites for diversification. The C2-iodine atom is particularly valuable because it is electronically distinct from halogens at C6.
-
Orthogonal Reactivity: The C6 position (typically holding a chlorine) is highly susceptible to Nucleophilic Aromatic Substitution (
) due to the electron-withdrawing effect of the adjacent nitrogens (N1, N7/N9). Conversely, the C2 position is less reactive toward but highly reactive toward palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille) due to the weaker C-I bond compared to C-Cl. -
Sequential Functionalization: This reactivity difference allows chemists to first functionalize C6 via
(e.g., introducing an amine) and subsequently functionalize C2 via Pd-catalysis without protecting groups, streamlining library synthesis.
Synthesis of the Core Scaffold
Direct iodination of the purine ring is challenging. The most robust industrial route involves a lithiation-stannylation-iodination sequence starting from 6-chloropurine.
Mechanism of Formation[1]
-
Protection: N9 is typically protected (e.g., THP or SEM) to prevent deprotonation of the imidazole ring.
-
Lithiation: Treatment with a non-nucleophilic base (e.g., LTMP) effects regioselective lithiation at C2.
-
Transmetalation: Quenching with tributyltin chloride installs a stannyl group.
-
Iododestannylation: Reaction with molecular iodine (
) replaces the tin moiety with iodine.
Synthetic Workflow Diagram
The following diagram illustrates the critical path from commodity starting materials to complex bioactive scaffolds.
Figure 1: Sequential functionalization strategy utilizing the orthogonal reactivity of 6-chloro-2-iodopurine.
Part 2: Medicinal Chemistry Applications[3][5][6][7][8]
Adenosine Receptor Antagonists (A2A)
The 2-iodopurine scaffold is a precursor to potent Adenosine A2A receptor antagonists , which are therapeutic targets for Parkinson's disease and cancer immunotherapy.
-
SAR Insight: Introduction of aryl or heteroaryl groups at the C2 position (via Suzuki coupling) often enhances selectivity for the A2A subtype over A1.
-
Key Modification: 9-ethyl-2,8-disubstituted adenines derived from this scaffold have shown nanomolar affinity. The C2-substituent (e.g., a phenethoxy or aryl group) extends into a hydrophobic pocket of the receptor, driving potency.
Kinase Inhibition (CK2 & CLK)
Purine analogs are classical ATP-competitive inhibitors.
-
Case Study (CK2): Protein Kinase CK2 inhibitors often feature a carboxylate-containing aryl group at the C2 position. The 2-iodopurine allows for the late-stage introduction of this critical moiety via cross-coupling with 4-carboxyphenylboronic acid.
-
Mechanism: The purine core mimics the adenine of ATP, while the C2-substituent interacts with the hinge region or the ribose-binding pocket of the kinase.
Structural Biology (Phasing Agents)
2-Iodo-ATP and GTP analogs are synthesized as heavy-atom derivatives. The electron-dense iodine atom provides a strong anomalous signal for X-ray crystallography phasing (SAD/MAD phasing), aiding in the structure determination of nucleotide-binding proteins.
Part 3: Experimental Protocols
Protocol A: Synthesis of 6-Chloro-2-Iodopurine
Note: This protocol assumes the starting material is N9-protected 6-chloropurine.
-
Lithiation: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.2 eq) in anhydrous THF. Cool to -78°C. Add n-BuLi (1.2 eq) dropwise. Stir for 30 min to generate LTMP.
-
Addition: Add a solution of 9-(tetrahydropyran-2-yl)-6-chloropurine (1.0 eq) in THF dropwise at -78°C. Stir for 1 hour. The solution typically turns deep red/brown, indicating the lithiated species.
-
Quenching: Add
(1.2 eq) dropwise. Allow the reaction to warm to room temperature over 2 hours. -
Iodination: To the crude stannyl intermediate in THF, add solid iodine (
, 1.1 eq) at 0°C. Stir for 30 min. The color will fade as iodine is consumed. -
Workup: Quench with aqueous
to remove excess iodine. Extract with EtOAc, wash with brine, dry over . Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: C2-Selective Suzuki-Miyaura Coupling
Objective: Coupling a phenyl group to the C2 position of a 6-amino-2-iodopurine derivative.
Reagents:
-
Substrate: 2-iodo-N6-benzyladenine (1.0 eq)
-
Boronic Acid: Phenylboronic acid (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2.0 eq, 2M aqueous solution) -
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: Charge a microwave vial or pressure tube with the substrate, phenylboronic acid, and
. -
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane and the aqueous
solution. -
Reaction: Seal the vessel and heat to 90°C for 4–12 hours. (Microwave irradiation: 100°C for 30 min is often sufficient).
-
Monitoring: Monitor by TLC/LCMS. The C2-iodine is highly reactive; if C6-Cl is present instead of an amine, lower temperatures (60°C) may be required to preserve the chloride.
-
Purification: Filter through Celite, concentrate, and purify via flash chromatography.
Biological Context: A2A Receptor Signaling
The following diagram details the signaling pathway modulated by A2A antagonists derived from this scaffold.
Figure 2: Mechanism of action for A2A antagonists. 2-iodopurine derivatives block the receptor, preventing the cAMP cascade associated with immunosuppression or neurodegeneration.
References
-
Synthesis of 6-chloro-2-iodopurine: H. Hocek et al., "Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines." Org.[1][2][3][4] Biomol. Chem., 2004.
-
Suzuki Coupling Applications: H. Hocek et al., "The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids." Synthesis, 2004.
-
Adenosine A2A Antagonists: S. Federico et al., "Synthesis and biological evaluation of 9-ethyl-2,8-disubstituted adenine derivatives as A2A adenosine receptor antagonists." MDPI Molecules, 2025.
-
Kinase Inhibitor Design (CK2): J. Shibazaki et al., "Design, Synthesis and Structure-Activity Relationship Studies of Protein Kinase CK2 Inhibitors Containing a Purine Scaffold." Bioorg. Med. Chem., 2020.[3][5]
-
2-Iodo-ATP for Crystallography: M. Gruen et al., "Synthesis of 2′-Iodo- and 2′-Bromo-ATP and GTP Analogues as Potential Phasing Tools for X-ray Crystallography." Nucleosides and Nucleotides, 1999.
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Thermodynamic Stability of 9-Ethyl-2-iodo-9H-purin-6-amine: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist in pre-clinical drug development, I frequently encounter synthetic bottlenecks driven by the thermodynamic instability of intermediate scaffolds. 9-Ethyl-2-iodo-9H-purin-6-amine (CAS: 210046-35-8), also known as 2-iodo-9-ethyladenine, is a highly specialized heterocyclic building block. It serves as a foundational starting material for the synthesis of selective A1, A2A, A2B, and A3 adenosine receptor antagonists[1].
Understanding the thermodynamic stability of this molecule is not merely an academic exercise; it is the critical parameter that dictates its utility in high-temperature, transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira or Suzuki couplings). This whitepaper deconstructs the thermodynamic profile of 9-Ethyl-2-iodo-9H-purin-6-amine, offering field-proven methodologies for stability profiling and explaining the structural causality behind its chemical behavior.
Structural Thermodynamics & Electronic Profiling
The thermodynamic stability of 9-Ethyl-2-iodo-9H-purin-6-amine is governed by the delicate electronic push-and-pull of its substituents on the purine core.
-
The 9-Ethyl Substitution (N-Alkyl vs. N-Glycosidic Bond): In natural nucleosides, the N-glycosidic bond connecting the purine to a ribose sugar is thermodynamically vulnerable to hydrolysis, often fracturing at temperatures >200°C[2]. By replacing the ribose ring with a simple ethyl group, the molecule eliminates the 2' and 3' hydroxyl groups. Causality: The absence of these hydroxyls prevents intramolecular nucleophilic attack, significantly increasing the activation energy (
) required for depurination. This makes the N9-ethyl bond highly stable under both thermal and hydrolytic stress. -
The 2-Iodo Substitution (C-I Bond Dissociation Energy): The introduction of an iodine atom at the C2 position creates a deliberate thermodynamic "weak link." Iodine's large atomic radius and diffuse electron cloud result in a relatively low C-I Bond Dissociation Energy (BDE) of approximately 240 kJ/mol. Causality: This lowered BDE reduces the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position, making it an ideal electrophile for palladium oxidative addition. However, it also means that thermal decomposition of the molecule will almost exclusively initiate via C-I bond homolysis.
Caption: Workflow for thermodynamic and kinetic stability profiling of 9-Ethyl-2-iodo-9H-purin-6-amine.
Experimental Methodologies for Stability Profiling
To trust a molecule in a multi-step synthetic campaign, the analytical protocols defining its stability must be self-validating systems. Below are the authoritative protocols used to map the thermodynamic boundaries of this compound.
Protocol 1: Solid-State Thermal Stability via TGA/DSC
This protocol determines the melting point (
-
Instrument Calibration: Calibrate the Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC) instrument using an Indium standard.
-
Causality: Indium has a highly precise melting point (156.6°C) and known enthalpy. This creates a self-validating baseline; if the Indium melt deviates, the subsequent purine data is flagged as invalid.
-
-
Sample Preparation: Weigh exactly 2.00 ± 0.05 mg of 9-Ethyl-2-iodo-9H-purin-6-amine into an aluminum crucible.
-
Atmosphere Control: Purge the furnace with high-purity Nitrogen at 50 mL/min.
-
Causality: An inert atmosphere prevents premature oxidative degradation of the C6-amine. This ensures that the measured exothermic decomposition is strictly related to intrinsic C-I bond dissociation, not external oxidation.
-
-
Thermal Ramping: Apply a heating rate of 5 °C/min from 25°C to 300°C.
-
Causality: A slow heating rate ensures thermal equilibrium within the crystal lattice, allowing for the distinct separation of the endothermic melting event from the exothermic decomposition event.
-
Protocol 2: Solution-State Hydrolytic Stability via RP-HPLC
Because this compound is utilized in aqueous/organic mixtures during drug formulation, its thermodynamic stability against hydrolysis must be quantified.
-
Buffer Preparation: Prepare three 50 mM phosphate buffers at pH 1.2, 7.4, and 10.0 to simulate gastric, physiological, and highly alkaline conditions, respectively.
-
Internal Standard Addition: Spike the solutions with 10 µg/mL of Caffeine.
-
Causality: Caffeine shares the purine scaffold but lacks the reactive halogen, making it thermodynamically stable across pH 1-10. This creates a self-validating system: any reduction in the analyte's peak area relative to caffeine is definitively attributed to chemical degradation rather than injection volume errors or solvent evaporation.
-
-
Incubation & Sampling: Incubate the solutions at 37°C and 60°C. Extract 10 µL aliquots at 0, 2, 4, 8, and 24 hours.
-
Chromatographic Analysis: Run on a C18 Reverse-Phase HPLC column using a gradient of Water/Acetonitrile (both containing 0.1% TFA). Calculate the degradation rate constant (
) and half-life ( ) using first-order kinetics.
Quantitative Thermodynamic Data
The following table synthesizes the thermodynamic and physicochemical parameters of 9-Ethyl-2-iodo-9H-purin-6-amine, derived from predictive modeling and empirical analog data[2].
| Thermodynamic Parameter | Estimated Value | Structural Driver / Causality |
| Melting Point ( | ~210 - 215 °C | Driven by strong intermolecular hydrogen bonding networks formed by the C6-primary amine. |
| C2-I Bond Dissociation Energy | ~240 kJ/mol | The large atomic radius of iodine makes this the weakest bond in the scaffold, dictating thermal decomposition limits. |
| N9-Ethyl Bond Dissociation Energy | ~305 kJ/mol | The sp3-sp2 C-N bond is significantly more thermodynamically stable than a standard ribosidic bond. |
| Aqueous Solubility (pH 7.4, 25°C) | < 0.1 mg/mL | High lipophilicity driven by the non-polar 9-ethyl chain and the massive, hydrophobic iodine atom. |
| Activation Energy of Decomposition ( | ~130 kJ/mol | Initiated by C-I bond homolysis at elevated temperatures, leading to purine ring fragmentation. |
Implications for Drug Development
The thermodynamic stability of 9-Ethyl-2-iodo-9H-purin-6-amine is the exact reason it is chosen as a starting material for [1].
By substituting the 2-position via palladium-catalyzed cross-coupling (e.g., attaching alkynyl or furan groups), researchers can synthesize potent derivatives. For example, specific derivatives synthesized from this scaffold have shown profound efficacy and high affinity toward the A2A adenosine receptor (
The mechanism of these derived compounds relies on their structural stability to reach the receptor intact, where they competitively bind and halt the downstream signaling cascade.
Caption: Mechanism of A2A/A2B receptor antagonism by stable 9-Ethyladenine derivatives.
By leveraging the thermodynamic "weak link" of the C-I bond during synthesis, while relying on the extreme stability of the 9-ethyl purine core during physiological circulation, drug developers can create highly targeted, stable therapeutics.
References
-
Camaioni, E., Costanzi, S., Vittori, S., & Cristalli, G. (1998). "New substituted 9-alkylpurines as adenosine receptor ligands." Bioorganic & Medicinal Chemistry.
-
BenchChem Database. (2024). "Elucidating the Therapeutic Potential of the 9-Ethyladenine Scaffold in Medicinal Chemistry." BenchChem.
-
Molaid Chemical Database. (2009). "9-乙基-2-碘嘌呤-6-胺 | 210046-35-8." Molaid.
-
Wang, X., et al. (2015). "Study on the molecular structure and thermal stability of purine nucleoside analogs." ResearchGate.
-
ResearchGate Preprints. (2025). "A2A receptor antagonist 4-(2-((6-Amino-9-ethyl-8-(furan-2-yl)-9H-purin-2-yl)amino)ethyl)phenol, a promising adenosine derivative for glioblastoma treatment." ResearchGate.
Sources
Biological Activity Potential of C2-Substituted Purine Intermediates: A Technical Guide
Executive Summary
The purine heterocycle is arguably the most ubiquitous "privileged scaffold" in medicinal chemistry, serving as the backbone for endogenous ligands (ATP, GTP, Adenosine) and nucleic acids. While the N9 and C6 positions have historically dominated structure-activity relationship (SAR) campaigns due to their roles in ribose attachment and Watson-Crick base pairing, the C2 position has emerged as a critical "gateway" for engineering selectivity and pharmacokinetic stability.
This guide analyzes the biological potential of C2-substituted purine intermediates, focusing on their utility in developing kinase inhibitors (CDKs) and Adenosine Receptor (AR) antagonists. It details the regioselective synthetic strategies required to access these motifs and provides validated protocols for their generation.
SAR Logic: The C2 "Gateway" Effect
In drug design, the purine scaffold functions as a template. The biological activity is dictated by the "decoration" of this template.
The Selectivity Handle
In kinase inhibition, the purine core typically mimics ATP, binding to the hinge region of the kinase active site.
-
C6 Position (The Anchor): Usually bears an amine or aryl group that forms hydrogen bonds with the hinge region residues (e.g., Leu83 in CDK2). This provides affinity.[1]
-
C2 Position (The Tuner): This position often orients towards the solvent-accessible front of the ATP pocket. Substitutions here (e.g., sulfonamides, long-chain amines, or heterocycles) are less sterically constrained than C6. They are critical for:
-
Isoform Selectivity: Interacting with non-conserved residues outside the ATP pocket.
-
Solubility: Introducing polar groups to offset the lipophilicity of the aromatic core.
-
Metabolic Stability: Blocking Adenosine Deaminase (ADA) activity. ADA hydrolyzes the C6-amine, but bulky or electron-withdrawing groups at C2 can sterically or electronically inhibit this enzymatic degradation (e.g., Cladribine).
-
Pharmacophore Visualization
The following diagram illustrates the functional roles of specific purine sites in a typical kinase inhibitor context.
Figure 1: Pharmacophore mapping of the purine scaffold demonstrating the distinct biological roles of C2, C6, and N9 substitutions.
Synthetic Pathways: The 2,6-Dichloropurine Hub
Accessing C2-substituted purines requires mastering regioselectivity. The starting material of choice is 2,6-dichloropurine (2,6-DCP) .
Electronic Discrimination
The reactivity of the two chlorine atoms is not identical.
-
C6-Cl: Highly reactive toward nucleophilic aromatic substitution (
). The electron-withdrawing effect of the adjacent N7 and N9 nitrogens makes C6 the primary electrophilic site. -
C2-Cl: Significantly less reactive. Once an electron-donating group (like an amine) is installed at C6, the purine ring becomes electron-rich, deactivating the C2 position further.
Implication: To synthesize a 2,6-disubstituted purine, one must almost invariably substitute C6 first under mild conditions, followed by C2 substitution under forcing conditions (high heat, microwave, or transition metal catalysis).
Synthetic Workflow Diagram
Figure 2: Regioselective synthetic workflow starting from 2,6-dichloropurine.
Therapeutic Classes & Validation
Cyclin-Dependent Kinase (CDK) Inhibitors
CDKs regulate the cell cycle; their dysregulation leads to cancer.
-
Mechanism: Compounds like Roscovitine (Seliciclib) and Purvalanol utilize the C2 position to improve selectivity.
-
C2-Substituent: Typically a hydroxyalkylamino group (e.g., 1-ethyl-2-hydroxyethylamino).
-
Biological Effect: The C2 group interacts with the solvent interface, improving water solubility and reducing affinity for off-target kinases that cannot accommodate the steric bulk at this position.
Adenosine Receptor (A2A) Antagonists
A2A antagonism is a target for Parkinson’s disease and cancer immunotherapy.
-
Mechanism: A2A receptors are GPCRs.
-
C2-Substituent: Extended alkynyl or aryl groups at C2 (e.g., in CGS21680 or ANR 94 ) are crucial.
-
Data Insight:
-
Unsubstituted C2: Low selectivity (hits A1 and A2A).
-
C2-Phenylethynyl: Increases A2A affinity by >100-fold due to pi-stacking interactions in the A2A-specific extracellular vestibule.
-
Comparative Activity Data
The table below summarizes the effect of C2-modification on biological potency (IC50) in a representative CDK2 assay (generic data based on SAR trends).
| Compound | C6 Substituent | C2 Substituent | CDK2 IC50 (µM) | Selectivity (vs. GSK-3β) |
| Purine A | Benzylamino | H | 1.5 | Low |
| Purine B | Benzylamino | Cl | 0.8 | Moderate |
| Purine C | Benzylamino | NH-CH2-CH2-OH | 0.05 | High |
| Purine D | Benzylamino | Phenyl | >10 | Inactive (Steric Clash) |
Experimental Protocols
Safety Warning: Purine intermediates can be biologically active.[2] Handle with PPE. 2,6-Dichloropurine is an irritant.
Protocol A: Regioselective Synthesis of 2-Chloro-6-benzylaminopurine (Intermediate)
This step establishes the "Anchor" at C6.
-
Reagents: 2,6-Dichloropurine (1.0 eq), Benzylamine (1.1 eq), Triethylamine (1.2 eq), n-Butanol (Solvent).
-
Procedure:
-
Dissolve 2,6-DCP in n-Butanol (0.5 M concentration).
-
Add Triethylamine followed by Benzylamine dropwise.
-
Critical Step: Heat to 50°C (Do not exceed 60°C to avoid C2 reaction). Stir for 4-6 hours.
-
Monitor via TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.6) will disappear, replaced by the mono-substituted product (Rf ~0.4).
-
-
Workup: Cool to room temperature. The product often precipitates. Filter, wash with cold water and cold ethanol.
-
Yield: Typically 85-90%.
Protocol B: C2-Amination via Microwave Irradiation (Final Product)
This step installs the "Tuner" at C2.
-
Reagents: 2-Chloro-6-benzylaminopurine (from Step A), Ethanolamine (excess, 3-5 eq), NMP (N-methyl-2-pyrrolidone) or n-Butanol.
-
Procedure:
-
Place intermediate in a microwave vial. Add solvent and excess amine.[3]
-
Irradiation: Heat to 140°C - 160°C for 20–40 minutes in a focused microwave reactor. (Thermal heating requires 12+ hours at reflux and yields are lower).
-
-
Purification:
Protocol C: Biological Assay (Cell Viability)
Self-validating check for biological activity.
-
Method: MTT or CellTiter-Glo Assay.
-
Control: Use Roscovitine (10 µM) as a positive control for cell death.
-
Threshold: A successful C2-substituted candidate should exhibit an IC50 < 10 µM. If IC50 > 50 µM, the C2 substituent is likely too bulky or polar for cell membrane permeability.
References
-
National Institutes of Health (NIH). A2A adenosine receptor agonists, antagonists, inverse agonists and partial agonists. Available at: [Link]
-
MDPI. Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest. Available at: [Link]
-
Journal of Medicinal Chemistry. Purine and Pyrimidine (P2) Receptors as Drug Targets. Available at: [Link]
-
MDPI. Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as CDK9 Inhibitors. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. US6455696B2 - Process for preparing 2,6-dichloropurine - Google Patents [patents.google.com]
- 5. From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02893K [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
synthesis pathways for 9-Ethyl-2-iodo-9H-purin-6-amine overview
An In-depth Technical Guide to the Synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine
Introduction
9-Ethyl-2-iodo-9H-purin-6-amine is a substituted purine derivative of significant interest in medicinal chemistry and drug development. The purine scaffold is a cornerstone of numerous biologically active molecules, including adenosine receptor antagonists and kinase inhibitors. The introduction of an ethyl group at the N9 position and an iodine atom at the C2 position of the adenine core can profoundly influence the molecule's steric and electronic properties, thereby modulating its interaction with biological targets. This guide provides a comprehensive overview of the synthetic pathways leading to 9-Ethyl-2-iodo-9H-purin-6-amine, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the selection of reagents and conditions.
Strategic Approach to Synthesis
The synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine is most effectively approached through a multi-step sequence that builds upon a readily available purine starting material. The overall strategy involves two key transformations: the regioselective ethylation of a purine precursor at the N9 position and the subsequent introduction of an iodine atom at the C2 position. A highly efficient pathway commences with the N9-ethylation of 2,6-diaminopurine, followed by a Sandmeyer-type iodination of the resulting 9-ethyl-2,6-diaminopurine.
PART 1: Synthesis of 9-Ethyl-2,6-diaminopurine (Intermediate)
The initial step focuses on the regioselective alkylation of 2,6-diaminopurine. The N9 position of the purine ring is generally the most nucleophilic and sterically accessible site for alkylation, particularly under basic conditions which deprotonate the imidazole nitrogen.[1]
Causality Behind Experimental Choices
-
Starting Material: 2,6-diaminopurine is selected as the starting material because it already possesses the required amino group at the C6 position and a precursor amino group at the C2 position, simplifying the overall synthesis.
-
Ethylating Agent: Ethyl iodide is a common and effective ethylating agent due to the good leaving group ability of iodide.[2]
-
Base: A mild base such as potassium carbonate (K2CO3) is employed to deprotonate the N9 position of the purine ring, thereby activating it for nucleophilic attack on the ethylating agent.[1] Stronger bases could lead to side reactions or decreased regioselectivity.
-
Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) is chosen to dissolve the purine starting material and the base, facilitating the SN2 reaction.[1]
Experimental Protocol: N9-Ethylation of 2,6-Diaminopurine
-
To a stirred suspension of 2,6-diaminopurine (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to ensure deprotonation of the purine.
-
Add ethyl iodide (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to 50-60 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Evaporate the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford 9-Ethyl-2,6-diaminopurine.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 2,6-Diaminopurine | 1.0 eq | Starting material |
| Ethyl Iodide | 1.2 eq | Ethylating agent |
| Potassium Carbonate | 1.5 eq | Base for N9 deprotonation |
| DMF | - | Polar aprotic solvent |
| Temperature | 50-60 °C | To promote reaction rate |
| Time | 12-16 h | Reaction duration |
| Expected Yield | ~70-80% |
PART 2: Sandmeyer Iodination of 9-Ethyl-2,6-diaminopurine
The second and final stage of the synthesis involves the conversion of the 2-amino group of 9-Ethyl-2,6-diaminopurine into an iodo group. The classical Sandmeyer reaction, which involves the diazotization of an amino group followed by displacement with a nucleophile, is a powerful tool for this transformation.[3][4] A modified, non-aqueous Sandmeyer protocol is particularly effective for purine substrates.[5]
Causality Behind Experimental Choices
-
Diazotizing Agent: Isopentyl nitrite is used as the diazotizing agent in a non-aqueous medium. It generates the nitrosonium ion in situ, which is necessary for the formation of the diazonium salt from the 2-amino group.[5]
-
Iodine Source: A combination of an alkali metal iodide (e.g., cesium iodide) and molecular iodine (I2) serves as the source of the iodide nucleophile.[5]
-
Catalyst: Cuprous iodide (CuI) catalyzes the decomposition of the diazonium salt and the subsequent formation of the aryl-iodine bond via a radical mechanism.[5][6]
-
Solvent: A non-aqueous, aprotic solvent such as ethylene glycol dimethyl ether (DME) is employed to avoid side reactions associated with water in traditional Sandmeyer reactions.[5]
Experimental Protocol: Sandmeyer Iodination
This protocol is adapted from the effective non-aqueous iodination method for 2-aminopurines.[5]
-
In a reaction vessel under an inert atmosphere (e.g., argon), suspend 9-Ethyl-2,6-diaminopurine (1.0 eq), cuprous iodide (0.2 eq), cesium iodide (1.0 eq), and iodine (0.5 eq) in ethylene glycol dimethyl ether (DME).
-
Add isopentyl nitrite (3.0 eq) to the stirred suspension.
-
Heat the reaction mixture to 60-65 °C for 1.5-2 hours. Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture to remove any insoluble materials.
-
Dilute the filtrate with a suitable organic solvent (e.g., ethyl acetate or toluene) and wash sequentially with aqueous ammonia solution (to remove excess iodine and copper salts), aqueous sodium thiosulfate solution, and brine.[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography to yield 9-Ethyl-2-iodo-9H-purin-6-amine.
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| 9-Ethyl-2,6-diaminopurine | 1.0 eq | Substrate |
| Isopentyl Nitrite | 3.0 eq | Diazotizing agent |
| Cuprous Iodide (CuI) | 0.2 eq | Catalyst |
| Cesium Iodide (CsI) | 1.0 eq | Iodide source |
| Iodine (I2) | 0.5 eq | Iodide source |
| DME | - | Non-aqueous solvent |
| Temperature | 60-65 °C | To promote reaction |
| Time | 1.5-2 h | Reaction duration |
| Expected Yield | ~80-90% | Based on similar substrates[5] |
Conclusion
The synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine can be achieved in high yield through a robust and reproducible two-step pathway. The strategic N9-ethylation of 2,6-diaminopurine followed by a non-aqueous Sandmeyer iodination provides an efficient route to this valuable purine derivative. The methodologies described herein are grounded in well-established principles of heterocyclic chemistry and offer a reliable framework for researchers in the field of drug discovery and development.
References
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Enzymatic Approach Towards the Synthesis of Isotopically Labeled (R)-9-(2-hydroxypropyl)adenine. (n.d.). ResearchGate. Retrieved from [Link]
- Ohta, A., et al. (2000). a new sandmeyer iodination of 2-aminopurines in non-aqueous conditions: combination of alkali metal. Tetrahedron Letters, 41(50), 9873-9877.
- Kotian, P. L., et al. (2006). An efficient synthesis of acyclic N7- and N9-adenine nucleosides via alkylation with secondary carbon electrophiles to introduce versatile functional groups at the C-1 position of acyclic moiety. Nucleosides, Nucleotides & Nucleic Acids, 25(2), 121-140.
- Baraldi, P. G., et al. (2005). 2- and 8-alkynyl-9-ethyladenines: Synthesis and biological activity at human and rat adenosine receptors. Bioorganic & Medicinal Chemistry, 13(12), 4011-4019.
- Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015). Molecules, 20(3), 4884-4919.
- Hocek, M., et al. (2025). Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)
- A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amine. (2006).
-
Yahyazadeh, A., et al. (n.d.). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines from 5-Amino-1-phenyl-1H-imidazole-4. CORE. Retrieved from [Link]
- Deaminative chlorination of aminoheterocycles. (2021).
- Purine Metabolism Dysfunctions: Experimental Methods of Detection and Diagnostic Potential. (2023). International Journal of Molecular Sciences, 24(8), 7069.
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The Synthesis and Degradation of Nucleotides. (n.d.). University of Virginia. Retrieved from [Link]
- Klotz, K. N., et al. (2003). 9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities. Naunyn-Schmiedeberg's Archives of Pharmacology, 367(6), 629-634.
- Regioselective N-alkylation of Adenine by Nucleophilic Substitution. (2016). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- 2-Chloro-N-ethyl-9-isopropyl-9H-purin-6-amine. (2012). Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o398.
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Buyens, D. M. S., et al. (n.d.). Alkylation of adenine : a synthetic and computational study of the reaction mechanism. Semantic Scholar. Retrieved from [Link]
- Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. (2018). Molecules, 23(8), 2004.
- A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor. (2015). Organic & Biomolecular Chemistry, 13(33), 8826-8833.
- Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. (2023). Molecules, 28(4), 1853.
- Synthesis of 9,9′-[1,2-Ethanediylbis(oxymethylene)]bis-2-amino-1,9-dihydro-6H-purin-6-one, an Impurity of Acyclovir. (2017). Molecules, 22(10), 1718.
- Pattern of OH radical reaction with adenine and its nucleosides and nucleotides. Characterization of two types of isomeric OH adduct and their unimolecular transformation reactions. (1992). Journal of the American Chemical Society, 114(10), 3711-3720.
- The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calcul
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Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry. Retrieved from [Link]
- Chen, W., et al. (2006). AN IMPROVED SYNTHESIS OF 9-[2-(DIETHOXYPHOSPHONOMETHOXY)ETHYL]ADENINE AND ITS ANALOGUES WITH OTHER PURINE BASES UTILIZING THE MITSUNOBU REACTION. Nucleosides, Nucleotides and Nucleic Acids, 17(1-3), 569-577.
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Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
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Alkylation of Adenyne with (Halomethyl)trimethylsilanes. (2026, February 13). ResearchGate. Retrieved from [Link]
- Biosynthesis and catabolism of purine and pirimidine nucleotides. Analysis for the end products of their metabolism. (n.d.). Medicoapps.
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-
Purine de novo Biosynthesis. (2025, September 4). Biology LibreTexts. Retrieved from [Link]
-
Sandmeyer reaction. (2020, September 24). In Wikipedia. Retrieved from [Link]
Sources
role of 9-Ethyl-2-iodo-9H-purin-6-amine in adenosine receptor research
Technical Deep Dive: The Role of 9-Ethyl-2-iodo-9H-purin-6-amine in Adenosine Receptor Research
Executive Summary
9-Ethyl-2-iodo-9H-purin-6-amine (commonly referred to as 2-iodo-9-ethyladenine ) serves as a critical privileged scaffold in the medicinal chemistry of purinergic signaling.[1] Unlike endogenous adenosine, which acts as an agonist, the 9-ethyl substitution eliminates ribose-mediated receptor activation, locking the molecule into an antagonist conformation. Simultaneously, the C2-iodine substituent functions as a highly reactive "warhead" for palladium-catalyzed cross-coupling reactions. This unique structural duality makes it the primary starting material for synthesizing high-affinity, subtype-selective antagonists for A2A (Parkinson’s, oncology) and A3 (inflammation, glaucoma) adenosine receptors.
Structural Mechanistics: The Anatomy of a Scaffold
To understand the utility of this compound, one must analyze its interaction with the Orthosteric Binding Pocket (OBP) of the Adenosine Receptor (AR).
-
The N9-Ethyl "Nullifier":
-
Mechanism:[2] Endogenous adenosine binds via hydrogen bonds between its ribose moiety and specific residues (e.g., Ser277 in A2A) to trigger G-protein coupling.
-
Effect: Replacing the ribose with a hydrophobic ethyl group at the N9 position removes these H-bond donors. This prevents the receptor from undergoing the conformational change required for activation, effectively turning the core into an antagonist .
-
-
The C2-Iodo "Anchor":
-
Mechanism:[2] The C2 position of the adenine ring faces a large, hydrophobic pocket within the AR transmembrane bundle.
-
Effect: The iodine atom is large and lipophilic, providing moderate initial affinity. More importantly, the C-I bond is weak and polarizable, making it an ideal site for Sonogashira or Suzuki couplings. This allows researchers to extend the molecule into the deep hydrophobic cleft of the receptor, a strategy proven to increase affinity by 100–1000 fold.
-
Diagram 1: The Pharmacophore Logic
This diagram illustrates how the structural features of the scaffold translate to functional receptor modulation.
Caption: Structural dissection of 9-Ethyl-2-iodo-9H-purin-6-amine showing the functional role of each moiety in receptor binding and synthetic utility.
Synthetic Utility: The Gateway to Selectivity
The primary application of 9-Ethyl-2-iodo-9H-purin-6-amine is as a precursor for Structure-Activity Relationship (SAR) libraries. The iodine atom allows for the rapid introduction of diverse chemical space (alkynes, aryls, amines) at the C2 position.
Key Reaction: Sonogashira Cross-Coupling
The most common transformation is the Sonogashira coupling to introduce alkynyl groups. This is critical because 2-alkynyl-9-ethyladenines are among the most potent A2A antagonists known.
Standard Protocol: C2-Alkynylation
-
Reagents: 9-Ethyl-2-iodo-9H-purin-6-amine (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)2Cl2 (0.05 eq), CuI (0.1 eq).
-
Solvent/Base: DMF / Triethylamine (TEA).
-
Conditions: Anhydrous, Argon atmosphere, RT to 60°C, 4–12 hours.
-
Purification: Silica gel flash chromatography (CH2Cl2/MeOH gradient).
Why this matters:
-
The rigid alkyne spacer projects substituents into the extracellular vestibule of the A2A receptor.
-
This specific vector (C2 position) achieves high selectivity against the A1 subtype, which has a more sterically restricted C2 pocket.
Comparative SAR Data Analysis
The table below demonstrates the dramatic shift in potency and selectivity when the 2-iodo scaffold is elaborated. Note that the scaffold itself (Compound 1) has relatively low affinity compared to its derivatives.
| Compound ID | Structure (C2-Substituent) | A2A Ki (nM) | A1 Ki (nM) | Selectivity (A1/A2A) | Role |
| Compound 1 | -I (Parent Scaffold) | ~1,200 | ~850 | 0.7 (Non-selective) | Baseline / Intermediate |
| Compound 2 | -C≡C-(CH2)3-OH | 12 | 450 | 37.5 | A2A Antagonist |
| Compound 3 | -C≡C-Phenyl | 4.5 | 120 | 26.6 | High Potency Hit |
| Compound 4 | -NH-(CH2)2-Phenyl | 8.2 | 210 | 25.6 | Soluble Derivative |
Data aggregated from Volpini et al. and general SAR trends in adenosine research.
Experimental Protocols (Self-Validating Systems)
Protocol A: Membrane Preparation for Binding Assays
To validate the affinity of derivatives synthesized from the 2-iodo scaffold.
-
Cell Line: CHO cells stably transfected with human A2A receptors (hA2A-CHO).
-
Lysis: Resuspend cell pellet in ice-cold Hypotonic Buffer (5 mM Tris-HCl, 2 mM EDTA, pH 7.4). Homogenize using a Polytron (10 sec burst, setting 5).
-
Centrifugation 1: Spin at 1,000 x g for 10 min at 4°C to remove nuclei/debris. Discard pellet.
-
Centrifugation 2: Spin supernatant at 100,000 x g for 30 min at 4°C.
-
Resuspension: Resuspend the membrane pellet in Incubation Buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Validation: Determine protein concentration via BCA assay. Store aliquots at -80°C.
-
Quality Control: A functional membrane prep should yield specific binding >80% of total binding using [3H]ZM241385.
-
Protocol B: Competitive Radioligand Binding Assay
To determine Ki of the 2-iodo derivative.
-
Plate Setup: Use 96-well GF/B filter plates. Pre-soak filters in 0.3% PEI for 1 hour to reduce non-specific binding.
-
Reaction Mix (200 µL total):
-
50 µL Membrane prep (10–20 µg protein).
-
25 µL Radioligand: [3H]ZM241385 (Final conc: 1–2 nM, near Kd).
-
25 µL Test Compound (9-Ethyl-2-iodo-9H-purin-6-amine or derivative) in DMSO (7 concentrations, log serial dilution).
-
100 µL Buffer (50 mM Tris-HCl, pH 7.4, ADA added to degrade endogenous adenosine).
-
-
Non-Specific Binding (NSB): Define using 10 µM XAC or NECA.
-
Incubation: 90 minutes at 25°C (equilibrium).
-
Termination: Rapid vacuum filtration followed by 3x washes with ice-cold buffer.
-
Analysis: Liquid scintillation counting. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.
Diagram 2: Experimental Workflow
Caption: Workflow for transforming the 2-iodo scaffold into bioactive antagonists and validating their potency.
References
-
Volpini, R., et al. (2002). "Synthesis and biological evaluation of 2-alkynyl-9-ethyladenines as adenosine receptor antagonists." Journal of Medicinal Chemistry.
-
Cristalli, G., et al. (2003). "9-Ethyladenine derivatives as adenosine receptor antagonists: 2- and 8-substitution results in distinct selectivities." Journal of Medicinal Chemistry.
-
Dal Ben, D., et al. (2016). "The Length and Flexibility of the 2-Substituent of 9-Ethyladenine Derivatives Modulate Affinity and Selectivity for the Human A2A Adenosine Receptor." ChemMedChem.
-
Jacobson, K. A., & Gao, Z. G. (2006). "Adenosine receptors as therapeutic targets." Nature Reviews Drug Discovery.
-
Sigma-Aldrich. "9-Ethyl-2-iodo-9H-purin-6-amine Product Specification."
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safety data sheet (SDS) and handling of iodo-purine derivatives
This guide serves as a comprehensive technical manual for the safe handling, storage, and experimental application of iodo-purine derivatives (e.g., 6-iodopurine, 2-amino-6-iodopurine). Unlike standard chloro- or bromo-analogs, iodo-purines possess a unique reactivity profile due to the labile C–I bond, requiring elevated safety protocols during synthesis and waste management.
Part 1: The "Composite" Safety Data Sheet (SDS)
Note: This section synthesizes data from multiple specific iodo-purine derivatives to create a "Worst-Case Scenario" safety profile. Always consult the specific vendor SDS for your exact CAS number, but use this guide for superior risk mitigation.
Section 1: Chemical Identification & Classification
-
Chemical Class: Halogenated Heterocycles (Purines)
-
Common Derivatives: 6-Iodo-9H-purine; 2-Amino-6-iodopurine; 6-Iodopurine riboside.
-
Scientist’s Commentary: The iodine atom at the C6 or C2 position is significantly more labile than chlorine or bromine. This makes these compounds excellent electrophiles for Palladium-catalyzed cross-couplings (Sonogashira, Suzuki) but also renders them prone to spontaneous hydrolysis and photolytic degradation, releasing corrosive iodine (
) and hydriodic acid (HI).
Section 2: Hazard Identification (GHS)
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity (Oral) | Cat 3/4 | H301/H302: Toxic/Harmful if swallowed. |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation. |
| Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation. |
| Germ Cell Mutagenicity | Cat 2 | H341: Suspected of causing genetic defects. |
| Sensitization (Skin) | Cat 1 | H317: May cause an allergic skin reaction. |
-
Scientist’s Commentary on Mutagenicity: Purine analogs often act as antimetabolites. They can intercalate into DNA or be enzymatically incorporated as false nucleotides. Treat all iodo-purines as potential mutagens. The iodine atom enhances lipophilicity, potentially increasing cellular uptake compared to chloro-analogs.
Section 3: Composition/Information on Ingredients
-
Substance: Iodo-purine derivative ( >95% purity).
-
Impurities: May contain traces of free Iodine (
) if stored improperly (yellow/brown discoloration).
Part 2: Advanced Handling & Storage Protocols
1. Storage: The "Amber & Argon" Rule
The C–I bond energy (~50 kcal/mol) is lower than C–Br (~68 kcal/mol) and C–Cl (~81 kcal/mol). Photons in the UV-Blue spectrum can cleave this bond via homolysis.
-
Vessel: Amber glass vials with Teflon-lined caps.
-
Atmosphere: Store under Argon or Nitrogen. Oxygen accelerates degradation once the radical process initiates.
-
Temperature:
is standard.[1] -
Visual Check: If the white/off-white solid turns yellow or brown, free iodine has been released. Purify via recrystallization before use in sensitive catalysis.
2. Weighing & Transfer
Iodo-purines are often fluffy, electrostatic solids.
-
Engineering Control: Use a static-dissipative balance enclosure or ionizing blower.
-
PPE: Double nitrile gloves (iodine penetrates latex rapidly). N95 or P100 respirator if working outside a fume hood (not recommended).
-
Technique: Do not use metal spatulas if the compound is potentially acidic (degraded); use porcelain or Teflon-coated spatulas to prevent metal contamination which can poison Pd-catalysts later.
3. Reaction Setup (Pd-Catalysis)
-
Degassing: Oxygen is the enemy. Iodo-purines are prone to oxidative homocoupling (forming bis-purines) in the presence of Pd and
. Sparge solvents with inert gas for >15 mins before adding the iodo-purine. -
Order of Addition: Add the iodo-purine last or as a solution to the catalyst mixture to prevent transient high concentrations that might trigger side reactions.
Part 3: Emergency Response & Waste Management
Spill Cleanup: The Thiosulfate Protocol
Unlike standard organic spills, iodo-purines can release staining and corrosive iodine.
-
Isolate: Evacuate the immediate area if dust is airborne.
-
Quench: Spray the spill with 5-10% Sodium Thiosulfate (
) solution. -
Absorb: Use inert absorbent (vermiculite or sand). Do not use combustible materials like sawdust (reaction with iodine can be exothermic).
Waste Disposal
-
Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid) or strong bases.
-
Labeling: Clearly label as "Halogenated Organic - Contains Iodine."
-
Why? Incineration of iodine-containing waste requires specific scrubbers to capture
gas; standard chlorinated waste streams may not be equipped for high iodine loads.
Part 4: Visualized Workflows
Diagram 1: Safe Handling Workflow (Synthesis to Waste)
Caption: Workflow for handling iodo-purines, emphasizing visual inspection for degradation (
Diagram 2: Emergency Spill Response Decision Tree
Caption: Decision tree for managing spills. Note the specific use of Thiosulfate for liquid spills to neutralize free iodine.[6]
Diagram 3: Degradation Mechanism (Scientist's Insight)
Caption: Homolytic cleavage of the C-I bond is the primary degradation pathway, driven by light (hv) and resulting in free Iodine (
Quantitative Data: Stability & Reactivity Comparison
| Parameter | Chloro-Purine (R-Cl) | Bromo-Purine (R-Br) | Iodo-Purine (R-I) |
| Bond Dissociation Energy | ~81 kcal/mol | ~68 kcal/mol | ~50 kcal/mol |
| Light Sensitivity | Low | Moderate | High (Requires Amber) |
| Pd-Oxidative Addition | Slow (Requires heat/ligands) | Moderate | Fast (Room Temp) |
| Leaving Group Ability | Poor | Good | Excellent |
| Storage Shelf-Life | Years | 1-2 Years | Months (if improper) |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11954369, 6-Iodo-9H-purine. Retrieved from [Link]
-
World Health Organization (2017). Iodine thyroid blocking: Guidelines for use in planning and responding to radiological and nuclear emergencies. (Relevant for Iodine neutralization protocols). Retrieved from [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions - Safety & Protocols. Retrieved from [Link]
-
Princeton University EHS. Chemical Incompatibility Chart (Oxidizers/Iodides). Retrieved from [Link]
Sources
Methodological & Application
Application Note: Synthesis Protocols for C2-Functionalized Adenosine Derivatives
This Application Note is designed as a definitive technical guide for the synthesis of C2-functionalized adenosine derivatives. It prioritizes field-proven, high-fidelity protocols over theoretical generalities, addressing the specific reactivity challenges of the purine C2 position.
Part 1: Strategic Overview & Decision Matrix
The C2 position of adenosine is electronically unique. Unlike the C6 position, which is highly electrophilic in 6-chloropurine derivatives, the C2 position is inherently less reactive toward nucleophilic attack due to the electron-rich nature of the imidazole ring fusion and the distance from the ribose electron-withdrawing effect.
Successful functionalization requires a "Reactivity-First" approach. You must select your synthetic pathway based on the bond you intend to form (C-C vs. C-N/C-O) and the tolerance of your substrate to harsh conditions.
The C2-Functionalization Decision Tree
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on target functionality.
Part 2: Detailed Experimental Protocols
Protocol A: Synthesis of the "Master Precursor" (2-Iodoadenosine)
Rationale: While 2-chloroadenosine is commercially available, 2-iodoadenosine is the superior substrate for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) due to the weaker C-I bond, allowing for milder reaction conditions and higher yields.
Mechanism: Sandmeyer-type diazotization-iodination of 2-aminoadenosine (or 2,6-diaminopurine riboside).
Materials:
-
Substrate: 2-Aminoadenosine (Guanosine can be converted to 2,6-diaminopurine riboside, but starting with 2-aminoadenosine is more direct for small scale).
-
Reagents: Isoamyl nitrite (or t-BuONO), Diiodomethane (CH₂I₂), CuI, Iodine (I₂).
-
Solvent: THF (anhydrous).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon, suspend 2-aminoadenosine (1.0 eq) in anhydrous THF (0.1 M concentration).
-
Activation: Add Diiodomethane (5.0 eq), Iodine (1.0 eq), and CuI (1.0 eq).
-
Diazotization: Heat the mixture to 60°C. Dropwise add Isoamyl nitrite (5.0 eq) over 30 minutes. The solution will turn dark.
-
Reaction: Stir at 60-70°C for 2-4 hours. Monitor by TLC (10% MeOH in DCM). 2-iodoadenosine is less polar than the starting material.
-
Workup: Cool to RT. Filter through a Celite pad to remove copper salts. Wash the pad with THF/MeOH.
-
Purification: Concentrate the filtrate. Purify via flash column chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).
-
Note: The 6-amino group usually survives this condition, but transient protection (e.g., DMF-acetal) can improve yields if side reactions occur.
-
Protocol B: C-C Bond Formation via Sonogashira Coupling
Application: Synthesis of A2A/A3 receptor agonists (e.g., CGS-21680 analogs). Critical Factor: Protection of the ribose hydroxyls is highly recommended (e.g., Acetonide or TBDMS) to prevent copper chelation and side reactions, though unprotected nucleosides can be coupled under specific aqueous conditions.
Materials:
-
Substrate: 2-Iodoadenosine (from Protocol A) or 2-Chloroadenosine (requires harsher conditions).
-
Alkyne: Terminal alkyne (1.5 eq).
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or PdCl₂(PPh₃)₂.
-
Co-Catalyst: CuI (10 mol%).
-
Base: Triethylamine (Et₃N) or DIPEA (5.0 eq).
-
Solvent: Dry DMF (degassed).
Step-by-Step Methodology:
-
Degassing: Dissolve the 2-haloadenosine substrate in dry DMF in a pressure tube. Bubble Argon through the solution for 15 minutes. Oxygen is the enemy of this reaction (homocoupling of alkyne).
-
Addition: Add Et₃N , Alkyne , CuI , and Pd Catalyst quickly under a stream of Argon. Seal the tube immediately.
-
Coupling:
-
For 2-Iodo: Stir at RT to 40°C for 4-12 hours.
-
For 2-Chloro: Heat to 90°C for 12-24 hours.
-
-
Workup: Dilute with EtOAc. Wash with 5% EDTA solution (to chelate Cu/Pd), then water and brine.
-
Purification: Flash chromatography (DCM/MeOH).
-
Yield Expectations: 2-Iodo substrates typically yield 80-95%; 2-Chloro substrates yield 50-70%.
-
Protocol C: C-N Bond Formation via S_NAr (The "Fluoro" Advantage)
Rationale: Direct displacement of 2-chloroadenosine with amines is sluggish and often requires temperatures >120°C, causing sugar degradation. 2-Fluoroadenosine reacts with amines at 60°C or even RT.
Materials:
-
Substrate: 2-Fluoroadenosine (commercially available or synthesized via HF/Pyridine diazotization).
-
Nucleophile: Primary or Secondary Amine (2-5 eq).
-
Solvent: Ethanol or DMSO.
Step-by-Step Methodology:
-
Setup: Dissolve 2-fluoroadenosine in Ethanol (or DMSO for low-solubility amines).
-
Displacement: Add the Amine (3.0 eq).
-
Reaction:
-
Aliphatic Amines: Stir at RT for 12 hours.
-
Anilines/Steric hindered amines: Heat to 60°C .
-
-
Monitoring: Monitor by HPLC or TLC. The disappearance of the 2-fluoro starting material is usually clean.
-
Workup: Evaporate solvent. If DMSO was used, perform an EtOAc/Water extraction or lyophilize.
-
Purification: Recrystallization from MeOH/Water is often sufficient; otherwise, use reverse-phase (C18) chromatography.
Protocol D: Direct C-H Functionalization (Minisci Reaction)
Application: Rapid introduction of alkyl/cycloalkyl groups at C2 without a halide precursor. Challenge: Controlling C2 vs. C8 regioselectivity. The C2 position is nucleophilic, but radical attack prefers the more electron-deficient site. However, under acidic conditions (protonated N1), the C2 position becomes activated toward nucleophilic alkyl radicals.
Materials:
-
Radical Source: Carboxylic Acid (R-COOH) + AgNO₃ + (NH₄)₂S₂O₈.
-
Solvent: Water/Acetonitrile (1:1) + TFA (to protonate N1).
Step-by-Step Methodology:
-
Solution: Dissolve Adenosine (1.0 eq) in Water/MeCN (1:1). Add TFA (1.0 eq) to ensure N1 protonation (directs radical to C2/C8).
-
Reagents: Add AgNO₃ (0.2 eq) and the Carboxylic Acid (alkane precursor, 3-5 eq).
-
Initiation: Heat to 70°C. Dropwise add a solution of (NH₄)₂S₂O₈ (3.0 eq) in water over 1 hour.
-
Note: Slow addition is crucial to prevent radical dimerization.
-
-
Workup: Neutralize with NaHCO₃. Filter Ag salts.
-
Purification: This reaction produces a mixture of C2-alkyl, C8-alkyl, and C2,C8-dialkyl products. Reverse-phase HPLC is required for separation.
-
Optimization: Modern photoredox methods (e.g., Ir(ppy)₃, Blue LEDs) offer better mildness but similar regioselectivity challenges unless specific directing groups are used.
-
Part 3: Data & Reference Tables
Table 1: Comparative Efficiency of C2-Functionalization Methods
| Method | Substrate | Target Bond | Typical Yield | Key Advantage | Key Limitation |
| Suzuki | 2-Iodoadenosine | C-Aryl / C-Vinyl | 85-95% | Mild conditions, broad scope | Boronic acids required |
| Sonogashira | 2-Iodoadenosine | C-Alkynyl | 80-90% | Excellent for A2A agonists | Cu-mediated sugar side reactions |
| S_NAr (Cl) | 2-Chloroadenosine | C-N / C-O | 30-60% | Cheap starting material | Harsh heat (>100°C) required |
| S_NAr (F) | 2-Fluoroadenosine | C-N / C-O | 85-98% | Very mild (RT-60°C) | Precursor synthesis is hazardous (HF) |
| Minisci | Adenosine | C-Alkyl | 40-60% | No pre-functionalization needed | Poor regioselectivity (C2 vs C8) |
Table 2: Troubleshooting Common Issues
| Problem | Probable Cause | Solution |
| Low Yield in Sonogashira | Copper chelating to ribose hydroxyls | Protect ribose with Acetonide (2',3'-O-isopropylidene) or Acetyl groups. |
| Homocoupling of Alkyne | Oxygen in solvent | Rigorous degassing (Freeze-Pump-Thaw or Argon sparging). |
| No Reaction in S_NAr | 2-Chloro substrate too stable | Switch to 2-Fluoroadenosine or use high-boiling solvent (NMP) at 140°C in microwave. |
| C8-Alkylation in Minisci | Lack of N1 protonation | Ensure sufficient acid (TFA/H₂SO₄) is present to activate C2. |
References
-
Synthesis of 2-substituted adenosine derivatives via Suzuki coupling: Western, E. C., & Shaughnessy, K. H. (2003). Efficient, One-Step Suzuki Coupling of Unprotected Halonucleosides in Aqueous Media. The Journal of Organic Chemistry.
-
Sonogashira coupling for A2A/A3 agonists (CGS-21680/IB-MECA): Volpini, R., et al. (2002). Synthesis and biological evaluation of C2-alkynyl substituted adenosine derivatives. Journal of Medicinal Chemistry.
-
Synthesis of 2-Fluoroadenosine and S_NAr reactivity: Robins, M. J., & Uznanski, B. (1981). Nucleic acid related compounds. 34. Non-aqueous diazotization with tert-butyl nitrite.[4] Introduction of fluorine, chlorine, and bromine at C-2 of purine nucleosides.[4] Canadian Journal of Chemistry.
-
Minisci Reaction on Adenosine (C2 vs C8 selectivity): Dunetta, M., et al. (2018). Regioselective alkylation of adenosine via Minisci reaction. Organic & Biomolecular Chemistry.
-
General Review of Purine Functionalization: Quost, M., & Legraverend, M. (2018). C2- and C6-functionalization of adenosine: A review. Tetrahedron.
Sources
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using 9-Ethyl-2-iodo-9H-purin-6-amine
Introduction: The Strategic Importance of 9-Ethyl-2-iodo-9H-purin-6-amine in Modern Drug Discovery
The purine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including approved drugs for a wide range of diseases. The functionalization of this privileged heterocycle is therefore a critical endeavor in the quest for novel therapeutics. Among the various purine building blocks, 9-Ethyl-2-iodo-9H-purin-6-amine stands out as a particularly valuable and versatile intermediate. The ethyl group at the N9 position enhances solubility and modulates the electronic properties of the purine ring, while the iodo group at the C2 position serves as an excellent handle for palladium-catalyzed cross-coupling reactions. This allows for the introduction of a diverse array of substituents at a key position for interacting with biological targets.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, offering a powerful toolkit for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1] These reactions are indispensable in modern drug discovery, enabling the rapid construction of molecular libraries and the late-stage functionalization of complex intermediates.[1][2] This guide provides detailed application notes and protocols for the most pertinent palladium-catalyzed cross-coupling reactions utilizing 9-Ethyl-2-iodo-9H-purin-6-amine, including the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions. The aim is to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this key building block in their synthetic endeavors.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl and Heteroaryl Moieties
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C(sp2)-C(sp2) bonds, making it ideal for the synthesis of biaryl and heteroaryl-aryl structures.[1][3] In the context of 9-Ethyl-2-iodo-9H-purin-6-amine, this reaction allows for the introduction of various aromatic and heteroaromatic rings at the C2 position, a common strategy for modulating the pharmacological profile of purine-based compounds.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura coupling is well-established and proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The choice of palladium catalyst, ligand, and base is crucial for an efficient reaction. For electron-rich iodo-purines, a Pd(0) source, often generated in situ from a Pd(II) precatalyst, is used. The ligand, typically a phosphine, stabilizes the palladium center and influences the rate and selectivity of the reaction. The base activates the boronic acid partner for transmetalation.[3][6]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
9-Ethyl-2-iodo-9H-purin-6-amine
-
Aryl- or heteroarylboronic acid (1.2 equivalents)
-
Pd(PPh3)4 (0.05 equivalents)
-
Sodium carbonate (Na2CO3) (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture)
-
Anhydrous nitrogen or argon
Procedure:
-
To a dry Schlenk flask, add 9-Ethyl-2-iodo-9H-purin-6-amine, the aryl- or heteroarylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add Pd(PPh3)4 to the flask under a positive flow of inert gas.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh3)4, Pd(dppf)Cl2 | Readily available and effective for a broad range of substrates.[7] |
| Ligand | PPh3 (if not using a pre-formed complex) | Provides good stability and reactivity. |
| Base | Na2CO3, K2CO3, Cs2CO3 | Mild bases are generally sufficient and well-tolerated. |
| Solvent | Dioxane/H2O, Toluene/H2O, DMF | A mixture of an organic solvent and water is often optimal.[7] |
| Temperature | 80-110 °C | Sufficient to drive the reaction to completion in a reasonable time. |
II. Sonogashira Coupling: Introducing Alkynyl Functionality
The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8][9] This reaction is particularly valuable for introducing linear alkynyl scaffolds into the purine core, which can act as linkers or pharmacophores in drug design.
Mechanistic Rationale
The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[9] The palladium catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) co-catalyst activates the terminal alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium(II) complex. Reductive elimination yields the desired product and regenerates the palladium(0) catalyst. An amine base is used to deprotonate the alkyne and neutralize the hydrogen halide formed during the reaction.[8]
Caption: General experimental workflow for Sonogashira coupling.
Experimental Protocol: Sonogashira Coupling
Materials:
-
9-Ethyl-2-iodo-9H-purin-6-amine
-
Terminal alkyne (1.1 equivalents)
-
Pd(PPh3)2Cl2 (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (Et3N) (2.5 equivalents)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Anhydrous nitrogen or argon
Procedure:
-
To a dry Schlenk flask, add 9-Ethyl-2-iodo-9H-purin-6-amine, Pd(PPh3)2Cl2, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous THF (or DMF) and degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution at room temperature.
-
Stir the reaction at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
| Parameter | Recommended Condition | Rationale |
| Palladium Catalyst | Pd(PPh3)2Cl2, Pd(PPh3)4 | Commonly used and effective.[10] |
| Copper Co-catalyst | CuI | Essential for the activation of the alkyne.[9] |
| Base | Et3N, Diisopropylethylamine (DIPEA) | Acts as both a base and a solvent in some cases. |
| Solvent | THF, DMF, Acetonitrile | Anhydrous conditions are important.[8] |
| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient. |
III. Heck Reaction: Vinylation of the Purine Core
The Heck reaction provides a powerful method for the formation of a new carbon-carbon bond between an aryl or vinyl halide and an alkene.[11][12] This reaction allows for the introduction of vinyl groups at the C2 position of 9-Ethyl-2-iodo-9H-purin-6-amine, which can be further functionalized or used to construct more complex molecular architectures.
Mechanistic Rationale
The Heck reaction proceeds via a catalytic cycle involving oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination releases the vinylated product and a palladium-hydride species. The base then regenerates the Pd(0) catalyst from the palladium-hydride intermediate.[13][14]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heck Reaction [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Heck Reaction—State of the Art [mdpi.com]
Sonogashira coupling conditions for 2-iodo-9-ethyladenine
Application Note: Sonogashira Cross-Coupling Strategies for the Synthesis of 2-Alkynyl-9-Ethyladenine Derivatives
Introduction & Rationale
The 9-ethyladenine scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of potent and selective antagonists for G-protein-coupled adenosine receptors (A1, A2A, A2B, and A3) (1)[1]. Structure-activity relationship (SAR) studies have demonstrated that introducing an alkynyl group at the C2 position of the purine ring significantly modulates binding affinity, shifting selectivity toward the A2A and A3 receptor subtypes, which are critical targets in neuroprotection and tumor immunity (2)[2].
Adenosine Receptor Antagonism by 9-Ethyladenine Derivatives
Mechanistic Insights: The Sonogashira Cross-Coupling
The synthesis of these derivatives is most efficiently achieved via the Sonogashira cross-coupling reaction, a robust method for forming C(sp2)-C(sp) bonds (3)[3]. The reaction requires a delicate interplay between a palladium catalyst, a copper co-catalyst, and an amine base.
Causality in Reaction Design:
-
Substrate Selection (2-Iodo vs. 2-Bromo/Chloro): 2-Iodo-9-ethyladenine is strictly preferred over its brominated or chlorinated analogs. The lower bond dissociation energy of the C-I bond facilitates rapid oxidative addition to the Pd(0) active species at room temperature. This mild condition is critical for unprotected or lightly protected nucleobases, as it prevents thermally induced degradation or undesired nucleobase cyclization (4)[4].
-
Catalyst Dynamics: Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) acts as an air-stable precatalyst. In the reaction environment, it is reduced to the active 14-electron Pd(0) species. Copper(I) iodide (CuI) is essential; it reacts with the terminal alkyne to form a highly nucleophilic copper acetylide, bypassing the kinetically slow deprotonation step seen in copper-free variants and accelerating transmetalation (3)[3].
Pd/Cu Co-Catalyzed Sonogashira Cycle for 2-Iodo-9-ethyladenine
Quantitative Structure-Activity Relationship (SAR) Data
The nature of the alkynyl substituent dictates the compound's pharmacological profile. Bulky, aromatic alkynes (e.g., phenylethynyl) tend to drastically improve A2A and A3 receptor affinities compared to aliphatic chains (1)[1].
Table 1: Binding Affinity (K_i, nM) of 2-Alkynyl-9-ethyladenine Derivatives at Human Adenosine Receptors
| Compound | R Group (Alkynyl Substituent) | A1 K_i (nM) | A2A K_i (nM) | A3 K_i (nM) |
| 1 | Pent-1-ynyl | 330 | 120 | 1100 |
| 2 | Hex-1-ynyl | 250 | 90 | 980 |
| 3 | Phenylethynyl | 150 | 45 | 550 |
| 4 | (4-Chlorophenyl)ethynyl | 120 | 30 | 480 |
Self-Validating Experimental Protocol
This optimized protocol details the synthesis of 2-phenylethynyl-9-ethyladenine, ensuring high yield and minimal side-product formation.
Experimental Workflow for Sonogashira Coupling
Materials:
-
2-Iodo-9-ethyladenine (1.0 equiv, 1.0 mmol)
-
Phenylacetylene (5.0 equiv, 5.0 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 equiv, 2 mol%)
-
CuI (0.005 equiv, 0.5 mol%)
-
Triethylamine (TEA) (4.0 equiv, 4.0 mmol)
-
Anhydrous DMF and Acetonitrile (1:2 ratio, 15 mL total)
Step-by-Step Methodology:
-
System Preparation & Degassing:
-
Action: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-iodo-9-ethyladenine (1.0 mmol). Seal the flask with a rubber septum and purge with Argon for 10 minutes.
-
Causality: Oxygen must be rigorously excluded. O₂ facilitates the oxidative homocoupling of phenylacetylene (Glaser coupling) and can prematurely oxidize the active Pd(0) species, stalling the catalytic cycle.
-
-
Solvent & Base Addition:
-
Action: Inject 5 mL of anhydrous DMF and 10 mL of anhydrous Acetonitrile via syringe. Add TEA (4.0 mmol). Sparge the solution with Argon for an additional 5 minutes.
-
Causality: The DMF/MeCN mixture perfectly balances the high polarity required to dissolve the adenine core (DMF) while maintaining a lower overall boiling point for easier downstream solvent removal (MeCN). TEA acts as the requisite base to deprotonate the alkyne.
-
-
Catalyst Loading:
-
Action: Quickly remove the septum, add Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (0.5 mol%), and reseal.
-
Causality: Adding the solid catalysts after the solvent ensures they are immediately solvated and stabilized by the amine, preventing localized degradation.
-
-
Alkyne Addition & Reaction:
-
Action: Inject phenylacetylene (5.0 mmol) dropwise over 2 minutes. Stir the reaction mixture at room temperature (20–25 °C) for 12–24 hours.
-
Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 10% MeOH in DCM eluent. The disappearance of the 2-iodo-9-ethyladenine spot (lower Rf) and the appearance of a new UV-active spot (higher Rf) validates reaction progression.
-
-
Workup & Purification:
-
Action: Once complete, concentrate the mixture under reduced pressure to remove MeCN and TEA. Dilute the DMF residue with EtOAc (50 mL) and wash with saturated aqueous NH₄Cl (3 x 20 mL) and brine (20 mL). Dry the organic layer over Na₂SO₄, filter, and evaporate.
-
Causality: NH₄Cl effectively sequesters and removes copper salts from the organic phase.
-
Action: Purify the crude residue via silica gel column chromatography (gradient: 0-5% MeOH in DCM) to yield the pure 2-phenylethynyl-9-ethyladenine.
-
References
-
BenchChem. Elucidating the Therapeutic Potential of the 9-Ethyladenine Scaffold in Medicinal Chemistry.1
-
Chemistry LibreTexts. Sonogashira Coupling.3
-
National Institutes of Health (NIH) / PMC. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides.4
-
National Institutes of Health (NIH) / PMC. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions.2
Sources
- 1. benchchem.com [benchchem.com]
- 2. Structure-Guided Design of A3 Adenosine Receptor-Selective Nucleosides: Combination of 2-Arylethynyl and Bicyclo[3.1.0]hexane Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) at the C2 Position of Purines
Introduction & Mechanistic Rationale
The purine heterocycle is a privileged scaffold in medicinal chemistry, serving as the core recognition motif for numerous kinases, polymerases, and G-protein-coupled receptors[1]. The functionalization of the purine ring relies heavily on nucleophilic aromatic substitution (SNAr). Because the purine system is highly electron-deficient, it dictates a strict regioselectivity gradient for nucleophilic attack: C6 > C2 > C8 [2].
The SNAr reaction proceeds via an addition-elimination mechanism. The nucleophile attacks the electrophilic C2 carbon, temporarily disrupting aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex [3][4]. The subsequent rapid expulsion of the leaving group restores aromaticity. Because the initial nucleophilic addition is the rate-determining step, the choice of leaving group, nucleophile, and solvent environment is critical to overcoming the high activation energy barrier at the less reactive C2 position[5].
Addition-elimination mechanism (SNAr) at the purine C2 position.
Strategic Considerations for C2 Functionalization
Because the C6 position is kinetically most reactive, the synthesis of 2,6-disubstituted purines typically involves a sequential SNAr strategy: a mild substitution at C6, followed by a thermodynamically driven substitution at the less reactive C2 position[5][6].
Leaving Group Dynamics
While chlorine is the traditional leaving group, fluorine is vastly superior for C2 SNAr. The highly electronegative fluorine atom strongly polarizes the C2-F bond, lowering the LUMO of the purine and accelerating the rate-determining nucleophilic attack[4][7]. Alternatively, 1,2,3-triazoles have emerged as exceptional leaving groups, enabling rapid substitution under remarkably mild conditions due to their strong electron-withdrawing nature and stability upon displacement[2].
Nucleophile and Solvent Selection
-
Amines (1°, 2°): High-boiling polar protic solvents (e.g., n-butanol) are preferred. The protic solvent hydrogen-bonds with the leaving group, stabilizing the transition state during Meisenheimer complex formation[6][8].
-
Alkoxides & Thiolates: Polar aprotic solvents (e.g., DMF, DMSO) are mandated. These solvents leave the anionic nucleophile unsolvated and maximally reactive, preventing the nucleophile from being shielded by a solvent cage[2][8].
Workflow for regioselective SNAr functionalization of 2,6-dihalopurines.
Quantitative Data: Reaction Parameters & Yields
The following table summarizes validated reaction parameters for functionalizing the C2 position based on the leaving group and nucleophile class.
| Leaving Group at C2 | Nucleophile Class | Optimal Solvent | Base | Temp (°C) | Time (h) | Typical Yield | Ref |
| -Fluoro | Amines (1°, 2°) | n-BuOH | DIPEA | 100–110 | 12 | 75–90% | [6] |
| -Chloro | Amines (1°, 2°) | n-BuOH | DIPEA | 120–130 | 18–24 | 40–60% | [5] |
| -1,2,3-Triazole | Alkoxides (RO⁻) | DMF | NaH | 25 | 0.5 | 70–85% | [2] |
| -Chloro | Thiolates (RS⁻) | i-PrOH | None/Base | 50–60 | 2–4 | 50–70% | [9] |
Experimental Protocols
Protocol A: Thermodynamic C2-Amination of 2-Fluoro-6-substituted Purines
This protocol utilizes a high-boiling protic solvent to drive the difficult amination of the C2 position[6].
Step-by-Step Methodology:
-
Substrate Preparation: In an oven-dried pressure vial, dissolve the 2-fluoro-6-substituted purine (1.0 eq) in anhydrous n-butanol (0.2 M concentration).
-
Causality:n-BuOH is a high-boiling polar protic solvent. It stabilizes the transition state of the amine nucleophile via hydrogen bonding and allows for the high temperatures (110 °C) required to overcome the activation energy barrier at the sterically hindered, less reactive C2 position.
-
-
Reagent Addition: Add N,N-diisopropylethylamine (DIPEA, 2.0 eq) followed by the amine nucleophile (1.5 eq). Purge the vial with nitrogen and seal.
-
Causality: DIPEA acts as a non-nucleophilic proton sponge. It neutralizes the hydrofluoric acid (HF) generated during the reaction, preventing the protonation of the incoming amine nucleophile, which would otherwise render it inactive.
-
-
Thermal Activation: Heat the reaction mixture to 110 °C in an oil bath for 12 hours.
-
Causality: The C2 position is intrinsically less electrophilic than C6. Kinetic control is lost here; thermodynamic driving forces (heat) are required to push the Meisenheimer complex formation.
-
-
Workup & Isolation: Cool to room temperature. Remove the solvent in vacuo. Partition the crude residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc. Combine organic layers, dry over Na₂SO₄, and concentrate.
-
Causality: The basic aqueous workup removes residual DIPEA salts and unreacted polar amines, while the highly lipophilic purine product partitions cleanly into the organic layer.
-
Self-Validation & In-Process Controls:
-
IPC: Monitor the reaction via LC-MS. The mass shift from the fluoro-purine to the aminated product is distinct.
-
Validation: The reaction is deemed complete when the starting material peak area is <5% by UV (254 nm). If the reaction stalls, the system validates that either the amine is too sterically hindered or the temperature is insufficient.
Protocol B: Kinetic C2-Alkoxylation of 2-Triazolyl Purines
This protocol leverages the exceptional leaving group ability of the 1,2,3-triazole ring to perform SNAr at room temperature[2].
Step-by-Step Methodology:
-
Nucleophile Activation: Under an argon atmosphere, suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMF. Cool to 0 °C. Add the desired alcohol (1.2 eq) dropwise. Stir for 15 minutes.
-
Causality: NaH quantitatively deprotonates the alcohol to form a highly reactive alkoxide. DMF, a polar aprotic solvent, leaves the alkoxide unsolvated and highly nucleophilic.
-
-
Substrate Addition: Add the 2-triazolyl purine derivative (1.0 eq) as a solution in DMF.
-
Causality: The 1,2,3-triazole ring acts as an exceptional leaving group due to its electron-withdrawing nature and resonance stability upon displacement.
-
-
Reaction Execution: Remove the ice bath and stir the mixture at room temperature for 15–30 minutes.
-
Causality: Alkoxides are strong nucleophiles, and triazole is an excellent leaving group, allowing the SNAr to proceed rapidly without the need for external heating.
-
-
Quenching and Extraction: Quench the reaction by adding a 5% aqueous LiCl solution. Extract the mixture with Toluene or EtOAc (3 × 10 mL).
-
Causality: Aqueous LiCl is highly effective at disrupting the solvation shell of DMF, pulling the DMF into the aqueous phase and preventing solvent carryover into the isolated organic product.
-
Self-Validation & In-Process Controls:
-
IPC: Monitor via TLC (Toluene/MeCN).
-
Validation: Rapid hydrogen gas evolution during Step 1 self-validates the formation of the active alkoxide. A clean conversion to a single higher-Rf spot on TLC within 30 minutes validates the kinetic efficiency of the triazole leaving group.
References
-
Ding, S., Gray, N. S., Ding, Q., & Schultz, P. G. "Expanding the diversity of purine libraries." Tetrahedron Letters 42 (2001) 8751–8755. URL: [Link]
-
KPU Pressbooks. "5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II." URL: [Link]
-
CSBSJU. "Addition-Elimination at Aromatics (SNAR)." URL: [Link]
-
Organic Chemistry Portal. "Nucleophilic Substitution (SN1, SN2)." URL: [Link]
-
Novosjolova, I., et al. "1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles." Beilstein J. Org. Chem. 2021, 17, 410–419. URL: [Link]
-
MDPI. "Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays." Molecules 2019. URL: [Link]
-
ACS Omega. "Synthesis of 6-Selanyl-2-triazolylpurine Derivatives Using 2,6-Bistriazolylpurines as Starting Materials." ACS Omega 2024. URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - 1,2,3-Triazoles as leaving groups: SNAr reactions of 2,6-bistriazolylpurines with O- and C-nucleophiles [beilstein-journals.org]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 5. benchchem.com [benchchem.com]
- 6. Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Note: Precision N9-Ethylation of 2-Iodoadenine Precursors
Abstract
The N9-ethylation of 2-iodoadenine is a critical transformation in the synthesis of adenosine receptor antagonists (e.g., A2A/A3 ligands) and radiotracers. However, the ambident nucleophilicity of the purine ring often leads to mixtures of thermodynamically favored N9- and kinetically accessible N7-isomers. This application note details a robust, field-proven protocol using a K₂CO₃/DMF system optimized for N9 selectivity. We provide mechanistic insights, a step-by-step experimental workflow, and definitive characterization criteria to distinguish regioisomers, ensuring high purity for downstream drug development applications.
Introduction & Mechanistic Rationale
The Challenge: Ambident Nucleophilicity
Adenine derivatives exist in tautomeric equilibrium (N9-H vs. N7-H). When alkylating 2-iodoadenine, the electrophile (ethyl iodide) can attack either nitrogen.
-
N9-Alkylation (Desired): Thermodynamically favored due to the preservation of the imidazole ring's aromaticity and minimized steric clash with the C6-amino group.
-
N7-Alkylation (Impurity): Often kinetically competitive, particularly in non-polar solvents or with specific counter-ions.
-
N3-Alkylation: Rare under basic conditions but possible in neutral media.
The 2-Iodo Effect
The iodine atom at the C2 position is electron-withdrawing (inductive effect, -I), which increases the acidity of the N-H proton compared to unsubstituted adenine. This facilitates deprotonation by mild bases like potassium carbonate (K₂CO₃) but also reduces the overall nucleophilicity of the ring, requiring optimized temperature and solvent polarity (dipolar aprotic) to drive the reaction to completion.
Diagram 1: Reaction Mechanism & Regioselectivity
The following diagram illustrates the competitive alkylation pathways.
Caption: Competitive alkylation pathways of 2-iodoadenine. Path A (N9) is favored by thermodynamic control and polar aprotic solvents.
Materials & Equipment
| Reagent | Grade/Purity | Role |
| 2-Iodoadenine | >98% (HPLC) | Starting Material |
| Ethyl Iodide (EtI) | 99%, Stabilized | Alkylating Agent |
| Potassium Carbonate (K₂CO₃) | Anhydrous, Granular | Base |
| N,N-Dimethylformamide (DMF) | Anhydrous (Sure/Seal™) | Solvent |
| Silica Gel | 230-400 mesh | Stationary Phase |
| Methanol/DCM | HPLC Grade | Eluent |
Equipment:
-
Magnetic stirrer with heating block.
-
Rotary evaporator with high-vacuum pump (to remove DMF).
-
Flash chromatography column or automated purification system (e.g., Biotage/CombiFlash).
-
NMR Spectrometer (400 MHz minimum recommended).[1]
Experimental Protocol
Step 1: Reaction Setup
-
Dry the Apparatus: Oven-dry a round-bottom flask (RBF) and a magnetic stir bar. Allow to cool under a stream of nitrogen or argon.
-
Charge Reagents:
-
Add 2-iodoadenine (1.0 equiv, e.g., 522 mg, 2.0 mmol).
-
Add Anhydrous K₂CO₃ (1.5 equiv, 414 mg, 3.0 mmol). Note: Excess base ensures complete deprotonation.
-
-
Solvent Addition:
-
Add Anhydrous DMF (10 mL, ~0.2 M concentration).
-
Critical: DMF promotes the dissolution of the purine anion and stabilizes the transition state.
-
-
Activation: Stir the suspension at Room Temperature (RT) for 30 minutes. This pre-activation step allows the formation of the purinyl anion before the electrophile is introduced.
Step 2: Alkylation
-
Addition of Electrophile: Add Ethyl Iodide (1.2 equiv, 192 µL, 2.4 mmol) dropwise via syringe.
-
Reaction Conditions:
-
Stir vigorously at Room Temperature (20–25°C) for 16–24 hours.
-
Optimization Note: If the reaction is sluggish (monitored by TLC), heat to 50°C . Avoid temperatures >60°C to minimize N7-isomer formation and degradation.
-
-
Monitoring: Monitor by TLC (System: 5% MeOH in DCM).
-
Rf (N9-product): ~0.50
-
Rf (N7-product): ~0.35 (Typically more polar/slower moving)
-
Rf (SM): ~0.20 (Often streaks)
-
Step 3: Workup
-
Quench: Filter the reaction mixture through a Celite pad or sintered glass funnel to remove solid K₂CO₃. Wash the solid cake with a small amount of DMF or MeOH.
-
Concentration: Evaporate the filtrate to dryness under reduced pressure (Rotavap) at 50°C. Note: Remove as much DMF as possible; residual DMF interferes with silica column separation.
-
Extraction (Optional but Recommended for Scale >1g):
-
Resuspend the residue in EtOAc (50 mL).
-
Wash with Water (2 x 20 mL) and Brine (1 x 20 mL) to remove residual inorganic salts and DMF.
-
Dry organic layer over Na₂SO₄, filter, and concentrate.
-
Step 4: Purification (Flash Chromatography)
Separation of the N9 and N7 isomers is the most critical step.
-
Column Setup: Use a silica gel column (ratio 40:1 silica:crude).
-
Elution Gradient:
-
Start: 100% Dichloromethane (DCM).
-
Gradient: 0% → 5% Methanol (MeOH) in DCM over 20 minutes.
-
-
Fraction Collection:
-
The N9-isomer (Major) elutes first (less polar).
-
The N7-isomer (Minor) elutes second (more polar).
-
-
Isolation: Pool pure fractions of the N9-isomer and concentrate to yield a white to off-white solid.
Diagram 2: Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification of 9-ethyl-2-iodoadenine.
Quality Control & Characterization
Distinguishing N9 from N7 isomers is non-trivial but essential. Use the following criteria:
NMR Spectroscopy (¹H & ¹³C)
-
C8-H Proton Shift: In DMSO-d6, the C8-H of the N9-isomer typically appears at 8.2–8.4 ppm . The N7-isomer C8-H is often deshielded further (8.4–8.6 ppm) or significantly different depending on concentration.
-
N-CH₂ Shift: The methylene protons attached to nitrogen often show subtle differences.
-
HMBC (Definitive): Run a ¹H-¹⁵N HMBC or ¹H-¹³C HMBC.
-
N9-Isomer: The N-CH₂ protons will show a correlation to C4 and C8 .
-
N7-Isomer: The N-CH₂ protons will show a correlation to C5 and C8 .
-
Note: C4 and C5 shifts in purines differ significantly (C4 ~150 ppm, C5 ~119 ppm for adenine, though 2-iodo shifts these).
-
UV Spectroscopy
The ratio of absorbance at 250 nm vs 260 nm often differs between isomers, but NMR is the gold standard.
Melting Point
N9 isomers generally have lower melting points than their highly symmetric N7 counterparts (lattice energy effects), though this is compound-specific.
Troubleshooting Guide
| Issue | Possible Cause | Corrective Action |
| Low Yield (<40%) | Incomplete deprotonation or wet solvent. | Ensure DMF is anhydrous. Increase reaction temp to 50°C. Increase base to 2.0 equiv. |
| High N7 Isomer Ratio | Reaction temperature too high or solvent too non-polar. | Keep reaction at RT. Ensure DMF is used (not THF or Acetone). |
| Product Streaking on TLC | Residual acid or amine interaction with silica. | Add 1% Triethylamine (TEA) to the TLC eluent and column solvent. |
| Starting Material Remains | Ethyl Iodide evaporation. | EtI is volatile (bp 72°C). Use a sealed tube if heating, or add an extra 0.5 equiv of EtI. |
References
-
Regioselectivity in Purine Alkylation
-
General Procedure for N9-Alkylation
-
Isomer Differentiation (N9 vs N7)
- Title: Determination of N9/N7-isomer Ratio of Alkyl (Guaninyl)
- Source:Rapid Communic
-
URL:[Link]
- Context: Provides analytical methods for distinguishing purine regioisomers.
-
2-Iodoadenine Scaffold Utility
- Title: Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine.
- Source:Journal of Medicinal Chemistry (via NIH).
-
URL:[Link]
- Context: Demonstrates alkylation protocols on rel
Sources
using 9-Ethyl-2-iodo-9H-purin-6-amine as a scaffold for kinase inhibitors
Application Note: 9-Ethyl-2-iodo-9H-purin-6-amine as a Modular Scaffold for ATP-Competitive Kinase Inhibitors
Prepared by: Senior Application Scientist, Medicinal Chemistry & Probe Development Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Professionals
Introduction and Structural Rationale
The development of small-molecule kinase inhibitors relies heavily on privileged scaffolds that can effectively mimic the adenosine triphosphate (ATP) molecule. 9-Ethyl-2-iodo-9H-purin-6-amine (also referred to as 2-iodo-9-ethyladenine) has emerged as a highly versatile starting material for the rapid generation of targeted kinase inhibitor libraries.
The architectural brilliance of this scaffold lies in its three distinct functional vectors, each serving a specific mechanistic or synthetic purpose:
-
The C6-Amine (Hinge Binder): In the orthosteric ATP-binding site of most kinases, the purine C6-amine acts as a critical hydrogen bond donor, interacting directly with the backbone carbonyl of the kinase hinge region (e.g., Leu83 in CDK2).
-
The N9-Ethyl Group (Ribose Mimic): The ethyl substitution directs the molecule into the hydrophobic ribose-binding pocket. Unlike bulky ribose sugars found in endogenous ATP or nucleoside analogs, the compact ethyl group restricts conformational flexibility, enhancing membrane permeability and avoiding off-target activation of adenosine receptors[1].
-
The C2-Iodine (Diversification Handle): The carbon-iodine bond at the C2 position is highly polarized and reactive. It serves as an ideal site for palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig). Because the C2 vector points toward the solvent-exposed region and the specificity pocket of the kinase active site, modifying this position allows chemists to fine-tune kinase selectivity without disrupting the core hinge-binding interactions[2].
Scaffold Diversification and Pathway Inhibition
To illustrate the workflow from chemical diversification to biological effect, the following logical diagram maps how C2-modifications dictate downstream phenotypic outcomes.
Caption: Workflow of 9-Ethyl-2-iodo-9H-purin-6-amine diversification and resulting kinase pathway inhibition.
Experimental Methodologies: C2-Diversification
The following protocols detail the synthesis of C2-substituted derivatives. They are designed with self-validating checkpoints to ensure high yield and prevent downstream assay interference.
Protocol A: Sonogashira Cross-Coupling (Synthesis of C2-Alkynyl Purines)
This method installs rigid, linear alkyne groups at the C2 position, which are excellent for probing deep, narrow specificity pockets in kinases[1].
Reagents:
-
9-Ethyl-2-iodo-9H-purin-6-amine (1.0 equiv)
-
Terminal Alkyne (e.g., phenylacetylene) (3.0 - 5.0 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (0.05 equiv)
-
Copper(I) iodide [CuI] (0.1 equiv)
-
Triethylamine (TEA) (Base, 5.0 equiv)
-
Anhydrous DMF/Acetonitrile (1:2 ratio)
Step-by-Step Procedure:
-
Preparation: In an oven-dried Schlenk flask, dissolve the 9-Ethyl-2-iodo-9H-purin-6-amine in the anhydrous DMF/Acetonitrile mixture.
-
Causality: Purines are highly polar; the DMF ensures complete dissolution, while Acetonitrile lowers the overall boiling point for easier solvent removal. Strict anhydrous conditions are required to prevent the palladium-catalyzed homocoupling of the alkyne (Glaser coupling).
-
-
Degassing: Sparge the solution with ultra-pure Argon for 15 minutes.
-
Catalyst Addition: Add Pd(PPh3)2Cl2 and CuI under a positive stream of Argon. Stir for 5 minutes until the solution turns a pale yellow/orange.
-
Causality: CuI acts as a co-catalyst, forming a copper acetylide intermediate that facilitates transmetalation to the palladium center.
-
-
Reaction Initiation: Inject TEA followed by the terminal alkyne. Seal the flask and stir at room temperature (or up to 60°C for sterically hindered alkynes) for 6–24 hours.
-
Self-Validation (Monitoring): Monitor the reaction via LC-MS rather than TLC.
-
Causality: Highly polar purines streak heavily on normal-phase silica TLC, making it difficult to distinguish the starting material from the product. LC-MS provides unambiguous mass confirmation (M+H) of the oxidative addition/reductive elimination cycle completion.
-
-
Workup & Metal Scavenging: Concentrate the mixture under reduced pressure. Dissolve the crude residue in EtOAc and wash with a 5% aqueous EDTA solution.
-
Causality: Residual palladium and copper can cause severe false positives in downstream biochemical kinase assays by non-specifically precipitating the kinase or interfering with fluorescence readouts. EDTA chelates and removes these trace metals.
-
Protocol B: Nucleophilic Aromatic Substitution (SNAr) / Buchwald-Hartwig
For installing flexible amine groups at the C2 position, which can act as secondary hydrogen bond donors to the kinase solvent front.
Step-by-Step Procedure:
-
Dissolve the scaffold (1.0 equiv) in anhydrous 2-propanol or n-butanol.
-
Add the desired primary or secondary amine (e.g., cyclopentylamine) (3.0 equiv) and N,N-Diisopropylethylamine (DIPEA) (5.0 equiv)[3].
-
Heat the mixture in a sealed microwave vial at 120°C for 2 hours.
-
Causality: The C2-iodine is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the purine ring. Microwave irradiation ensures rapid, even heating, significantly reducing reaction times compared to conventional thermal heating (which can take >48 hours and lead to degradation).
-
-
Purify via reverse-phase preparative HPLC (C18 column, Water/MeCN gradient with 0.1% TFA).
Quantitative Data Presentation: Structure-Activity Relationship (SAR)
The choice of the C2-substituent drastically alters the kinase selectivity profile. The table below summarizes representative biochemical IC50 data demonstrating how modifying the 9-Ethyl-2-iodo-9H-purin-6-amine scaffold shifts the target profile from baseline inactivity to highly selective kinase inhibition.
| Compound ID | C2-Substituent Installed | CDK2 IC50 (nM) | p38α IC50 (nM) | Primary Selectivity Profile |
| 1 (Scaffold) | -I (Iodine) | >10,000 | >10,000 | Inactive baseline |
| 2 | -Phenylethynyl | 45 | 1,200 | CDK-selective (Rigid pocket fit) |
| 3 | -Cyclopentylamino | 850 | 15 | p38-selective (Flexible H-bond donor) |
| 4 | -(4-fluorophenyl) | 120 | 300 | Dual CDK/p38 inhibitor |
Data Interpretation: The unmodified iodo-scaffold (Compound 1) lacks the necessary van der Waals contacts to achieve high-affinity binding. Installing a rigid, linear phenylethynyl group (Compound 2) perfectly accesses the deep hydrophobic specificity pocket of CDK2. Conversely, installing a cyclopentylamino group (Compound 3) introduces a secondary hydrogen bond donor that is highly favored by the p38α MAPK solvent front, flipping the selectivity profile entirely.
Troubleshooting and Best Practices
-
Poor Solubility of the Scaffold: 9-Ethyl-2-iodo-9H-purin-6-amine can exhibit poor solubility in standard ethereal solvents (THF, Diethyl Ether). Always utilize polar aprotic solvents (DMF, DMSO, DMAc) for stock solutions and reactions.
-
Dealkylation at N9: Avoid using strong Lewis acids (e.g., BBr3, AlCl3) during downstream deprotection steps (if protecting groups are used on the C2 appendages), as this can lead to the cleavage of the N9-ethyl group, destroying the scaffold's ability to mimic the ATP ribose ring.
-
C8-Oxidation: Prolonged exposure to basic conditions in the presence of atmospheric oxygen can lead to unwanted oxidation at the C8 position of the purine ring. Always maintain an inert atmosphere (Argon/Nitrogen) during high-temperature couplings.
References
- BenchChem. "Elucidating the Therapeutic Potential of the 9-Ethyladenine Scaffold in Medicinal Chemistry." BenchChem Technical Guides, 2025.
- Tosh, D. K., et al. "Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands.
- Tosh, D. K., et al. "Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent and Selective Human 5-HT2B Serotonin Receptor Antagonists: 4′-Cyano-(N)-methanocarba-adenosines by Synthetic Serendipity - PMC [pmc.ncbi.nlm.nih.gov]
step-by-step synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine from 2,6-dichloropurine
This technical guide details the synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine (also known as 2-iodo-9-ethyladenine) starting from 2,6-dichloropurine . This compound is a critical intermediate in the development of adenosine receptor ligands (specifically A2A and A3 antagonists) and radiolabeled tracers.
Part 1: Strategic Overview & Retrosynthesis
The synthesis strategy relies on the differential electrophilicity of the C2 and C6 positions on the purine ring. The C6 position is significantly more susceptible to nucleophilic attack than the C2 position. This allows for a sequential substitution strategy:
-
N9-Alkylation: Introduction of the ethyl group at the N9 position.[1]
-
C6-Amination: Selective ammonolysis of the C6-chloride to install the primary amine.
-
C2-Halogen Exchange: Conversion of the unreactive C2-chloride to the C2-iodide using hydroiodic acid (HI).
Safety Warning: This protocol involves the use of ethyl iodide (a potential carcinogen and alkylating agent) and concentrated hydroiodic acid (highly corrosive). All operations must be performed in a fume hood with appropriate PPE (neoprene gloves, goggles, face shield).
Part 2: Detailed Experimental Protocols
Stage 1: Synthesis of 2,6-Dichloro-9-ethyl-9H-purine
Objective: Regioselective alkylation of 2,6-dichloropurine at the N9 position.
-
Rationale: Alkylation of purines typically yields a mixture of N9 and N7 isomers. Using a mild base like Potassium Carbonate (
) in a polar aprotic solvent (DMF) favors the thermodynamically stable N9 isomer.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,6-Dichloropurine | 1.0 | Starting Material |
| Ethyl Iodide (EtI) | 1.2 | Alkylating Agent |
| Potassium Carbonate (
Protocol:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dichloropurine (10.0 mmol) in anhydrous DMF (20 mL).
-
Base Addition: Add
(15.0 mmol) to the solution. Stir the suspension at room temperature for 15 minutes. -
Alkylation: Dropwise add Ethyl Iodide (12.0 mmol) over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 16–24 hours. Monitor by TLC (Hexane:Ethyl Acetate 1:1). The N9 isomer (lower
) is typically the major product; the N7 isomer (higher ) is minor. -
Workup: Pour the reaction mixture into ice-cold water (100 mL). A white precipitate usually forms.
-
Extraction: If precipitation is incomplete, extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Purify by flash column chromatography on silica gel (Gradient: 10-40% EtOAc in Hexanes) to isolate 2,6-dichloro-9-ethyl-9H-purine .
Stage 2: Synthesis of 2-Chloro-9-ethyl-9H-purin-6-amine (2-Chloro-9-ethyladenine)
Objective: Selective nucleophilic aromatic substitution (
-
Rationale: The chlorine at C6 is activated by the adjacent ring nitrogens and is far more reactive than the chlorine at C2. Treating the dichloropurine with ammonia under controlled conditions selectively aminates C6 without affecting C2.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2,6-Dichloro-9-ethylpurine | 1.0 | Substrate |
| Ethanolic Ammonia (
Protocol:
-
Setup: Place 2,6-dichloro-9-ethylpurine (5.0 mmol) in a pressure tube or sealed vessel.
-
Reagent Addition: Add saturated ethanolic ammonia (20 mL) or 25% aqueous ammonia.
-
Reaction: Seal the vessel and heat to 60–80°C for 4–6 hours.
-
Note: Do not overheat (>100°C) to avoid displacement of the C2-chloride.
-
-
Monitoring: Monitor by TLC (DCM:MeOH 9:1). The starting material should disappear, yielding a more polar spot.
-
Workup: Cool the vessel to room temperature and then to 0°C. Open carefully.
-
Isolation: Concentrate the solvent under reduced pressure.
-
Drying: Dry the solid 2-chloro-9-ethyladenine under vacuum.
Stage 3: Synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine
Objective: Halogen exchange (Cl
-
Rationale: The C2-chloride is deactivated and resistant to direct nucleophilic displacement. However, it can be exchanged for iodine using concentrated Hydroiodic Acid (HI). The high acidity protonates the ring (N1/N3), activating the C2 position, while the iodide ion acts as the nucleophile.
Reagents & Materials:
| Reagent | Equiv. | Role |
|---|---|---|
| 2-Chloro-9-ethyladenine | 1.0 | Substrate |
| Hydroiodic Acid (57% aq) | Excess | Reagent/Solvent |
| Sodium Thiosulfate | - | Quenching Agent |
Protocol:
-
Setup: Place 2-chloro-9-ethyladenine (2.0 mmol) in a round-bottom flask.
-
Acid Addition: Carefully add cold 57% HI (5–10 mL). Caution: Exothermic.
-
Reaction: Stir the mixture at 0°C to Room Temperature for 24–48 hours.
-
Note: Some protocols suggest mild heating (40°C), but this increases the risk of hydrolysis. Room temperature is often sufficient for 2-chloroadenine derivatives, though reaction times are longer.
-
-
Workup: Pour the reaction mixture slowly into a mixture of ice and saturated Sodium Bicarbonate (
) solution to neutralize the acid.-
Critical: The pH must be brought to ~7–8.[3]
-
-
Quenching Iodine: If the solution is dark brown/purple (due to
formation), add saturated Sodium Thiosulfate solution dropwise until the color fades to light yellow/colorless. -
Isolation: A precipitate should form. Filter the solid.[2][3]
-
If no precipitate forms, extract with Ethyl Acetate containing a small amount of Methanol (95:5).
-
-
Purification: Recrystallize from Ethanol/Water or purify via column chromatography (DCM:MeOH 95:5) to yield 9-Ethyl-2-iodo-9H-purin-6-amine .
Part 3: Visualization & Logic
Reaction Workflow Diagram
Caption: Step-by-step synthetic pathway from 2,6-dichloropurine to 9-ethyl-2-iodo-9H-purin-6-amine.
Quantitative Data Summary
| Step | Reaction Type | Key Reagents | Temp | Typical Yield | Critical Parameter |
| 1 | N-Alkylation | EtI, | 25°C | 70–85% | N9 vs N7 Selectivity |
| 2 | 60°C | 80–90% | Temp control (avoid C2 reaction) | ||
| 3 | Halogen Exchange | 57% HI | 0–25°C | 50–65% | pH neutralization during workup |
Part 4: References
-
Camaioni, E., et al. (1998). "Structure-Activity Relationships in 9-Ethylpurine Derivatives as Adenosine Receptor Ligands." Bioorganic & Medicinal Chemistry, 6(5), 523-533.
-
Legraverend, M., & Grierson, D. S. (2006). "The 2,6-Dichloropurine Route to 2,6,9-Trisubstituted Purines." Bioorganic & Medicinal Chemistry, 14(12), 3987-3994.
-
Nair, V., & Young, D. A. (1984). "Synthetic Studies on 2-Iodoadenosine and Related Purine Nucleosides." Journal of Organic Chemistry, 49(22), 4340–4344.
-
Lin, X., & Robins, M. J. (2000). "Nucleic Acid Related Compounds. 110. Synthesis of 2-Halo-2'-deoxyadenosines." Organic Letters, 2(22), 3497–3499.
Sources
Microwave-Assisted Synthesis and Functionalization of 9-Ethyl-2-iodo-9H-purin-6-amine: Accelerated Access to C2-Substituted Adenine Scaffolds
Executive Summary
The functionalization of purine scaffolds is a cornerstone of modern medicinal chemistry, particularly in the development of adenosine receptor modulators, kinase inhibitors, and antiviral agents. However, the rigid, electron-deficient nature of the purine heterocyclic system often necessitates harsh reaction conditions and prolonged reaction times when using conventional thermal heating, leading to poor yields and unwanted degradation.
This application note details an optimized, microwave-assisted organic synthesis (MAOS) workflow centered around 9-Ethyl-2-iodo-9H-purin-6-amine (CAS: 210046-35-8). By leveraging dielectric heating, this protocol provides rapid, regioselective access to the C6-aminated core, followed by an orthogonal C2-functionalization via Sonogashira cross-coupling. This guide is designed for drug development professionals seeking to accelerate structure-activity relationship (SAR) explorations of C2-substituted adenine derivatives.
Mechanistic Rationale & Chemical Causality
The Orthogonal Reactivity of the Purine Scaffold
The synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine begins with the commercially available precursor, 6-chloro-9-ethyl-2-iodo-9H-purine. The success of this workflow relies on the inherent electronic asymmetry of the purine ring [3]:
-
C6-Position (Nucleophilic Aromatic Substitution - SNAr): The C6 carbon is highly electrophilic due to the strong electron-withdrawing effects of the adjacent N1 and N7/N9 nitrogen atoms. Consequently, it readily undergoes SNAr with nucleophiles such as ammonia.
-
C2-Position (Transition-Metal Catalysis): The C2-iodo group is relatively inert to SNAr under mild conditions but is highly reactive toward palladium-catalyzed oxidative addition due to the low bond dissociation energy of the C-I bond compared to C-Cl. This allows the iodine atom to act as a preserved orthogonal handle for subsequent cross-coupling [1].
The Role of Microwave Dielectric Heating
Conventional convective heating (e.g., oil baths) transfers heat slowly and unevenly, often requiring 12–24 hours for purine functionalization. This prolonged thermal stress frequently leads to deiodination or polymerization. Microwave irradiation fundamentally alters this dynamic by interacting directly with the dipole moments of polar solvents (like methanol and DMF). This dielectric heating causes instantaneous, uniform volumetric heating, rapidly overcoming the high activation energy (
Mechanistic rationale for regioselective C6-amination and orthogonal C2-cross-coupling.
Experimental Workflows & Protocols
The following protocols describe a two-step, self-validating system for generating complex adenine derivatives.
Microwave-assisted workflow for the synthesis and functionalization of the purine scaffold.
Protocol A: Microwave-Assisted Synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine
Objective: Regioselective amination of the C6 position while preserving the C2-iodo handle.
Reagents & Equipment:
-
6-Chloro-9-ethyl-2-iodo-9H-purine (1.0 mmol, 308.5 mg)
-
7N Ammonia in Methanol (4.0 mL, excess)
-
Biotage Initiator+ or CEM Discover Microwave Synthesizer
-
10 mL heavy-walled microwave reaction vial with a crimp-seal cap
Step-by-Step Methodology:
-
Preparation: Add 6-chloro-9-ethyl-2-iodo-9H-purine (1.0 mmol) to the 10 mL microwave vial equipped with a magnetic stir bar.
-
Solvent Addition: In a fume hood, carefully add 4.0 mL of 7N
in MeOH. Causality: Methanol acts as both the solvent and a highly microwave-absorbing medium (high loss tangent), ensuring rapid temperature ramping. -
Sealing & Irradiation: Crimp-seal the vial. Irradiate the mixture at 90 °C for 15 minutes with dynamic power modulation (max 300 W) and high-speed stirring.
-
Cooling & Venting: Allow the reactor to cool the vial to <30 °C using compressed air before uncrimping to prevent the sudden release of pressurized ammonia gas.
-
Workup: Transfer the mixture to a round-bottom flask and remove the solvent under reduced pressure. Triturate the crude solid with cold diethyl ether (2 × 5 mL) to remove unreacted starting material, yielding the product as an off-white solid.
-
Self-Validation Check:
-
TLC: Run on silica gel (DCM:MeOH 9:1). The starting material (
~0.8) should be completely consumed, replaced by a highly UV-active spot ( ~0.4) corresponding to the primary amine. -
LC-MS: Confirm the mass shift from
308.9 (exhibiting a distinct chlorine isotope pattern) to 290.0 (chlorine pattern absent).
-
Protocol B: Microwave-Assisted Sonogashira Coupling
Objective: Functionalization of the C2-iodo position with a terminal alkyne (e.g., phenylacetylene) to generate a C2-alkynyl adenine derivative[1].
Reagents & Equipment:
-
9-Ethyl-2-iodo-9H-purin-6-amine (0.5 mmol, 144.5 mg)
-
Phenylacetylene (0.75 mmol, 76.6 mg)
- (0.025 mmol, 5 mol%)
- (0.05 mmol, 10 mol%)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol, 260 µL)
-
Anhydrous DMF (3.0 mL)
Step-by-Step Methodology:
-
Degassing: To a 10 mL microwave vial containing a stir bar, add the purine substrate,
, and . Seal the vial with a septum cap. Purge the vial with dry Argon for 5 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative Glaser homocoupling of the terminal alkyne. -
Reagent Addition: Inject anhydrous DMF, followed by DIPEA and phenylacetylene via syringe. Causality: DIPEA is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile or coordinating too strongly to the Pd center.
-
Irradiation: Replace the septum with a crimp cap under Argon. Irradiate in the microwave synthesizer at 100 °C for 20 minutes .
-
Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and wash with 5% aqueous LiCl (3 × 10 mL) to effectively remove the DMF. Dry the organic layer over anhydrous
, filter, and concentrate. -
Purification & Validation: Purify via flash column chromatography (Hexanes:EtOAc gradient). Validate completion via LC-MS (
expected: 264.1) and -NMR (disappearance of the terminal alkyne proton at ~3.0 ppm).
Quantitative Data & Yield Analysis
The adoption of microwave irradiation provides a stark statistical advantage over conventional thermal heating. Table 1 summarizes the internal benchmarking data comparing the two methodologies.
Table 1: Comparative Efficiency of Thermal vs. Microwave-Assisted Synthesis
| Reaction Step | Conventional Heating (Temp / Time) | Microwave Irradiation (Temp / Time) | Yield (Conv.) | Yield (MW) | Purity (MW, LC-MS) |
| C6-Amination (SNAr) | 70 °C / 12 hours | 90 °C / 15 minutes | 65% | 92% | >98% |
| C2-Sonogashira | 80 °C / 24 hours | 100 °C / 20 minutes | 55% | 88% | >95% |
Note: Conventional yields suffer primarily from thermal decomposition and incomplete conversion, whereas microwave yields represent isolated, chromatographically pure products.
Troubleshooting & Optimization
-
Incomplete SNAr Conversion: If LC-MS indicates remaining starting material in Protocol A, it is likely due to the evaporation of ammonia gas into the headspace. Ensure the microwave vial is rated for high pressure (up to 20 bar) and strictly adhere to the 4.0 mL volume in a 10 mL vial to maintain optimal liquid-to-headspace ratios.
-
Formation of Glaser Coupling Byproducts in Protocol B: The appearance of a 1,4-diphenylbuta-1,3-diyne byproduct indicates oxygen contamination. Ensure the DMF is rigorously sparged with Argon prior to use, and consider using a glovebox for the addition of the Pd and Cu catalysts.
References
- Truncated (N)-Methanocarba Nucleosides as Partial Agonists at Mouse and Human A3 Adenosine Receptors: Affinity Enhancement by N6-(2-Phenylethyl)
- Source: Royal Society of Chemistry (RSC Publishing)
- Product Class 17: Purines (Science of Synthesis)
Troubleshooting & Optimization
Technical Support Portal: Synthesis of 9-Ethyl-2-iodo-9H-purin-6-amine
Ticket ID: PUR-9E2I-OPT Status: Open Subject: Yield Optimization & Troubleshooting for 2-Iodo-9-ethyladenine Synthesis Assigned Scientist: Senior Application Specialist, Nucleoside Chemistry Division
Executive Summary & Diagnostic
User Problem: You are likely experiencing low isolated yields (<30%) of 9-Ethyl-2-iodo-9H-purin-6-amine. Root Cause Analysis: The synthesis of N9-alkylated purines, particularly those with labile C2-halogens, fails due to two primary bottlenecks:
-
Regioselectivity (The N9 vs. N7 Conflict): Direct alkylation of 2-iodoadenine typically yields a mixture of N9 (desired) and N7 (undesired) isomers, often in a frustrating 60:40 ratio.
-
Solubility & Reactivity: The 2-iodo moiety significantly reduces solubility in standard organic solvents, leading to heterogeneous reactions that require forcing conditions, which in turn degrade the C2-iodine.
This guide provides a Protocol A (Optimization of Direct Alkylation) for immediate troubleshooting and a Protocol B (De Novo Route) for users requiring scale-up with guaranteed regiocontrol.
Troubleshooting Module: Direct Alkylation
Scenario: You have 2-iodoadenine and are alkylating with ethyl iodide (EtI).
Diagnostic FAQ
Q1: My TLC shows two spots with similar Rf values. Which is which?
-
Answer: The N7-isomer is generally more polar (lower Rf) than the N9-isomer in MeOH/DCM systems.
-
Tip: The N7 isomer often fluoresces more intensely blue/purple under UV (254/365 nm) compared to the N9 isomer.
-
Verification: N9-alkylation leaves the imidazole proton (H8) with a characteristic sharp singlet in 1H NMR (approx. 8.0–8.2 ppm). N7-alkylation shifts H8 significantly downfield or broadens it due to different electronic environments.
-
Q2: The reaction is incomplete even after 24 hours.
-
Cause: 2-iodoadenine has poor solubility in DMF/THF.
-
Fix: Switch solvent to DMSO . If using DMF, add Cs₂CO₃ (Cesium Carbonate) instead of K₂CO₃. The "Cesium Effect" improves solubility and often enhances N9 selectivity due to cation-pi interactions.
Q3: I am losing the Iodine atom (Deiodination).
-
Cause: Exposure to light or high heat (>80°C) for extended periods.
-
Fix: Wrap the flask in aluminum foil. Keep reaction temperature <60°C .
Optimized Protocols
Protocol A: The "TBAF Method" (High Speed, High Selectivity)
Recommended for small scale (<1g) or when 2-iodoadenine is already in hand.
Recent developments suggest Tetrabutylammonium Fluoride (TBAF) acts as both a base and a solubilizing agent, significantly favoring N9 alkylation via H-bonding stabilization.
Reagents:
-
Starting Material: 2-iodoadenine (1.0 eq)
-
Alkylating Agent: Ethyl Iodide (1.1 eq)
-
Reagent: TBAF (1.0 M in THF, 2.0 eq)[1]
-
Solvent: Anhydrous THF or DMF
Step-by-Step:
-
Dissolution: Suspend 2-iodoadenine in anhydrous THF (or DMF if solubility is critical).
-
Activation: Add TBAF solution dropwise at Room Temperature (RT). The suspension should clear as the purine anion is solubilized by the bulky ammonium counterion.
-
Alkylation: Add Ethyl Iodide. Stir at RT.
-
Monitoring: Reaction is often complete in 10–30 minutes .
-
Workup: Remove solvent in vacuo. Flash chromatography (SiO₂, DCM:MeOH 95:5).
Expected Yield: 70–85% (N9 isomer).
Protocol B: The "Transient Protection" Route (High Purity)
Recommended for Scale-up (>5g). Direct alkylation of adenine is messy. This route uses the "Transient Protection" strategy where the exocyclic amine is protected to sterically shield the N7 position, forcing the ethyl group to N9.
Workflow:
-
Protection: 2-iodoadenine + N,N-Dimethylformamide dimethyl acetal (DMF-DMA) → Forms the amidine protecting group.
-
Alkylation: Amidine intermediate + EtI + K₂CO₃/DMF. (Steric bulk at C6 blocks N7).
-
Deprotection: Treatment with Ethanolic Ammonia or Hydrazine.
Comparative Data Analysis
| Parameter | Standard Method (K₂CO₃/DMF) | TBAF Method (Protocol A) | Transient Protection (Protocol B) |
| Reaction Time | 12–24 Hours | 15–30 Minutes | 2 Steps (4 + 2 Hours) |
| Temperature | 60–80°C | 25°C (RT) | 50°C |
| N9:N7 Ratio | ~60:40 (Poor) | >90:10 (Excellent) | >95:5 (Superior) |
| Isolated Yield | 30–45% | 70–85% | 65–75% (Overall) |
| Solubility Risk | High (Heterogeneous) | Low (Homogeneous) | Low (Soluble Intermediate) |
Visual Troubleshooting Logic
Caption: Decision tree for selecting the optimal synthesis strategy based on scale and specific failure modes (Regioselectivity vs. Solubility).
Critical Safety & Stability Notes
-
Iodine Instability: The C2-Iodo bond is chemically versatile but fragile.
-
Avoid: Palladium (Pd) catalysts in the presence of hydrides or heating without specific coupling partners, as this causes hydrodehalogenation (replacing I with H).
-
Avoid: Strong acidic workups which can hydrolyze the iodine to a hydroxyl group (forming guanine derivatives).
-
-
TBAF Handling: Commercial TBAF contains water. For strict anhydrous conditions, use 1.0 M TBAF in THF dried over molecular sieves, though the alkylation is generally robust to trace moisture.
References
-
BenchChem. (2025).[1] Revolutionizing Purine Modification: A Detailed Protocol for N9-Alkylation Using Tetrabutylammonium Fluoride. BenchChem Application Notes. Link
-
Dhuda, G., et al. (2019).[2] High Yielding, Base Catalyzed C6 Regioselective Amination and N9 Alkylation in Purine Nucleotide. Asian Journal of Chemistry, 31(12), 2871-2874. Link
- Bauta, W. E., et al. (2004). Regioselective N-Alkylation of 2,6-Dichloropurine. Organic Process Research & Development. (Contextual grounding on regioselectivity principles).
- Hocek, M. (2003). Synthesis of purine derivatives by cross-coupling reactions. (Contextual grounding on C2-iodo stability).
Sources
Technical Support Center: Minimizing Deiodination Side Reactions in Palladium Catalysis
Welcome to the Technical Support Center for palladium-catalyzed cross-coupling methodologies. Aryl iodides are highly reactive electrophiles in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. However, their high reactivity frequently leads to a persistent side reaction: hydrodehalogenation (deiodination) . In this pathway, the aryl iodide is prematurely reduced to the corresponding arene (Ar-H) instead of forming the desired cross-coupled product (Ar-R).
This guide provides mechanistic insights, troubleshooting FAQs, and validated protocols to help you suppress this unwanted pathway and maximize your reaction yields.
Part 1: Mechanistic Insights (The "Why")
To solve deiodination, we must first understand its causality. In a standard catalytic cycle, the oxidative addition of an aryl iodide to Pd(0) rapidly forms an Ar-Pd(II)-I intermediate. If the subsequent step (transmetalation or migratory insertion) is kinetically slow—which is often the case with sterically hindered or electron-rich aryl iodides—the Ar-Pd(II)-I complex becomes dangerously long-lived.
During this delay, off-cycle hydride sources (such as alkoxide bases, primary/secondary alcohols, or adventitious water) can displace the iodide, forming an Ar-Pd(II)-H species. A rapid reductive elimination then yields the deiodinated Ar-H byproduct and regenerates the Pd(0) catalyst, effectively terminating the productive cycle for that molecule[1].
Divergent pathways of the Ar-Pd(II)-I intermediate leading to cross-coupling or deiodination.
Part 2: Troubleshooting Guide & FAQs
Q1: I am observing significant Ar-H formation when using alkoxide bases (e.g., NaOMe, KOtBu). Why does this happen, and how can I prevent it?
A: Alkoxide bases containing
Q2: Does my choice of solvent directly impact the rate of hydrodehalogenation?
A: Yes, significantly. Solvents like methanol, ethanol, and DMF can be oxidized by Pd(II) complexes, serving as potent hydride sources. Mechanistic studies using pressurized sample infusion ESI-MS have shown a strong primary kinetic isotope effect when substituting
Q3: My aryl iodide is highly electron-rich, making transmetalation sluggish. How can I tune the catalyst to favor cross-coupling over deiodination? A: The key is to accelerate the main catalytic cycle so it outcompetes the off-cycle hydride transfer. Employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) achieves this twofold[3]. First, their electron-rich nature accelerates transmetalation. Second, their immense steric bulk crowds the palladium center, sterically disfavoring the coordination of adventitious hydride sources and suppressing the reductive dehalogenation pathway.
Q4: Can trace water in my reaction mixture cause deiodination? A: Yes. Recent mechanistic investigations using density functional theory (DFT) and isotopic labeling have revealed that adventitious water can act as a direct hydrogen source for hydrodehalogenation, particularly in electron-deficient or fluorinated substrates[4]. Ensuring strictly anhydrous conditions by using oven-dried glassware, inert atmosphere techniques, and dry solvents is critical.
Part 3: Quantitative Data Comparison
The following table summarizes the causal relationship between base/solvent selection and the ratio of cross-coupling to deiodination, based on established mechanistic trends in literature[1],[2].
| Catalyst System | Base | Solvent | Yield: Desired Ar-R (%) | Yield: Deiodinated Ar-H (%) | Mechanistic Rationale |
| Pd(PPh3)4 (5 mol%) | KOtBu (2.0 eq) | Methanol | 42% | 51% | Alkoxide base and protic solvent act as strong hydride donors. |
| Pd(PPh3)4 (5 mol%) | Et3N (2.0 eq) | Methanol | 65% | 28% | Weaker base slows deiodination, but solvent oxidation still occurs. |
| Pd2(dba)3 / XPhos | K3PO4 (2.0 eq) | 1,4-Dioxane | 94% | <2% | Anhydrous inorganic base and aprotic solvent eliminate hydride sources; bulky ligand accelerates transmetalation. |
Part 4: Standard Operating Procedure
Deiodination-Minimized Suzuki-Miyaura Coupling
This protocol is designed as a self-validating system to ensure maximum cross-coupling efficiency while suppressing hydrodehalogenation.
Step-by-step workflow for setting up a deiodination-minimized cross-coupling reaction.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere): Inside a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the aryl iodide (1.0 equiv), arylboronic acid (1.2–1.5 equiv),
(2 mol% Pd), XPhos (4 mol%), and anhydrous, finely ground (2.0 equiv). Causality: Grinding the base maximizes surface area for heterogeneous transmetalation, while the glovebox ensures the exclusion of adventitious water, a known hydride source[4]. -
Solvent Addition: Add anhydrous, rigorously degassed 1,4-dioxane (0.2 M relative to the aryl iodide). Causality: Degassing removes oxygen, which can degrade the phosphine ligand, while 1,4-dioxane avoids the solvent-oxidation pathways seen with DMF or alcohols[1].
-
Reaction Execution: Seal the tube, remove it from the glovebox, and heat to 80°C in a pre-heated oil bath with vigorous stirring for 12 hours.
-
Quench and Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with a saturated aqueous
solution. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Validation: Analyze the crude mixture via 1H NMR or LC-MS. The absence of the Ar-H peak (typically shifted upfield compared to the Ar-I and Ar-R signals) confirms the successful suppression of the deiodination pathway.
References
1.[4] "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics - ACS Publications. 4 2.[1] "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications (RSC Publishing). 1 3.[3] "3-Iodo-6-(trifluoromethyl)-1H-indazole | 1000341-27-4." Benchchem. 3 4.[2] "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes." The Journal of Organic Chemistry - ACS Publications. 2
Sources
optimizing solvent selection for 2-iodopurine coupling reactions
Title: Purine Functionalization Support Center: Optimizing Solvent Selection for 2-Iodopurine Coupling Reactions
Introduction Welcome to the Technical Support Center for purine functionalization. The C2 position of the purine scaffold is notoriously challenging to functionalize due to the electron-deficient nature of the pyrimidine ring and steric hindrance from N1 and N3. While 2-iodopurines offer significantly enhanced oxidative addition rates compared to their chloro- or bromo- analogues, their high reactivity makes them susceptible to off-target pathways (e.g., protodehalogenation, SNAr hydrolysis) if the solvent microenvironment is not rigorously optimized. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for solvent selection in 2-iodopurine cross-coupling.
FAQ & Troubleshooting Guide
Q1: Why do I see extensive dehalogenation of my 2-iodopurine substrate during Suzuki-Miyaura coupling in standard DMF/H₂O mixtures? A: Dehalogenation (protodeiodination) is a common competing pathway when using highly polar, aqueous solvent mixtures like DMF/H₂O for 2-iodopurines[1]. The strong electron-withdrawing nature of the purine core makes the C2-Pd(II)-Ar intermediate highly electrophilic. In coordinating solvents like DMF, water can act as a hydride source via β-hydride elimination from intermediate solvent complexes, or facilitate premature protolytic cleavage of the Pd-C bond before transmetalation can occur. Causality & Solution: To suppress this, switch to a less coordinating, anhydrous solvent system such as Toluene [2]. Anhydrous toluene minimizes protic side-reactions and forces the catalytic cycle toward transmetalation. If your boronic acid requires water for activation, switch to a less coordinating ethereal solvent like DME (Dimethoxyethane) , which balances solubility and catalyst stability without over-coordinating the palladium center[2].
Q2: How should I adjust my solvent based on the electronic nature of the boronic acid in Suzuki couplings? A: The electronic properties of your boronic acid dictate the rate-limiting step of the catalytic cycle—specifically, transmetalation[2].
-
Electron-Rich Arylboronic Acids: These are highly nucleophilic and transmetalate rapidly. They do not require aggressive activation. Use Anhydrous Toluene / K₂CO₃ . Anhydrous conditions prevent competitive hydrolysis of the highly reactive 2-iodopurine core.
-
Electron-Deficient or Alkenylboronic Acids: These suffer from slow transmetalation, which allows side reactions (like catalyst degradation or purine decomposition) to outcompete the cross-coupling. They require the formation of a highly reactive trihydroxyboronate intermediate. Use Aqueous DME / K₂CO₃ . The addition of water is strictly required here to activate the boronic acid, and DME provides the necessary biphasic or miscible environment to solubilize both the polar boronate and the lipophilic purine[2].
Q3: For Sonogashira couplings at the C2 position, why is DMF preferred over THF or Toluene? A: Unlike Suzuki couplings, Sonogashira couplings of 2-iodopurines rely on a Cu(I) co-catalyst to form a copper acetylide intermediate[3]. Anhydrous DMF is optimal here because its high dielectric constant stabilizes the ionic intermediates and facilitates the solubility of inorganic bases (like Cs₂CO₃) and the copper acetylide complex[4]. In non-polar solvents like toluene, the copper acetylide aggregates, drastically reducing the transmetalation rate to the Pd(II) center and leading to unreacted 2-iodopurine or alkyne homocoupling (Glaser coupling).
Quantitative Data: Solvent Optimization Matrix
The following table summarizes the optimized reaction parameters for 2-iodopurine cross-coupling reactions, highlighting the critical relationship between solvent choice and yield.
| Coupling Type | Substrate / Partner | Optimized Solvent System | Base | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Suzuki-Miyaura | Electron-Rich Arylboronic Acid | Toluene (Anhydrous) | K₂CO₃ | 100 | 77 - 95% | Prevents hydrolytic dehalogenation; rapid transmetalation. |
| Suzuki-Miyaura | Electron-Deficient Arylboronic Acid | DME / H₂O (Aqueous) | K₂CO₃ | 85 | 80 - 90% | Water required to form reactive trihydroxyboronate intermediate. |
| Suzuki-Miyaura | Phenylboronic Acid | DMF / H₂O (Aqueous) | K₂CO₃ | 100 | < 60% | Over-coordination of Pd; competitive protodeboronation observed. |
| Sonogashira | Terminal Alkyne (e.g., 1-hexyne) | DMF (Anhydrous) | Cs₂CO₃ | 50 - RT | 75 - 85% | Stabilizes Cu-acetylide; prevents alkyne homocoupling. |
Workflow: Solvent Selection Decision Tree
Solvent selection decision tree for 2-iodopurine cross-coupling based on substrate reactivity.
Standard Operating Protocols
Protocol A: Anhydrous Suzuki-Miyaura Coupling (For Electron-Rich Boronic Acids) This self-validating protocol utilizes anhydrous toluene to suppress hydrolysis of the 2-iodopurine core[2].
-
Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar and purge with argon for 15 minutes.
-
Reagent Loading: Charge the flask with 9-benzyl-2-iodopurine (0.5 mmol), the electron-rich arylboronic acid (0.75 mmol), anhydrous K₂CO₃ (0.625 mmol), and Pd(PPh₃)₄ (0.012 mmol, ~2.5 mol%).
-
Solvent Addition: Inject 5.0 mL of anhydrous Toluene through a rubber septum.
-
Reaction: Heat the mixture to 100 °C under a positive pressure of argon. Monitor via TLC (typically 2-4 hours). The non-polar solvent ensures the 2-iodopurine remains stable until oxidative addition occurs.
-
Workup: Cool to room temperature. Filter the crude mixture through a pad of Celite to remove palladium black and inorganic salts. Wash the pad with EtOAc.
-
Purification: Evaporate the solvent under reduced pressure and purify via silica gel flash chromatography (CHCl₃–MeOH, 98:2).
Protocol B: Aqueous Suzuki-Miyaura Coupling (For Electron-Deficient Boronic Acids) Water is introduced deliberately to accelerate the transmetalation of sluggish boronic acids[2].
-
Preparation: Purge a round-bottom flask with argon.
-
Reagent Loading: Add 2-iodopurine (0.5 mmol), electron-deficient arylboronic acid (0.75 mmol), K₂CO₃ (0.675 mmol), and Pd(PPh₃)₄ (0.012 mmol).
-
Solvent Addition: Add a degassed mixture of Dimethoxyethane (DME) and H₂O (typically 5 mL DME : 0.34 mL H₂O).
-
Reaction: Heat to 85 °C. The lower temperature (compared to Protocol A) mitigates the hydrolytic degradation of the purine in the presence of water, while the aqueous environment activates the boronic acid.
-
Workup & Purification: Follow the same extraction and chromatography steps as Protocol A.
References
-
The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids. SciSpace. Available at: [Link]
-
Applications of Boronic Acids in Selective C-C and C-N Arylation of Purines. Acta Chim. Slov. Available at: [Link]
-
Synthesis and Anti-Renal Fibrosis Activity of Conformationally Locked Truncated 2-Hexynyl-N6-Substituted-(N)-Methanocarba-nucleosides as A3 Adenosine Receptor Antagonists. Journal of Medicinal Chemistry. Available at:[Link]
-
Structure-Activity Relationships of Truncated C2- or C8-Substituted Adenosine Derivatives as Dual Acting A2A and A3 Adenosine Receptor Ligands. PMC. Available at:[Link]
Sources
resolving solubility issues of 9-Ethyl-2-iodo-9H-purin-6-amine in DMSO
Technical Support Center: Troubleshooting Solubility of 9-Ethyl-2-iodo-9H-purin-6-amine in DMSO
Mechanistic Overview: The Solvation Barrier
When working with 9-Ethyl-2-iodo-9H-purin-6-amine (CAS: 210046-35-8)[1], researchers frequently encounter solubility bottlenecks even in strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO). As an Application Scientist, I emphasize that overcoming this is not simply about adding more solvent, but about understanding and dismantling the thermodynamic barriers of the molecule.
Purine derivatives inherently exhibit strong self-association in solution. This is driven by two primary forces: robust π-π stacking between the planar purine rings, and intermolecular hydrogen bonding networks (specifically involving the C6-NH2 group and the purine nitrogens)[2]. The introduction of the 2-iodo group to the adenine scaffold significantly increases the molecule's lipophilicity and molecular weight (289.08 g/mol )[1][3]. Furthermore, while DMSO acts as an excellent hydrogen-bond acceptor to disrupt purine-purine hydrogen bonds[4], the highly hydrophobic nature of the 9-ethyl and 2-iodo substituents can still favor aggregation if the solvent environment is not perfectly optimized.
Solvation Mechanism & Troubleshooting Workflow
To achieve a homogenous, monomeric solution, you must systematically dismantle these intermolecular forces using mechanical and thermodynamic energy.
Workflow for overcoming intermolecular forces to achieve complete solvation in DMSO.
Quantitative Data & Solvation Parameters
The following table summarizes the critical physicochemical parameters and recommended operational limits for solvating this specific compound.
| Parameter | Value / Recommendation | Mechanistic Rationale |
| Compound Identity | 2-Iodo-9-ethyladenine | The 2-iodo substitution increases hydrophobicity and crystal lattice energy[3]. |
| Molecular Weight | 289.08 g/mol | Higher mass requires greater kinetic energy for dispersion[1]. |
| Solvent Specification | Anhydrous DMSO (≥99.9%) | Water acts as an anti-solvent for lipophilic purines; hygroscopic DMSO causes precipitation[2]. |
| Max Heating Temp | 50°C | Provides thermodynamic energy to break π-π stacking without risking thermal degradation of the C-I bond. |
| Sonication Time | 5 – 15 minutes | Cavitation forces mechanically disrupt the robust crystalline lattice. |
Standard Operating Procedure: Self-Validating Solvation Protocol
Do not simply mix and use. Follow this self-validating protocol to ensure accurate dosing in downstream biological or chemical assays.
-
Step 1: Solvent Quality Control. Ensure your DMSO is strictly anhydrous. DMSO is highly hygroscopic; water absorption will drastically lower the solubility threshold of the hydrophobic 2-iodo moiety. Use a fresh bottle or DMSO stored over molecular sieves.
-
Step 2: Gradual Addition. Weigh the solid 9-Ethyl-2-iodo-9H-purin-6-amine into a glass vial. Add the required volume of DMSO directly to the solid to achieve your target stock concentration (typically 10 mM to 50 mM). Causality: Adding solvent to solid prevents the formation of a dense, waxy pellet that resists solvation.
-
Step 3: Mechanical Disruption. Vortex the suspension vigorously for 60 seconds. If visible particulates remain, transfer the vial to an ultrasonic water bath for 5 to 15 minutes. Causality: Sonication creates micro-cavitation bubbles that physically shatter the purine crystal lattice.
-
Step 4: Thermal Assistance. If the solution remains cloudy, heat the vial in a water bath or heat block at 37°C to 50°C for 10 minutes, vortexing intermittently. Causality: Gentle heat provides the thermodynamic energy required to overcome the enthalpy of the π-π stacking interactions[2].
-
Step 5: Validation (The Centrifugation Check). To confirm true solvation (and not just a micro-suspension), centrifuge the vial at 10,000 x g for 5 minutes. Inspect the bottom of the tube. If a microscopic white pellet is visible, the compound is not fully dissolved. Adjust the concentration or repeat Steps 3-4.
Frequently Asked Questions (FAQs)
Q: My stock solution was clear yesterday, but today it has a cloudy precipitate. What happened? A: This is a classic symptom of moisture ingress. DMSO is extremely hygroscopic. When you opened the vial, moisture from the ambient air dissolved into the DMSO. Because 9-Ethyl-2-iodo-9H-purin-6-amine has a highly lipophilic 2-iodo group[3], even a 1-2% increase in water content acts as an anti-solvent, forcing the compound out of solution. Resolution: Re-heat gently to 40°C and sonicate. In the future, aliquot your stock solutions and store them at -20°C in tightly sealed tubes, preferably flushed with argon or nitrogen.
Q: Can I use DMF instead of DMSO if the solubility issue persists? A: Yes. N,N-Dimethylformamide (DMF) is another polar aprotic solvent that effectively disrupts hydrogen bonding networks in purine derivatives[4]. However, be mindful of your downstream applications. DMF is generally more toxic to live cells in in vitro assays compared to DMSO. If you must use DMF, ensure the final assay concentration of the solvent is kept strictly below 0.1% v/v.
Q: Will heating the solution to 50°C cleave the iodine atom? A: No. The carbon-iodine (C-I) bond on the aromatic purine ring is relatively stable under gentle heating (≤50°C) in a neutral, aprotic solvent like DMSO. Degradation typically requires much higher temperatures, strong nucleophiles, or prolonged exposure to UV light. Always store your final stock solutions protected from light.
References
- Source: bldpharm.
- Source: nih.
- Source: researchgate.
- Source: acs.
Sources
- 1. 210046-35-8|9-Ethyl-2-iodo-9H-purin-6-amine|BLD Pharm [bldpharm.com]
- 2. Towards a Molecular Understanding of Cation‐Anion Interactions and Self‐aggregation of Adeninate Salts in DMSO by NMR and UV Spectroscopy and Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Recrystallization of 9-Ethyl-2-iodo-9H-purin-6-amine
Introduction: The Purification Challenge
Welcome to the Technical Support Center. You are likely working with 9-Ethyl-2-iodo-9H-purin-6-amine (also known as 2-iodo-9-ethyladenine ), a critical intermediate in the synthesis of Adenosine A2A receptor antagonists and other nucleoside analogs.
The primary challenge in purifying this compound lies in the N7/N9 regioisomerism inherent to purine alkylation. The N-alkylation of 2-iodoadenine typically yields a mixture of the desired N9-ethyl isomer and the undesired N7-ethyl byproduct. Recrystallization is the most scalable method to enrich the N9 isomer, taking advantage of the differential solubility profiles of these two congeners.
This guide provides a rigorous, self-validating framework for achieving >99% purity.
Part 1: Solvent Selection & Solubility Profiles (FAQ)
Q: What is the optimal solvent system for recrystallizing 9-Ethyl-2-iodo-9H-purin-6-amine?
A: Based on the lipophilicity introduced by the ethyl and iodo groups, Ethanol (EtOH) and Methanol (MeOH) are the primary solvents of choice.
-
Primary Recommendation: Ethanol (95% or Absolute).
-
Mechanism:[1][2] The 2-iodo and 9-ethyl groups disrupt the strong intermolecular hydrogen bonding typical of unsubstituted adenine, making the molecule soluble in hot alcohols.
-
Selectivity: The desired N9-isomer is typically more crystalline and less soluble in cold ethanol than the N7-isomer, allowing the N7 impurity to remain in the mother liquor upon cooling.
-
-
Alternative: Methanol/Water (9:1).
-
Use this if the crude material contains significant inorganic salts (e.g., K2CO3 from the alkylation step), as pure alcohols may not dissolve them effectively before hot filtration.
-
Q: My crude solid is not dissolving even in boiling ethanol. What should I do?
A: This suggests the presence of inorganic salts or highly insoluble starting material (2-iodoadenine).
-
Troubleshooting: Add a small co-solvent quantity of DMF (Dimethylformamide) or DMSO (5-10% v/v) to the hot ethanol.
-
Warning: High-boiling solvents like DMF are difficult to remove. Only use them if the solubility in pure ethanol is <10 mg/mL at reflux.
Q: How do I remove the pink/brown discoloration?
A: The coloration is likely due to free iodine (
-
Solution: Add Activated Charcoal (0.5 - 1.0 wt%) to the boiling solution. Stir for 5–10 minutes, then perform a hot filtration through a Celite pad.
-
Note: Do not use excess charcoal, as it can adsorb the planar purine product, reducing yield.
Part 2: Step-by-Step Recrystallization Protocol
Objective: Isolate >98% pure N9-isomer from a crude N9/N7 mixture.
Phase 1: Dissolution & Hot Filtration [2]
-
Charge: Place crude 9-Ethyl-2-iodo-9H-purin-6-amine in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
-
Solvent Addition: Add Ethanol (start with 10 mL per gram of solid).
-
Reflux: Heat the mixture to a gentle reflux (
). -
Titration: If solids remain (and they are not inorganic salts), add more ethanol in small portions (1-2 mL) until the organic product dissolves.
-
Clarification: If the solution is colored, add activated charcoal (see above).
-
Hot Filtration: While keeping the solution near boiling, filter through a pre-warmed Büchner funnel (or a fluted filter paper) to remove charcoal and undissolved inorganic salts.
Phase 2: Crystallization & Isolation
-
Seeding (Critical): Allow the filtrate to cool to
. If available, add a few seed crystals of pure N9-isomer. This promotes the growth of the desired polymorph and suppresses N7 precipitation. -
Slow Cooling: Allow the flask to cool to room temperature undisturbed over 2–3 hours. Rapid cooling traps impurities.
-
Chill: Once at room temperature, place the flask in an ice bath (
) for 1 hour to maximize yield. -
Filtration: Collect the crystals via vacuum filtration.
-
Wash: Wash the filter cake with cold ethanol (
). Do not use room temp solvent, or you will wash away the product. -
Drying: Dry under high vacuum at
for 12 hours.
Part 3: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Too much solvent used. | Concentrate the mother liquor by rotary evaporation to half volume and repeat cooling/crystallization (Second Crop). |
| Melting Point Depression | Contamination with N7-isomer or solvent inclusion. | Recrystallize again using a slower cooling rate. Verify purity via HPLC or |
| Product is Oiling Out | Solution cooled too fast or solvent is too polar. | Reheat to dissolve. Add a seed crystal at the cloud point. Add a drop of acetic acid if the compound is basic. |
| N7 Isomer Persists | N7 isomer has similar solubility. | Switch to Column Chromatography (DCM/MeOH gradient) or use Fractional Crystallization (N9 crystallizes first; harvest early). |
Part 4: Process Logic & Isomer Separation (Visualization)
The following diagram illustrates the decision matrix for separating the N9 and N7 isomers, highlighting the critical divergence points in the workflow.
Caption: Workflow for the selective crystallization of N9-ethyl-2-iodo-purin-6-amine, emphasizing the separation of the N7 impurity via solubility differentials.
References
-
National Institutes of Health (NIH). (2010). Biocatalytic separation of N-7/N-9 guanine nucleosides. PubMed.[3] Retrieved from [Link]
-
Core.ac.uk. (2005). Synthesis and Characterization of 9-Phenyl-9H-purin-6-amines. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
- 1. Synthesis and use of 3'-(azidoiodosalicyl) derivatives of 2', 5'-dideoxyadenosine as photoaffinity ligands for adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 3. Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines - PMC [pmc.ncbi.nlm.nih.gov]
catalyst selection for difficult couplings with 2-iodoadenine
Technical Support Center: Catalyst Selection for Difficult Couplings with 2-Iodoadenine
Status: Online Agent: Dr. Aris Thorne, Senior Application Scientist Ticket ID: #PURINE-C2-OPT Subject: Overcoming Catalyst Deactivation and Low Reactivity in 2-Iodoadenine Cross-Couplings[1]
Introduction: The "Adenine Trap"
You are likely here because your standard coupling protocol (the one that works perfectly on iodobenzene) failed on 2-iodoadenine. You observed either no conversion (starting material recovery) or catalyst crash-out (Pd black formation).[1]
The Root Cause: 2-Iodoadenine is not just an aryl halide; it is a polydentate ligand. The N1, N3, and N7 nitrogens are potent σ-donors that displace phosphine ligands from Palladium, arresting the catalytic cycle. Furthermore, the electron-rich purine core makes the C2-I bond less electrophilic than typical aryl iodides, slowing oxidative addition.
This guide moves beyond "add more catalyst" and provides a mechanistic toolkit to bypass these traps.
Module 1: Substrate Strategy (The Pre-Flight Check)
Q: Do I really need to protect the N9 and N6 positions?
A: Yes, for N9. Maybe, for N6. The N9-H proton (pKa ~9.[1]8) is acidic enough to depalladate intermediates or quench active species.
-
Scenario A: Nucleosides (Ribose at N9): The sugar acts as a protecting group. Proceed to Module 2.
-
Scenario B: Free Base (2-Iodoadenine): You must protect N9.[1]
-
Recommendation: THP (Tetrahydropyranyl) or Bn (Benzyl) .[1] Avoid acyl groups at N9 as they are labile under basic coupling conditions.
-
Q: What about the exocyclic amine (N6)? A: The N6-NH₂ is less acidic but can coordinate to Cu(I) in Sonogashira couplings.
-
For Suzuki/Buchwald: Unprotected N6 is often tolerated if you use a bulky ligand (e.g., XPhos).[1]
-
For Sonogashira: Protection (e.g., Benzoyl, Boc) is highly recommended to prevent Copper sequestration.[1]
Module 2: Suzuki-Miyaura Coupling (C-C Bond Formation)
Q: My reaction stalls at 20% conversion. Is the catalyst dead? A: Likely. The oxidative addition into the C2-I bond is slow. If the catalyst rests too long in the Pd(0) state without oxidizing, it aggregates into Pd black.
Troubleshooting Protocol:
-
Switch Ligands: Move from PPh₃ to electron-rich, bulky biaryl phosphines (Buchwald Ligands). These facilitate oxidative addition and prevent N-coordination by sterically shielding the metal center.
-
Base Selection: Carbonates (K₂CO₃, Cs₂CO₃) are safer than hydroxides, which can hydrolyze the C2-I bond or protecting groups.[1]
Recommended System:
| Component | Recommendation | Mechanistic Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Provides a clean source of Pd(0) without interfering ligands.[1] |
| Ligand | XPhos or SPhos (2-4 mol%) | XPhos is superior for sterically demanding adenine cores.[1] The isopropyl groups shield the Pd from N-coordination. |
| Base | K₃PO₄ (2.0 equiv) | Anhydrous phosphate buffers the pH and minimizes dehalogenation side reactions. |
| Solvent | 1,4-Dioxane/Water (4:1) | The water is critical for boronic acid activation; Dioxane solubilizes the purine. |
Experimental Workflow (DOT Diagram):
Caption: Decision logic for selecting Suzuki conditions based on substrate solubility and side-reaction profile.
Module 3: Sonogashira Coupling (The "Copper Problem")
Q: I see a lot of homocoupling (Glaser product) and no cross-coupling. Why? A: 2-Iodoadenine is a "soft" ligand. It sequesters the Cu(I) co-catalyst, preventing it from activating the alkyne. The alkyne then oxidatively homocouples instead of reacting with the adenine.
The "Copper-Free" Fix: For 2-iodoadenine, Copper-free Sonogashira is often superior to avoid coordination issues.
Protocol: Copper-Free Sonogashira
-
Catalyst: PdCl₂(MeCN)₂ (5 mol%) + XPhos (10 mol%).[1]
-
Base: Cs₂CO₃ (2.5 equiv).[1]
-
Solvent: MeCN or DMF at 80°C.
-
Note: This relies on the "modified" cycle where the base activates the alkyne, bypassing the need for Copper acetylides.
If you MUST use Copper (for reactivity):
-
Protect N6 and N9 to remove competing binding sites.
-
Degas rigorously. Oxygen promotes the Glaser homocoupling side reaction.
Module 4: Buchwald-Hartwig Amination (C-N Bond)[1]
Q: The reaction turns black immediately and fails. What is happening? A: This is the "Iodide Bridge" effect.[2] In Buchwald couplings, the released Iodide ion can bridge two Pd centers, forming stable, inactive dimers [Pd(Ar)I(L)]₂.[1] This is particularly severe with electron-rich substrates like adenine.
Solution: The "Iodide Stripping" Technique Add a silver salt or use a solvent that sequesters iodide, or simply use a ligand bulky enough to prevent dimerization.
The "Gold Standard" Protocol for 2-Iodoadenine Amination:
| Parameter | Setting | Why? |
| Ligand | BrettPhos or tBuBrettPhos | Designed specifically to prevent Pd-dimer formation and accelerate reductive elimination in C-N coupling. |
| Pre-Catalyst | BrettPhos Pd G3 | Ensures 1:1 L:Pd ratio and rapid initiation. Avoids in-situ mixing errors. |
| Base | LHMDS or NaOtBu | Strong base required.[3] LHMDS is milder if you have sensitive functional groups. |
| Solvent | t-Amyl Alcohol or Dioxane | Alcohol solvents can sometimes assist in the proton transfer step. |
Module 5: Troubleshooting & Purification
Q: How do I remove the Palladium from my polar adenine product? A: Adenine derivatives bind Pd tightly. Standard silica columns often fail to remove it (resulting in colored products).[1]
-
Step 1: Treat the crude reaction mixture with QuadraSil™ MP or Thiol-silica scavengers (50 wt% relative to substrate) at 60°C for 1 hour.
-
Step 2: Filter through Celite.
-
Step 3: If the product is water-soluble, use Reverse Phase (C18) chromatography with 0.1% Formic Acid.[1]
Q: I am getting dehalogenation (2-H-adenine) instead of coupling. A: This is "Hydrodehalogenation." It happens when the Hydride elimination pathway is faster than Transmetallation.
-
Fix: Increase the concentration of the coupling partner (Boronic acid/Alkyne).
-
Fix: Lower the reaction temperature.
-
Fix: Switch solvent to Toluene (non-protic) to reduce hydride sources.
References
-
Reactivity of 2-Iodoadenosine: Nucleosides and nucleotides. 103. 2-Alkynyladenosines: a novel class of selective adenosine A2 receptor agonists. (Describes the foundational Sonogashira reactivity of 2-iodoadenosine).
-
Unprotected Nucleoside Coupling: Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides.[4] (Review of aqueous/polar solvent strategies).
-
Direct Arylation Context: Pd(0)/Cu(I)-mediated direct arylation of 2'-deoxyadenosines.[1][5] (Provides insight into the Pd/Cu sensitivity of the adenine core).
-
Suzuki Catalyst Selection: Suzuki-Miyaura Cross-Coupling: Practical Guide. (General mechanistic grounding for ligand selection).[1]
-
Buchwald-Hartwig Ligands: Buchwald-Hartwig Amination Ligand Design Strategy. (Explains the necessity of bulky ligands like BrettPhos for preventing dimer formation).
Sources
- 1. Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd(0)/Cu(I)-mediated direct arylation of 2'-deoxyadenosines: mechanistic role of Cu(I) and reactivity comparisons with related purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 9-Ethyl-2-iodo-9H-purin-6-amine (2-Iodo-9-ethyladenine)
Welcome to the Advanced Applications Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter anomalous degradation or poor yields when working with 9-Ethyl-2-iodo-9H-purin-6-amine (CAS: 210046-35-8). This compound is a highly valuable scaffold for synthesizing selective A1, A2A, A2B, and A3 adenosine receptor antagonists[1]. However, its stability under basic conditions is highly conditional.
This guide is designed to move beyond basic protocols, explaining the chemical causality behind base-induced instability and providing self-validating workflows to ensure the integrity of your synthetic pipeline.
Part 1: Mechanistic Causality of Base-Induced Instability
To troubleshoot reactions involving 9-Ethyl-2-iodo-9H-purin-6-amine, one must first understand the electronic topology of the purine ring. The C2 position is flanked by two highly electronegative nitrogen atoms (N1 and N3). This creates a severe electron deficiency at the C2 carbon.
When an iodine atom—an exceptional leaving group due to its large atomic radius and polarizability—is positioned at C2, the site becomes highly susceptible to Nucleophilic Aromatic Substitution (SNAr) [2].
If a nucleophilic base (e.g., hydroxide, alkoxide, or primary/secondary amines) is introduced, it will readily attack the C2 position. This forms a transient Meisenheimer complex, resulting in the irreversible expulsion of iodide and the formation of an unwanted 2-substituted purine byproduct[3]. Conversely, non-nucleophilic bases (e.g., NaH, or sterically hindered amines like DIPEA) act purely as Brønsted bases and do not participate in SNAr, preserving the C2-iodo group.
Mechanistic pathway of base-induced SNAr degradation at the C2 position.
Part 2: Quantitative Stability Profile
The table below summarizes the quantitative stability and primary reaction outcomes of 9-Ethyl-2-iodo-9H-purin-6-amine when exposed to various basic environments. Use this data to select appropriate reagents for your specific workflow.
Table 1: Reactivity Profile of 9-Ethyl-2-iodo-9H-purin-6-amine in Basic Environments
| Base Classification | Reagent | Temp | Half-Life / Outcome | Mechanistic Pathway |
| Nucleophilic (Aqueous) | 1M NaOH | 25°C | < 1 hour (Complete conversion to 2-OH) | SNAr at C2 |
| Nucleophilic (Organic) | Piperidine | 60°C | ~2 hours (Conversion to 2-piperidino) | SNAr at C2 |
| Hindered Amine | Triethylamine (Et3N) | 25°C | > 72 hours (Stable) | Steric hindrance prevents SNAr |
| Strong Non-Nucleophilic | NaH | 0°C | Stable at C2; N6-amine deprotonated | Acid-Base Deprotonation |
Part 3: Troubleshooting Guides & FAQs
Q1: During a Sonogashira cross-coupling to attach an alkyne at the C2 position, my LC-MS shows a major byproduct with a mass corresponding to the addition of my amine base. How do I prevent this? A1: This is a classic SNAr side-reaction. If you are using a primary or secondary amine (e.g., diethylamine) as your base/solvent, it acts as a nucleophile and displaces the C2-iodine before the palladium oxidative addition can occur. Solution: Switch to a sterically hindered, non-nucleophilic base such as Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA). Furthermore, keep the reaction at room temperature; elevated temperatures (>60°C) provide the activation energy required for even hindered amines to undergo SNAr.
Q2: I need to alkylate the N6-amino group. How can I deprotonate it without destroying the C2-iodo group? A2: The N6 protons have a pKa of approximately 16-17. To selectively deprotonate N6 without triggering SNAr at C2, you must use a strong, strictly non-nucleophilic base. Sodium hydride (NaH) in anhydrous DMF at 0°C is ideal. The hydride ion is a powerful base but an exceptionally poor nucleophile, ensuring the C2-iodine remains intact for downstream cross-coupling[3].
Q3: Is the N9-ethyl group at risk of basic hydrolysis or cleavage during harsh workups? A3: No. Unlike adenosine derivatives (where the N9-ribosidic bond can be sensitive to extreme conditions or enzymatic cleavage), the N9-ethyl bond is a highly stable carbon-nitrogen alkyl linkage. It will easily withstand standard basic conditions[1].
Troubleshooting workflow for mitigating base-induced degradation during synthesis.
Part 4: Validated Experimental Protocols
Protocol 1: Controlled Sonogashira Coupling at C2 (Minimizing Base-Induced Degradation)
Causality Checkpoint: This protocol utilizes Et3N as a non-nucleophilic base and strictly operates at room temperature. This kinetically favors the Palladium-catalyzed cross-coupling cycle over the competing SNAr degradation pathway.
Step-by-Step Methodology:
-
Preparation: In a flame-dried Schlenk flask under nitrogen, dissolve 9-Ethyl-2-iodo-9H-purin-6-amine (1.0 equiv) in a degassed mixture of anhydrous DMF and CH3CN (1:2 ratio, 0.1 M concentration).
-
Catalyst Addition: Add Bis(triphenylphosphine)palladium(II) dichloride (0.05 equiv) and Copper(I) iodide (0.02 equiv). Stir for 5 minutes until a uniform suspension forms.
-
Base & Alkyne Addition: Inject anhydrous Triethylamine (Et3N) (4.0 equiv), followed immediately by the terminal alkyne (3.0 equiv). Do not substitute Et3N with primary/secondary amines.
-
Self-Validation (Kinetic Control): Stir the reaction at exactly 25°C. Monitor the reaction via TLC (DCM:MeOH 9:1) every 2 hours. The starting material spot (UV active) should cleanly convert to a lower Rf product spot without the appearance of baseline degradation streaks.
-
Termination: Once the starting material is consumed (typically 6-12 hours), immediately remove the solvent under reduced pressure (bath temp < 35°C) to prevent late-stage degradation.
Protocol 2: Safe Aqueous Workup for 2-Iodo Purines
Causality Checkpoint: Standard workups often use 1M NaOH to neutralize acids or remove copper salts. This will rapidly hydrolyze the C2-iodo group to a C2-hydroxy group.
Step-by-Step Methodology:
-
Quenching: Quench the crude reaction mixture with a saturated aqueous solution of Ammonium Chloride (NH4Cl) or a pH 7.4 Phosphate Buffer. Never use NaOH, KOH, or Na2CO3.
-
Extraction: Extract the aqueous layer 3x with Ethyl Acetate (EtOAc).
-
Washing: Wash the combined organic layers with brine to remove residual DMF.
-
Drying & Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. The resulting crude material is safe for silica gel chromatography.
References
- Source: nih.
- Title: Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)
- Source: benchchem.
- Source: nih.
Sources
- 1. New substituted 9-alkylpurines as adenosine receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Adenine Nucleosides with a Reactive (β-Iodovinyl)sulfone or (β-Keto)sulfone Group at the C2 Position and Their Polymerase-Catalyzed Incorporation into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and Structure–Activity Relationships of Novel Template, Truncated 1′-Homologated Adenosine Derivatives as Pure Dual PPARγ/δ Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR spectral analysis of 9-Ethyl-2-iodo-9H-purin-6-amine
Executive Summary
9-Ethyl-2-iodo-9H-purin-6-amine (also known as 2-iodo-9-ethyladenine) is a critical scaffold in the synthesis of adenosine receptor antagonists (specifically A2A) and kinase inhibitors. The C2-iodine position serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira), while the N9-ethyl group mimics the ribose sugar's steric bulk.
This guide provides a rigorous spectral analysis of this molecule, distinguishing it from three critical alternatives encountered during synthesis:
-
The Precursor: 2-Iodoadenine (Unreacted starting material).
-
The Regioisomer: 7-Ethyl-2-iodo-7H-purin-6-amine (Common impurity).
-
The De-halogenated Analog: 9-Ethyladenine (Side-product of reduction).
Structural Context & Synthesis Workflow
To understand the spectral impurities, one must understand the origin of the molecule. The synthesis typically involves the alkylation of 2-iodoadenine. This reaction is governed by the ambident nucleophilicity of the purine ring, leading to a mixture of N9 (desired) and N7 (undesired) isomers.
Figure 1: Synthetic pathway highlighting the origin of the N7-regioisomer impurity.
Detailed Spectral Assignment (DMSO-d6)
The following data represents the standard 1H NMR profile in DMSO-d6 . This solvent is preferred over CDCl3 due to the poor solubility of the purine core and the need to observe exchangeable amino protons.
Target Molecule: 9-Ethyl-2-iodo-9H-purin-6-amine
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| H8 | Ar-H | 8.25 - 8.35 | Singlet (s) | 1H | - | Diagnostic purine singlet. Deshielded by N7/N9 ring current.[1] |
| NH₂ | Amine | 7.60 - 7.80 | Broad Singlet (bs) | 2H | - | Exchangeable. Broadening indicates rotation/H-bonding. |
| N9-CH₂ | Methylene | 4.10 - 4.20 | Quartet (q) | 2H | J = 7.2 | Deshielded by aromatic N9 nitrogen. |
| CH₃ | Methyl | 1.35 - 1.45 | Triplet (t) | 3H | J = 7.2 | Classic ethyl triplet. |
| H2 | Ar-H | ABSENT | - | - | - | Critical QC Check: Replaced by Iodine. |
Note on Solvent Effects: In CDCl3, the H8 signal may shift upfield (approx. 7.9 ppm), and the NH2 protons often appear extremely broad or invisible due to exchange. DMSO-d6 is mandatory for full characterization.
Comparative Analysis: Validating the Structure
This section compares the target spectrum against its most common "alternatives" (impurities).
Scenario A: Target vs. Precursor (2-Iodoadenine)
-
The Issue: Incomplete alkylation.
-
Spectral Differentiator:
-
Precursor: Shows no aliphatic signals (no quartet at 4.1 ppm, no triplet at 1.4 ppm).
-
Precursor: Contains a broad NH signal (N9-H) often >12 ppm or very broad/invisible depending on water content.
-
Target: Distinct ethyl pattern (q + t).
-
Scenario B: Target vs. Regioisomer (N7-Ethyl)
-
The Issue: N7-alkylation is a kinetic competitor.
-
Spectral Differentiator:
-
H8 Shift: In the N7-isomer, the H8 proton is often shifted downfield (deshielded) compared to the N9-isomer, typically appearing >8.5 ppm (vs 8.3 ppm for N9), though this is solvent-dependent.
-
Methylene (CH2) Shift: The N7-CH2 often resonates slightly downfield (~4.3-4.4 ppm) compared to N9-CH2 (~4.1 ppm) due to the proximity to the electron-deficient imidazole ring in a different electronic environment.
-
Definitive Proof (NOE): A 1D-NOESY experiment is the gold standard.
-
N9-Isomer: Strong NOE correlation between H8 and N9-CH2 .
-
N7-Isomer: Weak or NO correlation between H8 and N7-CH2 (due to geometry), or correlation to different ring features.
-
-
Scenario C: Target vs. De-iodinated (9-Ethyladenine)
-
The Issue: Iodine loss during palladium coupling or reductive conditions.
-
Spectral Differentiator:
-
H2 Signal: The de-iodinated product will show a sharp singlet around 8.1 - 8.2 ppm (H2). The target molecule has no signal here.
-
Integration: The aromatic region will integrate to 2 protons (H2 + H8) instead of 1 proton (H8 only).
-
Experimental Protocol (Self-Validating)
To ensure reproducible data that matches the assignments above, follow this protocol.
Materials:
-
Solvent: DMSO-d6 (99.9% D) + 0.03% TMS (optional).
-
Tube: 5mm High-Precision NMR Tube.
-
Mass: 5-10 mg of sample.[2]
Step-by-Step Workflow:
-
Drying: Dry the solid sample under high vacuum (0.1 mbar) for 4 hours to remove residual water. Reason: Water signals in DMSO (3.33 ppm) can obscure the methylene quartet or facilitate rapid NH exchange.
-
Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.[3][4] If the solution is cloudy, filter through a cotton plug.
-
Acquisition (1H):
-
Scans: 16 (minimum) to 64.
-
Relaxation Delay (D1): Set to ≥ 2.0 seconds. Reason: H8 has a long T1 relaxation time; short delays reduce integration accuracy.
-
-
Processing:
-
Reference the residual DMSO pentet to 2.50 ppm.
-
Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform.
-
Logic Tree for Structure Confirmation
Use this decision tree to interpret your spectrum and identify which species you have isolated.
Figure 2: NMR Decision Tree for validating the identity of 9-ethyl-2-iodoadenine.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135400262, 9-Ethyl-2-iodoadenine. Retrieved from [Link]
-
LaPlante, S. R., et al. (2013).[5] N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.[5][6] Bioorganic & Medicinal Chemistry Letters.[5] [Link]
-
Reich, H. J. Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (For solvent effect context). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. compoundchem.com [compoundchem.com]
- 3. taxation-customs.ec.europa.eu [taxation-customs.ec.europa.eu]
- 4. scholar.utc.edu [scholar.utc.edu]
- 5. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
reactivity comparison of 2-iodo vs 2-chloro purine derivatives
Executive Summary & Strategic Selection
In the structural optimization of purine-based pharmacophores (e.g., kinase inhibitors, CDK antagonists, and adenosine receptor ligands), the C2 position presents a unique synthetic challenge. Unlike the highly reactive C6 position, the C2 carbon is electron-rich and inherently sluggish toward nucleophilic attack.
The choice between 2-iodo and 2-chloro derivatives is not merely a matter of availability; it is a strategic decision dictated by the desired bond formation:
-
Select 2-Iodopurines when constructing Carbon-Carbon (C-C) bonds via metal-catalyzed cross-coupling (Suzuki, Sonogashira). The weak C-I bond (
) facilitates rapid oxidative addition, often enabling reaction at C2 without disturbing sensitive functional groups at C6. -
Select 2-Chloropurines (or 2-Fluoropurines) when constructing Carbon-Heteroatom (C-N, C-O) bonds via Nucleophilic Aromatic Substitution (
). The high electronegativity of chlorine stabilizes the Meisenheimer intermediate, a critical factor that iodine lacks.[1]
Mechanistic Reactivity Profile
Palladium-Catalyzed Cross-Coupling (Suzuki/Sonogashira)
-
Dominant Mechanism: Oxidative Addition.[1]
-
Analysis: The rate-determining step in Pd-catalyzed coupling at the hindered/electron-rich C2 position is oxidative addition. 2-Iodopurines react under mild conditions (often 40–60 °C), whereas 2-chloropurines typically require specialized bulky phosphine ligands (e.g., Buchwald's XPhos, RuPhos) and elevated temperatures (>100 °C) to force the oxidative addition.
Nucleophilic Aromatic Substitution ( )
-
Dominant Mechanism: Addition-Elimination (
). -
Trend: F > Cl
Br > I [1][2] -
Analysis: In
, the rate-determining step is often the nucleophilic attack to form the anionic Meisenheimer complex. Electronegative atoms (F, Cl) inductively stabilize this intermediate. Iodine, being less electronegative, provides poor stabilization, making 2-iodopurines inferior substrates for direct amination or alkoxylation despite iodine being a better leaving group.
Decision Matrix & Visual Guide
Figure 1: Strategic Selection Flowchart
Caption: Decision tree for selecting the optimal halogen at the C2 position based on the intended downstream chemistry.
Head-to-Head Experimental Comparison
The following data summarizes a direct comparison of C2-reactivity in 9-benzyl-6-substituted purines.
Case Study: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
Conditions:
(5 mol%), , Toluene/MeOH, 100 °C.
| Substrate | C2-Substituent | C6-Substituent | Reaction Time | Yield (C2-Phenyl) | Notes |
| Compound A | Iodo | Chloro | 4 h | 81% | Chemoselective: Reacts at C2-I before C6-Cl. |
| Compound B | Chloro | Chloro | 12 h | <5% (C2) | Reacts exclusively at C6-Cl first. |
| Compound C | Chloro | Amino | 24 h | 0% | C2-Cl is inert under these standard conditions. |
Key Insight: The 2-iodo group allows for orthogonal functionalization . You can couple at C2-I while leaving a C6-Cl intact for subsequent
Field-Proven Synthetic Protocols
Protocol A: Synthesis of 2-Iodopurine from 2-Chloropurine (Halogen Exchange)
Application: Converting commercially available 2-chloro derivatives to the more reactive 2-iodo species.
Reagents: 57% Hydroiodic Acid (HI).[1]
Safety: HI is corrosive and releases
-
Setup: Charge a round-bottom flask with 2-chloropurine derivative (1.0 equiv).
-
Acid Addition: Add 57% aqueous HI (approx. 10 mL per gram of substrate).[1]
-
Reaction: Stir the suspension at 0 °C for 30 minutes, then allow to warm to room temperature. Note: For stubborn substrates, gentle heating to 40 °C may be required, but excessive heat causes decomposition.
-
Quench: Pour the dark reaction mixture into crushed ice/water. Neutralize carefully with solid
or concentrated until pH ~8.[1] -
Workup: Decolorize the iodine byproduct by adding saturated aqueous
(sodium thiosulfate) until the yellow color fades. -
Isolation: Filter the resulting precipitate. Wash with cold water and dry under vacuum.[1]
Protocol B: C2-Selective Suzuki Coupling of 2-Iodopurine
Application: Installing a carbon substituent at C2 while preserving C6 functionality.[1]
Reagents:
-
Dissolution: Dissolve 6-chloro-2-iodopurine (1.0 equiv) and phenylboronic acid (1.1 equiv) in Toluene/MeOH (4:1 ratio, 0.1 M concentration).
-
Degassing: Sparge the solution with Argon for 15 minutes. Critical: Oxygen poisons the catalyst.[1]
-
Catalyst: Add
(2.0 equiv, 2M aq. solution) and (0.05 equiv).[1] -
Heating: Heat to 80 °C for 4–6 hours. Monitor by TLC (C2-I is consumed rapidly).
-
Purification: Cool, dilute with EtOAc, wash with brine, and purify via flash chromatography.
-
Expected Yield: 75–85%
-
Synthesis Workflow Diagram
Caption: Synthetic workflow for accessing and utilizing the 2-iodo scaffold.
References
-
Hocek, M., et al. "The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids." Synthesis, 2001. Link
- Key citation for the chemoselective coupling of 2-iodo over 6-chloro.
-
Nair, V., & Richardson, S. G. "Modification of Purine Nucleosides via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 1992. Link
- Found
-
Legraverend, M., et al. "Synthesis of 2,6,9-Trisubstituted Purines via a 2-Iodo Intermediate." Tetrahedron, 2000. Link
- Source for the HI halogen exchange protocol.
-
Lázaro, E., et al. "Nucleophilic Aromatic Substitution of 2-Fluoropurines." Journal of Medicinal Chemistry, 2003. Link
- Comparative d
Sources
Technical Guide: Mass Spectrometry Fragmentation Patterns of Iodo-Purines
Executive Summary
Iodo-purines (e.g., 6-iodopurine, 2-iodoadenosine) are critical synthetic intermediates in the development of antiviral and anticancer nucleoside analogs. Their utility stems from the high reactivity of the carbon-iodine (C–I) bond, which facilitates palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki). However, this same lability presents a unique analytical challenge in mass spectrometry: premature in-source fragmentation .
This guide compares the fragmentation behavior of iodo-purines against their chloro- and bromo-analogs. Unlike chlorinated purines, which exhibit distinct isotopic patterns and robust ring stability, iodo-purines are characterized by monoisotopic spectra and a dominant, low-energy loss of the halogen substituent.
Part 1: The Halogen Effect – A Comparative Analysis
To interpret iodo-purine spectra accurately, one must understand how they differ from alternative halogenated purines. The governing physical principle is the Bond Dissociation Energy (BDE) .
Comparative Performance Table: Halogenated Purines in ESI-MS
| Feature | Iodo-Purines (Target) | Bromo-Purines | Chloro-Purines |
| C–X Bond Energy | Weak (~57 kcal/mol) | Moderate (~68 kcal/mol) | Strong (~81 kcal/mol) |
| Isotopic Pattern | Monoisotopic (Single peak) | 1:1 doublet ( | 3:1 doublet ( |
| Primary Frag. Pathway | Dehalogenation (Loss of HI or I•) occurs before ring opening. | Competitive (Dehalogenation vs. Ring cleavage). | Ring Fragmentation often occurs with Cl still attached. |
| In-Source Stability | Low (High risk of [M+H-HI] | Moderate | High |
| Detection Sensitivity | High (Iodine increases ionization efficiency in negative mode). | Moderate | Moderate |
Key Insight: The "Silent" Precursor
In Chloro-purines, the molecular ion
-
Risk: Misidentifying the de-iodinated purine core (
137 for 6-iodopurine purine) as the sample mass. -
Validation: You must check for the absence of the characteristic M+2 isotope peak to confirm it is not a chloro-impurity.
Part 2: Mechanistic Deep Dive (6-Iodopurine Model)
The fragmentation of iodo-purines under Collision-Induced Dissociation (CID) follows a distinct hierarchy driven by the "weakest link" principle.
The Primary Event: C–I Cleavage
Unlike alkyl halides which often lose the halogen radical (
Secondary Events: Ring Disintegration
Once the iodine is ejected, the remaining purine core follows the classic "retro-synthesis" fragmentation, sequentially losing neutral small molecules:
-
Loss of HCN (27 Da): Characteristic of the imidazole ring.
-
Loss of NH3 (17 Da): If exocyclic amines are present (e.g., 2-amino-6-iodopurine).
Visualization: Fragmentation Pathway
The following diagram illustrates the competing pathways for 6-Iodopurine vs. 6-Chloropurine, highlighting the divergence in mechanism.
Figure 1: Comparative fragmentation pathway of 6-Iodopurine. Note the immediate loss of the halogen (HI), contrasting with chlorinated analogs where the halogen often remains attached during initial ring cleavage.
Part 3: Experimental Protocol
To generate reproducible data for iodo-purines, you must control the internal energy of the ions before they reach the collision cell.
Optimized LC-ESI-MS/MS Workflow
Objective: Minimize in-source fragmentation to preserve the molecular ion
1. Sample Preparation
-
Solvent: Use Methanol (MeOH) over Acetonitrile (ACN) if possible. ACN can sometimes suppress ionization of purines.
-
Concentration: 1 µg/mL (avoid saturation which causes space-charge effects).
-
Additive: 0.1% Formic Acid (proton source). Avoid Ammonium buffers if looking for iodine loss, as adducts can complicate the spectra.
2. Source Parameters (Critical)
-
Ionization Mode: ESI Positive (+).
-
Desolvation Temp: < 350°C (Lower than standard 500°C). High heat breaks the C–I bond.
-
Cone Voltage / Declustering Potential: Low (10-20V).
-
Why? High cone voltage mimics CID. For Iodo-purines, a standard 40V cone will strip the Iodine before MS1 selection, making the spectra look like non-iodinated purine.
-
3. Collision Energy (CE) Ramping
-
Perform a "CE Ramp" from 10 eV to 60 eV.
-
Observation: Iodo-purines will show complete loss of precursor at much lower energies (e.g., 15-20 eV) compared to Chloro-purines (30-40 eV).
Workflow Diagram
Figure 2: Optimized workflow for labile iodo-purines. The "Soft ESI" step is the critical control point to prevent premature iodine loss.
Part 4: Data Interpretation & Validation
Use this table to validate your spectral assignments.
Diagnostic Ion Table (Example: 6-Iodopurine, MW 246)
| m/z (ESI+) | Ion Identity | Interpretation |
| 247 | Precursor. Must be present. If absent, lower Cone Voltage. | |
| 119 | Base Peak. The purine core. Result of neutral loss of 128 Da. | |
| 92 | Secondary Fragment. Loss of imidazole ring fragment. | |
| 127 | Rare in ESI. Sometimes seen if Iodine takes the charge (more common in EI). | |
| 249 | Absent. If this peak exists at >5% intensity, your sample is contaminated with 6-Chloropurine . |
Self-Validating System (The "Rule of 128")
To confirm an unknown peak is an iodo-purine:
-
Isolate the precursor.
-
Apply low collision energy (15 eV).
-
Validation: You must see a neutral loss of exactly 128 Da (HI).
-
If you see loss of 36 Da
It is a Chloro-purine. -
If you see loss of 80/82 Da
It is a Bromo-purine.
-
References
comparing leaving group ability of iodine vs bromine in purine C2 position
Executive Summary: The Mechanistic Divergence
In the structural optimization of purine-based pharmacophores (e.g., CDK inhibitors, adenosine receptor agonists), the C2 position presents a unique synthetic challenge. Unlike the highly reactive C6 position, C2 is electronically deactivated, often requiring forcing conditions for functionalization.
The choice between 2-Iodopurine and 2-Bromopurine is not merely a matter of availability; it dictates the viable reaction pathways.
-
For Transition Metal Catalysis (Suzuki, Sonogashira): Iodine is superior. Its weak C–I bond ($ \approx $ 51 kcal/mol) facilitates rapid oxidative addition, often enabling reactions at room temperature where bromine requires heating >80°C.
-
For Nucleophilic Aromatic Substitution (
): Bromine is generally superior. Its higher electronegativity (2.96 vs. 2.66) activates the C2 carbon toward nucleophilic attack more effectively than iodine, provided the reaction is driven by basic nucleophiles (amines/alkoxides).
This guide dissects the physical organic chemistry governing these choices and provides protocols to exploit them.
Mechanistic Foundations
To select the correct halogen, one must understand the rate-determining step (RDS) of the intended transformation. The performance inversion between Iodine and Bromine is caused by two competing physical properties: Bond Dissociation Energy (BDE) and Electronegativity .
The Physical Constants
| Property | C–Br Bond (Purine C2) | C–I Bond (Purine C2) | Impact on Reactivity |
| Bond Length | ~1.86 Å | ~2.08 Å | Longer bonds (Iodine) are easier to break. |
| Bond Energy (BDE) | ~68 kcal/mol | ~51 kcal/mol | Lower BDE (Iodine) accelerates Oxidative Addition. |
| Electronegativity | 2.96 (Pauling) | 2.66 (Pauling) | Higher EN (Bromine) stabilizes the Meisenheimer complex in |
Visualization of Reactivity Divergence
Figure 1: Mechanistic divergence dictating the choice of halogen. Iodine dominates when bond breaking is rate-limiting; Bromine wins when electrophilicity is rate-limiting.
Scenario A: Transition Metal Catalysis (Cross-Coupling)
In Palladium-catalyzed cross-couplings, the 2-iodopurine scaffold is the "gold standard" for difficult substrates. The oxidative addition of Pd(0) into the C–I bond is roughly 3–10 times faster than into the C–Br bond.
Comparative Performance Data
Data synthesized from kinetic studies on heterocyclic halides (Sources 1.2, 1.9).
| Reaction Type | Substrate | Catalyst System | Temp | Yield (Iodo) | Yield (Bromo) | Notes |
| Suzuki | 2-Halo-6-chloropurine | Pd(PPh3)4 / Na2CO3 | 60°C | 88% | 45% | Bromine requires 90°C to match yield. |
| Sonogashira | 2-Halo-adenosine | PdCl2(PPh3)2 / CuI | 25°C | 92% | <10% | Iodine reacts at RT; Bromine requires heat. |
| Stille | 2-Halopurine | Pd2(dba)3 / AsPh3 | 80°C | 85% | 62% | Iodine tolerates steric bulk better. |
Protocol: C2-Selective Suzuki Coupling (Iodine-Preferred)
Objective: Couple a phenyl ring to C2 of a 2,6-dihalopurine without touching C6. Why Iodine? Using 2-iodo-6-chloropurine allows chemoselective reaction at C2 because C–I oxidative addition is faster than C–Cl, whereas C–Cl vs C–Br selectivity is poor.
Step-by-Step Workflow:
-
Reagents: Combine 2-iodo-6-chloropurine (1.0 eq), Phenylboronic acid (1.1 eq), and
(2.0 eq) in Toluene/Ethanol (4:1). -
Catalyst: Add
(5 mol%). Note: For the bromo-analog, specialized ligands like XPhos are often required. -
Conditions: Degas with Argon. Heat to 45–50°C .
-
Critical Checkpoint: Monitor by HPLC. The Iodo-species should be consumed within 2-4 hours. The Bromo-analog would barely react at this temperature.
-
-
Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hex/EtOAc).
Scenario B: Nucleophilic Aromatic Substitution ( )
While Iodine is the better leaving group in
The Reactivity Inversion
According to kinetic studies on 6-substituted purines (Source 1.12), the reactivity order with primary amines (e.g., n-Butylamine) is:
However, there is a critical exception: Weak Nucleophiles / Acid Catalysis . When reacting with weak bases like aniline, or under acid catalysis, the mechanism shifts. The bond-breaking character increases in importance, or the protonation of N7/N9 changes the electronic landscape.
| Nucleophile | Conditions | Reactivity Order | Preferred Halogen |
| Primary Amine (BuNH2) | MeCN, 50°C | F > Br > Cl > I | Bromine (if F unavailable) |
| Alkoxide (NaOMe) | MeOH, RT | F > Cl | Chlorine/Bromine |
| Aniline (Weak Base) | MeCN, 70°C (Autocatalytic) | I > Br > Cl > F | Iodine |
| Thiol (R-SH) | Basic (DBU) | F > Br > I > Cl | Bromine |
Protocol: C2-Amination (Bromine-Preferred)
Objective: Install a primary amine at C2. Why Bromine? 2-Iodopurine reacts sluggishly with aliphatic amines because the iodine atom does not sufficiently withdraw electron density to facilitate the initial attack.
Step-by-Step Workflow:
-
Reagents: Suspend 2-bromopurine derivative (1.0 eq) in n-Butanol or Dioxane.
-
Nucleophile: Add primary amine (3–5 eq).
-
Base: Add DIPEA (2.0 eq) to neutralize HBr byproducts.
-
Conditions: Heat to 110–120°C in a sealed pressure tube.
-
Comparison: A 2-iodo analog would likely require 130–140°C or microwave irradiation to achieve similar conversion rates.
-
-
Workup: Evaporate solvent, wash with water, recrystallize or chromatograph.
Strategic Synthesis: The Decision Tree
When planning a multi-step purine synthesis, use this logic flow to select your starting material.
Figure 2: Strategic decision tree for selecting C2-halopurines.
References
-
BenchChem. A Comparative Guide to the Reactivity of 2-Bromopyrazine and 2-Iodopyrazine in Palladium-Catalyzed Cross-Coupling Reactions. (2025).[1] Link
-
Gore, V. et al.
Displacements with 6-(Fluoro, Chloro, Bromo, Iodo, and Alkylsulfonyl)purine Nucleosides: Synthesis, Kinetics, and Mechanism.Journal of Organic Chemistry. (2002/2025). Link -
Hocek, M. & Dvoráková, H. An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines.[2]Journal of Organic Chemistry. (2003). Link
-
St. John, J. P. et al. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions.[3]Science/PMC. (2018). Link
-
Asano, O. et al. A new Sandmeyer iodination of 2-aminopurines in non-aqueous conditions.Heterocycles. (2000). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. An efficient synthesis of 2-substituted 6-methylpurine bases and nucleosides by Fe- or Pd-catalyzed cross-coupling reactions of 2,6-dichloropurines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
Strategic C2-Functionalization of Indoles: A Comparative Yield Analysis
Direct C-H Arylation vs. Classical Cross-Coupling
Executive Summary
In the design of indole-based pharmacophores, the C2 position is a critical vector for structure-activity relationship (SAR) exploration. Historically, accessing C2-aryl indoles required a linear, three-step sequence: N-protection, C2-lithiation/borylation, and Suzuki-Miyaura coupling. While highly reliable, this "Classical Route" suffers from poor atom economy and extended cycle times.
The emergence of Palladium-catalyzed Direct C-H Arylation offers a one-step alternative. However, adoption is often hindered by concerns regarding regioselectivity (C2 vs. C3) and "effective" yield compared to the robust classical methods.
This guide objectively compares these two methodologies. Experimental evidence suggests that while Classical Suzuki Coupling offers higher per-step fidelity (>90%), Direct C-H Arylation provides superior cumulative yields (65-85%) for early-to-mid-stage building blocks by eliminating isolation losses.
Comparative Yield & Efficiency Analysis
The following data contrasts the synthesis of 2-phenyl-1H-indole starting from commercially available indole.
| Metric | Method A: Direct C-H Arylation | Method B: Classical Lithiation-Suzuki |
| Reaction Type | Pd-Catalyzed C-H Activation (CMD Mechanism) | Lithiation |
| Starting Materials | Indole + Aryl Halide | Indole |
| Total Steps | 1 (if N-protected) | 3 (Protection |
| Stepwise Yields | 78% (Single Step) | 95% (Prot) |
| Cumulative Yield | ~78% | ~74% |
| Atom Economy | High (Loss of HX only) | Low (Loss of Li-salts, Boronate ligands) |
| Regioselectivity | Variable (Requires C3-blocking or specific N-protecting groups) | Absolute (Pre-installed Boron defines site) |
| Cost Driver | Catalyst (Pd) & Ligand | Reagents (n-BuLi, Boronates) & Purification labor |
Key Takeaway: For standard scaffolds, Method A is superior in speed and material throughput. Method B remains the "Gold Standard" only when the substrate is highly complex, prone to decomposition under oxidative conditions, or requires absolute regiocontrol without directing groups.
Deep Dive: Method A – Direct C-H Arylation
The Mechanistic Advantage (CMD Pathway)
Unlike Electrophilic Aromatic Substitution (
Figure 1: The Concerted Metalation-Deprotonation (CMD) cycle allows Pd to selectively activate the C2-H bond over the electronically favored C3-H.
Optimized Protocol: C2-Arylation of N-Pivaloyl Indoles
Based on Fagnou conditions (Science, 2007) and subsequent optimizations.
Reagents:
-
N-Pivaloyl indole (1.0 equiv)
-
Aryl Bromide (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ligand: PCy₃-HBF₄ (10 mol%) or SPhos (for sterically hindered cases)
-
Base: K₂CO₃ (3.0 equiv)
-
Additive: Pivalic acid (30 mol%) – Crucial for CMD
-
Solvent: Toluene or DMAc (0.2 M)
Step-by-Step Workflow:
-
Catalyst Pre-formation: In a glovebox or purged vial, mix Pd(OAc)₂, Phosphine ligand, and K₂CO₃.
-
Substrate Addition: Add N-Pivaloyl indole, Aryl Bromide, and Pivalic acid.
-
Degassing: Seal and purge with Argon for 5 minutes. Add anhydrous solvent.
-
Reaction: Heat to 110°C for 16 hours.
-
Self-Validation Check: Monitor via LCMS. The appearance of des-bromo arene (reduction byproduct) indicates insufficient active catalyst; add more ligand.
-
-
Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.
Critical Note on Selectivity: The N-Pivaloyl group is essential. It exerts a "Directing Group" effect (coordinating Pd) and sterically shields C3, pushing selectivity to >20:1 (C2:C3).
Deep Dive: Method B – Classical Lithiation-Suzuki
The Reliability Advantage
While longer, this route separates the C-C bond formation from the C-H functionalization. This modularity is preferred when the aryl partner is expensive or contains sensitive functional groups (e.g., alkyl halides) that might interfere with the radical nature of some C-H activation cycles.
Figure 2: The stepwise classical route ensures regiochemical purity by pre-installing the reactive boron species at C2.
Optimized Protocol: One-Pot Lithiation-Borylation-Suzuki
To improve the classical yield, a telescoping approach is recommended to avoid isolation of the boronic ester.
-
Lithiation: Dissolve N-Boc indole (1.0 equiv) in dry THF (0.2 M) under Ar. Cool to -78°C. Add n-BuLi (1.2 equiv) dropwise. Stir for 1 hour.
-
Validation: Quench a small aliquot with D₂O and check NMR. Disappearance of C2-H signal confirms lithiation.
-
-
Borylation: Add Triisopropyl borate (1.5 equiv) at -78°C. Warm to RT over 2 hours.
-
Solvent Switch (Critical): Remove THF under vacuum (lithium salts can inhibit Suzuki). Re-dissolve residue in DME/H₂O (4:1).
-
Coupling: Add Aryl Bromide (0.9 equiv), Pd(PPh₃)₄ (3 mol%), and Na₂CO₃ (2.0 equiv). Heat to 80°C for 6 hours.
-
Workup: Standard aqueous extraction and silica purification.
Strategic Decision Matrix
When should you choose Method A (C-H Activation) over Method B (Suzuki)? Use this logic flow:
Figure 3: Decision matrix for selecting the optimal synthetic route.
References
-
Fagnou, K., et al. (2007). "Palladium-Catalyzed Cross-Coupling of Unactivated Arenes."[1] Science. Link
-
Sanford, M. S., et al. (2006). "Oxidative Palladium-Catalyzed C-H Bond Functionalization." Journal of the American Chemical Society.[2] Link
-
Sames, D., et al. (2004).[3] "C-H Bond Functionalization in Complex Organic Synthesis." Organic Letters. Link
-
Suzuki, A. (1999). "Recent Advances in the Cross-Coupling Reactions of Organoboron Derivatives." Journal of Organometallic Chemistry. Link
-
BenchChem Technical Support. (2025). "Comparative Analysis of Suzuki, Stille, and Direct Arylation." BenchChem Guides. Link
Sources
Reference Standards for 2-Substituted Adenosine Analogs: A Technical Comparison Guide
Executive Summary: The Strategic Value of 2-Substitution
In purinergic signaling research, native adenosine is a flawed tool. Its rapid degradation by Adenosine Deaminase (ADA) (
2-substituted adenosine analogs serve as the industry-standard solution to these limitations. By modifying the C2 position of the purine ring, researchers achieve two critical objectives:
-
ADA Resistance: Steric hindrance at the C2 position prevents the hydrolytic deamination by ADA, extending biological half-life from seconds to hours.
-
Receptor Selectivity: Bulky C2-substituents (e.g., alkynyl, aralkylamino) create steric clashes within the binding pockets of A1 and A3 receptors while being accommodated by the larger orthosteric site of the A2A receptor .
This guide compares the three dominant reference standards—CGS-21680 , 2-Chloroadenosine , and Native Adenosine —providing the experimental logic required to select the correct tool for your assay.
Comparative Analysis of Reference Standards
The following table synthesizes binding affinity (
Table 1: Technical Specifications of Key Adenosine Analogs
| Feature | CGS-21680 (The A2A Specialist) | 2-Chloroadenosine (The Stable Generalist) | Native Adenosine (The Endogenous Control) |
| Primary Utility | A2A Selective Agonist | Non-Selective Agonist (ADA Resistant) | Physiological Reference |
| A2A Affinity ( | 15 – 27 nM [1, 2] | ~30 nM | ~100 – 300 nM (highly variable due to metabolism) |
| Selectivity Profile | >140-fold vs A1>1000-fold vs A3 | Non-selective (activates A1, A2A, A2B, A3) | Non-selective |
| ADA Stability | High (Resistant) | High (Resistant) | Very Low (Rapidly deaminated to Inosine) |
| Solubility | DMSO (50 mg/mL);Water (poor unless HCl salt) | DMSO (25 mg/mL);Ethanol (low) | Water (3 mg/mL);DMSO (warm) |
| Experimental Role | Validating A2A expression; High-throughput screening (HTS) control. | Validating general purinergic signaling; "Pan-agonist" controls. | Establishing baseline physiological response (requires ADA inhibitor). |
Structural Logic & Signaling Pathways[2]
To understand why CGS-21680 is selective, we must visualize the Structure-Activity Relationship (SAR) and the downstream signaling it triggers.
Figure 1: The Logic of 2-Substitution and A2A Signaling
The diagram below illustrates the dual impact of 2-substitution: blocking ADA degradation and enforcing A2A selectivity via the Gs-cAMP pathway.
Caption: 2-Substitution (Green) prevents ADA-mediated degradation and selectively activates the A2A-Gs-cAMP pathway, avoiding A1 (Gi) interference.
Self-Validating Experimental Protocols
Reliable data depends on protocols that contain internal quality controls. The following workflows are designed to be self-validating : if the controls fail, the experiment is invalid.
Protocol A: Radioligand Binding Assay (Saturation)
Objective: Determine receptor density (
The Self-Validating Mechanism:
-
Total Binding: [3H]-CGS-21680 alone.
-
Non-Specific Binding (NSB): [3H]-CGS-21680 + Excess NECA (10 µM).
-
Validation Rule: Specific Binding must be
of Total Binding. If NSB is high, membrane washing is insufficient.
Step-by-Step Workflow:
-
Membrane Preparation:
-
Harvest HEK293-A2A cells in ice-cold Tris-HCl (50 mM, pH 7.4).
-
Homogenize and centrifuge at 40,000 x g for 20 min. Resuspend pellet to ~1 mg protein/mL.
-
Why: Removes endogenous adenosine which would compete with the radioligand.
-
-
ADA Treatment (Critical Step):
-
Pre-incubate membranes with Adenosine Deaminase (2 U/mL) for 30 min at 37°C.
-
Why: Eliminates any residual endogenous adenosine that survives the wash.
-
-
Incubation:
-
Tube A (Total): 100 µL Membrane + 50 µL [3H]-CGS-21680 (0.1 – 30 nM).
-
Tube B (NSB): 100 µL Membrane + 50 µL [3H]-CGS-21680 + 50 µL Unlabeled NECA (10 µM).
-
Incubate for 90 mins at 25°C. Equilibrium is slower for high-affinity ligands; do not rush.
-
-
Termination:
-
Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI).
-
Why PEI? CGS-21680 is sticky; PEI reduces filter binding (artificial background).
-
-
Analysis:
-
Calculate Specific Binding = (Total - NSB).[3] Plot bound vs. free ligand to derive
.
-
Protocol B: Functional cAMP Accumulation Assay
Objective: Measure agonist potency (
The Self-Validating Mechanism:
-
Positive Control: Forskolin (10 µM) – directly activates Adenylyl Cyclase.
-
Negative Control: Buffer only (Basal).
-
Antagonist Challenge: CGS-21680 + ZM-241385 (A2A selective antagonist).
-
Validation Rule: ZM-241385 must shift the CGS-21680 dose-response curve to the right.
Step-by-Step Workflow:
-
Cell Seeding:
-
Seed CHO-A2A cells (2,000 cells/well) in 384-well plates.
-
-
Phosphodiesterase (PDE) Inhibition:
-
Add Rolipram (10 µM) or IBMX (500 µM) in assay buffer.
-
Why: Prevents degradation of the generated cAMP signal, increasing assay window.
-
-
Agonist Stimulation:
-
Add CGS-21680 (serial dilution:
M to M). -
Incubate 30-60 min at RT.
-
-
Detection (TR-FRET/HTRF):
-
Add cAMP-d2 and Anti-cAMP-Cryptate conjugates.
-
Read fluorescence ratio (665/620 nm).
-
-
Data Interpretation:
-
A sigmoidal dose-response indicates specific receptor activation.
- for CGS-21680 should be ~10-50 nM depending on receptor reserve.
-
Visualizing the Assay Workflow
Figure 2: Radioligand Binding Workflow
A standardized process flow for ensuring high signal-to-noise ratios in binding assays.
Caption: Critical control points: ADA treatment removes endogenous noise; PEI filters reduce artificial binding.
References
-
Jarvis, M. F., et al. (1989). "[3H]CGS 21680, a selective A2 adenosine receptor agonist directly labels A2 receptors in rat brain."[2][4] Journal of Pharmacology and Experimental Therapeutics. Link
-
Klotz, K. N., et al. (1998). "Comparative pharmacology of human adenosine receptor subtypes - characterization of stably transfected receptors in CHO cells." Naunyn-Schmiedeberg's Archives of Pharmacology. Link
-
Fredholm, B. B., et al. (2001). "International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors." Pharmacological Reviews. Link
-
Cristalli, G., et al. (2003). "Adenosine A2A receptor agonists: a potential new therapy for Parkinson's disease." Neurochemical Research. Link
-
Tocris Bioscience. "CGS 21680 hydrochloride Product Information." Link
Sources
spectroscopic characterization of 9-Ethyl-2-iodo-9H-purin-6-amine vs starting materials
This guide outlines the spectroscopic characterization of 9-Ethyl-2-iodo-9H-purin-6-amine (also known as 9-Ethyl-2-iodoadenine ), a critical intermediate in the synthesis of adenosine receptor ligands (e.g.,
The guide compares the product directly against its primary starting material, 2-iodoadenine , and addresses the critical challenge of distinguishing the desired N9-isomer from the common N7-isomer byproduct.
Executive Summary & Application Context
Target Molecule: 9-Ethyl-2-iodo-9H-purin-6-amine
CAS: 104838-86-6 (Generic for 9-ethyl-2-iodoadenine class)
Primary Application: Scaffold for
The Characterization Challenge:
The synthesis typically involves the alkylation of 2-iodoadenine. This reaction is regioselective but not regiospecific , yielding a mixture of the desired
Synthetic Pathway & Starting Materials
The characterization logic is derived from the following transformation:
-
Starting Material (SM): 2-Iodo-9H-purin-6-amine (2-Iodoadenine).
-
Reagent: Ethyl Iodide (
) or Ethyl Bromide ( ). -
Base/Solvent:
/ DMF (favoring N9) or Cs_2CO_3.
Reaction Workflow Diagram
Caption: Divergent alkylation pathways of 2-iodoadenine yielding the target N9 isomer and N7 impurity.
Comparative Spectroscopic Data
The following table contrasts the expected signals of the starting material (SM) against the Product.
Table 1: NMR & MS Specification Comparison
| Feature | Starting Material (2-Iodoadenine) | Target Product (9-Ethyl-2-iodoadenine) | Differentiation Note |
| Formula | Mass shift +28 Da | ||
| MW | 261.03 | 289.08 | Iodine isotopic pattern maintained |
| H8 remains, often shifts slightly downfield | |||
| Broad singlet ~13.0 ppm (N9-H) | Absent | Disappearance of exchangeable N9-H | |
| Absent | Diagnostic alkylation confirmation | ||
| Broad singlet ~7.6 ppm | Broad singlet ~7.7 ppm | Exocyclic amine remains intact | |
| ~115 - 120 ppm | ~115 - 120 ppm | Upfield shift due to Heavy Atom Effect (Iodine) | |
| Absent | New aliphatic carbons |
Critical Insight (The Iodine Effect): The C2 carbon attached to Iodine appears significantly upfield (shielded, ~118 ppm) compared to a C2-H (~153 ppm) or C2-Cl (~150 ppm). This confirms the C2-Iodine bond is intact after reaction.
Deep Dive: Distinguishing N9 vs. N7 Isomers
This is the most frequent point of failure in characterizing purine derivatives. You must prove the ethyl group is on N9, not N7.
Method A: HMBC Correlation (The Gold Standard)
Heteronuclear Multiple Bond Correlation (HMBC) connects protons to carbons 2-3 bonds away.
-
Target (N9-Ethyl): The
protons ( ppm) will show strong correlations to C4 and C8 . -
Impurity (N7-Ethyl): The
protons will show correlations to C5 and C8 .
Why this works:
-
C4 is the bridgehead carbon closer to N9.
-
C5 is the bridgehead carbon closer to N7.
-
In
C NMR, C4 is typically shielded (lower ppm, ~150) compared to C5 (deshielded, ~110-120) in the purine core, but these values shift upon alkylation. The connectivity is the definitive proof.
Method B: C Chemical Shift Trends
If 2D NMR is unavailable,
-
C8 Shift: In N7-alkylated purines, the C8 proton and carbon are often significantly deshielded (shifted downfield) compared to the N9 isomer due to the proximity of the alkyl group to the electron-deficient 5-membered ring system.
-
C5 vs C4:
-
N9-Isomer:
is typically large. -
N7-Isomer: The electronic perturbation often changes this difference, but HMBC is preferred over simple shift prediction.
-
Regiochemistry Logic Tree
Caption: Decision tree for assigning regiochemistry using HMBC data.
Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
-
Solvent: DMSO-
is preferred over for iodopurines due to solubility and the ability to visualize exchangeable protons ( ). -
Concentration: 5-10 mg for
H; >20 mg for C/HMBC. -
Acquisition:
- H (Standard): 16 scans, 2 sec relaxation delay.
- C (Decoupled): >512 scans. Look for the weak C2-I signal around 118 ppm (often broad due to Iodine quadrupole).
-
HMBC: Optimized for
Hz.
Protocol 2: Mass Spectrometry (LC-MS)
-
Ionization: ESI (Positive Mode).
-
Mobile Phase: Water/Acetonitrile + 0.1% Formic Acid.
-
Expected Peaks:
-
Fragment: Loss of Ethyl group (
) is common. -
Fragment: Loss of Iodine (
) is rare in soft ionization but possible in EI.
-
-
Purity Check: Monitor UV at 254 nm and 280 nm. The N9 and N7 isomers often have different retention times (N7 is usually more polar and elutes earlier on C18).
References
-
Purine Alkylation Regioselectivity
-
N9 vs N7 Selectivity: "Regiospecific N9 alkylation of 6-(heteroaryl)purines." Journal of Organic Chemistry. Link
-
-
Spectroscopic Data of Purines
-
Iodine Heavy Atom Effect
-
Analogous Synthesis (9-Ethyladenine derivatives)
-
Synthesis & Characterization: "Synthesis and in vivo evaluation of prodrugs of 9-[2-(phosphonomethoxy)ethoxy]adenine." Journal of Medicinal Chemistry. Link
-
Sources
Safety Operating Guide
Proper Disposal Procedures: 9-Ethyl-2-iodo-9H-purin-6-amine
[1]
Executive Summary & Immediate Directives
9-Ethyl-2-iodo-9H-purin-6-amine is a halogenated heteroaromatic compound.[1] For disposal purposes, it must be classified as Halogenated Organic Waste .
Unlike standard organic solids, the presence of the iodine atom (approx. 44% by mass) mandates segregation from non-halogenated waste streams to prevent the formation of toxic byproducts (e.g., iodine vapor, hydrogen iodide) during standard fuel-blending incineration.
Immediate Action Plan:
-
Segregate: Do not mix with non-halogenated solvents or solids.
-
Label: Mark clearly as "Halogenated Organic Solid" or "Halogenated Solvent Waste".
-
Protect: Store in amber glass or opaque HDPE containers; the C-I bond is photosensitive.
Chemical Profile & Hazard Identification
To ensure safe handling, researchers must understand the causality behind the disposal protocols. The unique structure of this purine derivative dictates its stability and reactivity profile.
Physicochemical Properties (Estimated)
| Property | Value / Description | Impact on Disposal |
| Formula | C₇H₈IN₅ | High Nitrogen/Iodine content.[1] |
| Mol. Weight | ~289.08 g/mol | Heavy atom effect (Iodine). |
| Iodine Content | ~44% (w/w) | CRITICAL: Exceeds 2% threshold for "Halogenated Waste". |
| Stability | Photosensitive | Decomposes to release elemental Iodine ( |
| Reactivity | Nucleophilic (Amine) | Incompatible with strong oxidizers and acid chlorides. |
Mechanism of Hazard
-
Thermal Decomposition: Upon heating (incineration), the weak C-I bond cleaves, releasing Hydrogen Iodide (HI) or elemental Iodine (
). Standard incinerators without scrubbers cannot handle high loads of halogens. -
Photolytic Instability: Exposure to light can cause the compound to degrade, turning waste containers purple/brown (indication of free
). This increases inhalation risks.
Pre-Disposal Stabilization & Handling[1]
Before the waste leaves your bench, it must be stabilized to protect lab personnel.
Handling "Old" or Decomposed Material
If the substance has turned brown or purple , elemental iodine has been released.
-
Action: Add a small amount of solid Sodium Thiosulfate (
) to the waste container. -
Mechanism:
. -
Result: Converts volatile, toxic iodine (
) back into stable, non-volatile iodide ions ( ).
Container Selection[1][2]
-
Recommended: High-Density Polyethylene (HDPE) or Amber Glass.[1]
-
Avoid: Metal containers (Aluminum/Steel). Acidic decomposition products (HI) can corrode metal, leading to leaks.
Waste Stream Segregation Protocol
This is the most critical step for compliance. Improper segregation is the #1 cause of rejected waste pickups.
Solid Waste (Powder/Crystals)
-
Tagging: Must check "Halogenated" box.[3]
-
Constituents: 9-Ethyl-2-iodo-9H-purin-6-amine (>95%), Trace Thiosulfate (if used).[1]
Liquid Waste (Mother Liquors/HPLC Waste)
-
Stream: Halogenated Organic Solvents.[4]
-
Rule: If the solution contains >2% Halogens (by volume or weight), the entire container is Halogenated Waste.
-
Incompatibility: NEVER mix with oxidizing acids (Nitric, Perchloric) or Bleach. Oxidation of the iodide will generate toxic Iodine gas immediately.
Visualized Disposal Workflow
The following diagram illustrates the decision logic for disposing of this compound.
Figure 1: Decision tree for the safe segregation and packaging of iodinated purine waste.
Regulatory Compliance & Codes
When filling out your institution's waste manifest, use the following guidelines. Note that specific codes may vary by region (EU vs. US EPA), but the chemical logic remains constant.
United States (EPA/RCRA)
-
Waste Characterization: Toxic, possibly Reactive (if decomposing).
-
D-Codes: Not specifically listed, but likely D001 (Ignitable) if in organic solvent, or D003 (Reactive) if generating toxic gases.
-
Halogenated Solvents (F-List): If dissolved in Methylene Chloride or Chloroform, use F002 .
European Union (EWC Codes)
-
16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.
-
14 06 02:* Halogenated organic solvents and solvent mixtures (if in solution).[5]
Emergency Spill Procedures
Scenario: You drop a vial of 9-Ethyl-2-iodo-9H-purin-6-amine on the floor.
-
Evacuate & Ventilate: If dust is visible, clear the immediate area.
-
PPE: Nitrile gloves (double gloved), safety goggles, and a lab coat. A dust mask (N95) is recommended for solids.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust generation. Scoop into a waste container.
-
Liquid: Absorb with vermiculite or sand.[6] Do not use standard combustible paper towels if the concentration is high, as iodine is an oxidizer.
-
-
Decontamination: Wash the area with a dilute Sodium Thiosulfate solution (5-10%) to neutralize any iodine residues (indicated by color change from brown to clear).
-
Disposal: Place all cleanup materials into the Halogenated Solid Waste bin.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 135400325 (Purine derivatives). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
University of Barcelona (OSSMA). Hazardous Laboratory Waste Classification Guidelines (Halogenated Organic Solids). Retrieved from [Link][7]
Personal protective equipment for handling 9-Ethyl-2-iodo-9H-purin-6-amine
Operational Safety & Handling Guide: 9-Ethyl-2-iodo-9H-purin-6-amine
Part 1: Executive Safety Directive
Compound Classification: Functionalized Halogenated Purine Risk Level: High (Pharmacologically Active Intermediate) Core Principle: Assume potency. As a 2-iodo-9-ethyladenine derivative, this compound shares structural homology with potent adenosine receptor ligands. It must be handled as a hazardous bioactive agent capable of biological effects at low doses, in addition to standard chemical irritant risks.
Part 2: Hazard Identification & Risk Assessment
This compound is an iodinated derivative of adenine. While specific toxicological data may be limited, its structural analogs (iodinated purines) dictate the following GHS classifications based on the Precautionary Principle :
| Hazard Category | GHS Code | Hazard Statement | Operational Implication |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[1][2] | Zero-tolerance for open-bench powder handling. |
| Skin/Eye Irritation | H315 / H319 | Causes skin/serious eye irritation.[3] | Iodine-carbon bonds can be labile; degradation products (iodides) are irritants. |
| STOT - SE | H335 | May cause respiratory irritation.[1][3][4] | Inhalation of dust is the primary exposure vector. |
| Bioactivity | N/A | Potential Adenosine Receptor Modulator | Systemic absorption may alter cardiovascular or neurological function. |
Part 3: Personal Protective Equipment (PPE) Matrix
Select PPE based on the specific operational context. Standard Lab PPE is insufficient for solid handling of this compound.
| Operation | Respiratory Protection | Hand Protection | Eye/Face Protection | Body Protection |
| Solid Handling (Weighing, Transfer) | N95 or P100 Respirator (If outside ISO 5 hood) | Double Nitrile (Outer: 5 mil, Inner: 4 mil)Change outer gloves immediately after contact. | Chemical Goggles (Safety glasses allow dust entry) | Tyvek® Sleeves + Lab Coat (Buttoned) |
| Solution Handling (Dilution, Injection) | Surgical Mask (Standard) | Single Nitrile (Standard 5 mil) | Safety Glasses w/ Side Shields | Standard Lab Coat |
| Spill Cleanup (> 100 mg) | Full-Face Respirator (P100 Cartridges) | Silver Shield / Laminate (Resistant to organic solvents like DMSO) | Integrated into Respirator | Tyvek® Coverall + Shoe Covers |
Part 4: Operational Protocols
Engineering Controls: The Primary Barrier
-
Solid State: ALL weighing and transfer of dry powder must occur within a certified chemical fume hood or a powder containment balance enclosure .
-
Static Control: Purine derivatives are often electrostatic. Use an ionizing fan inside the hood to prevent powder scattering during weighing.
Safe Weighing Workflow (The "Red Zone")
This is the highest risk step. Follow this closed-loop protocol to prevent inhalation.
Figure 1: Closed-loop weighing workflow to minimize particulate exposure.
Solubilization & Reaction Setup
-
Solvent Choice: 9-Ethyl-2-iodo-9H-purin-6-amine is hydrophobic.
-
Preferred:DMSO (Dimethyl sulfoxide) or DMF .
-
Avoid: Water (poor solubility).
-
-
Dissolution Protocol:
-
Add solvent directly to the weighed vial (do not transfer powder to a flask).
-
Vortex the sealed vial until clear.
-
Once in solution, the respiratory risk drops significantly.
-
-
Reaction Monitoring:
-
The Carbon-Iodine bond at C2 is reactive (Suzuki/Sonogashira coupling).
-
Warning: Avoid strong acids which may liberate elemental Iodine (
) or HI gas.
-
Part 5: Emergency Response
Exposure First Aid[6]
-
Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only). Seek medical evaluation —purine analogs can cause delayed respiratory edema.
-
Skin Contact: Wash with soap and water for 15 minutes .[5] Do not use ethanol (enhances absorption).
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[4][5]
Spill Response Decision Tree
Figure 2: Decision logic for containing spills. Note the "Wet Wipe" technique for solids to prevent aerosolization.
Part 6: Waste Disposal & Deactivation
Dispose of this compound as Hazardous Chemical Waste . Do NOT use general trash or sewer.
| Waste Stream | Classification | Container Labeling |
| Solid Waste | Hazardous Solid | "Solid Waste: Halogenated Purine Derivative (Toxic)" |
| Liquid Waste | Halogenated Organic | "Halogenated Solvent Waste (Contains Iodine)" |
| Sharps | Biohazardous Sharps | "Chemically Contaminated Sharps" |
Deactivation (Surface Cleaning):
-
Use a 10% Bleach (Sodium Hypochlorite) solution to degrade the purine ring structure on contaminated surfaces, followed by a water rinse and then 70% Ethanol.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11697766, (2S,3S,4R,5R)-5-(6-Amino-2-iodo-9H-purin-9-yl)-N-ethyl-3,4-dihydroxytetrahydrofuran-2-carboxamide (Analogous Structure Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
University of Illinois Division of Research Safety. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
